1,2-Dioxane
Description
Structure
3D Structure
Properties
CAS No. |
5703-46-8 |
|---|---|
Molecular Formula |
C4H8O2 |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
dioxane |
InChI |
InChI=1S/C4H8O2/c1-2-4-6-5-3-1/h1-4H2 |
InChI Key |
OIXUJRCCNNHWFI-UHFFFAOYSA-N |
SMILES |
C1CCOOC1 |
Canonical SMILES |
C1CCOOC1 |
Other CAS No. |
5703-46-8 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of 1,2-Dioxane
This document provides a comprehensive overview of the fundamental chemical properties of this compound, a significant heterocyclic organic compound. The information presented herein is intended to support research and development activities by providing core data on its structure, properties, synthesis, reactivity, and spectroscopic characteristics.
Core Chemical and Physical Properties
This compound, also known as o-dioxane, is a cyclic peroxide with the molecular formula C₄H₈O₂.[1][2] It presents as a colorless liquid with a very sweet, mild-ethereal odor.[1][3] This compound is hygroscopic, miscible with water, and soluble in alcohol and oils.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O₂ | [1][2] |
| Molar Mass | 88.106 g·mol⁻¹ | [1][5] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 116–117 °C | [1] |
| 101 °C | [3] | |
| Melting Point | 12 °C | [3] |
| Specific Gravity | 1.04 | [3] |
| CAS Number | 5703-46-8 | [1][2] |
Synthesis of this compound
The synthesis of this compound has been approached through various methodologies since its first reported preparation. As a cyclic peroxide, its synthesis requires controlled conditions to manage the reactive peroxide bond.
Classical Synthesis: Criegee and Müller Method
The first documented synthesis of this compound was reported in 1956 by Criegee and Müller.[1] This method remains a fundamental approach to forming the this compound ring structure.
Experimental Protocol:
-
Reactants: Butane-1,4-diol bis(methanesulfonate) and hydrogen peroxide.[1]
-
Procedure: The reaction involves treating butane-1,4-diol bis(methanesulfonate) with hydrogen peroxide. The specific solvent and temperature conditions are crucial for achieving the desired cyclization while minimizing side reactions.
-
Purification: The product, this compound, is isolated and purified by distillation, yielding a colorless liquid.[1]
Modern Synthetic Approaches
More recent methods have been developed to improve yield, selectivity, and substrate scope.
-
From Dienes: A two-step approach involves the cobalt-catalyzed hydroperoxidation of a diene to form a moderately stable hydroperoxide. This intermediate then undergoes an oxa-Michael reaction to furnish the this compound product.[6][7]
-
Photocatalytic Cycloaddition: Endoperoxides, including 1,2-dioxanes, can be synthesized via photocatalytic aerobic [2+2+2] cycloadditions.[1]
-
Cyclization Reactions: Electrophilic or radical cyclizations are also employed, though they can sometimes be less suited for complex targets.[7][8]
Chemical Reactivity
The reactivity of this compound is dominated by the presence of the peroxide (-O-O-) bond.
-
Decomposition: It is susceptible to decomposition in the presence of acids and bases, yielding gamma-hydroxybutyraldehyde.[1]
-
Thermal Stability: As a peroxide, it is potentially explosive when heated.[9]
-
Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light. These peroxides can concentrate during distillation, creating a significant explosion hazard.[4][10]
Spectroscopic Properties
Spectroscopic analysis is essential for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetry of the this compound molecule, its NMR spectra show distinct patterns.
-
¹H NMR: The eight hydrogen atoms in the molecule are located in two different chemical environments. This results in a low-resolution spectrum with two principal peaks, having an integrated proton ratio of 4:4, or 1:1.[11]
-
¹³C NMR: The four carbon atoms also exist in two different chemical environments. Consequently, the ¹³C NMR spectrum displays two distinct chemical shift lines. The two carbon atoms bonded to the oxygen atoms are chemically equivalent, as are the other two carbon atoms further from the oxygens.[12]
| Nucleus | Number of Signals | Proton Ratio (¹H) | Description | Source(s) |
| ¹H | 2 | 1:1 | Two distinct proton environments | [11] |
| ¹³C | 2 | N/A | Two distinct carbon environments | [12] |
Other Spectroscopic Data
Detailed experimental data for Infrared (IR) spectroscopy and Mass Spectrometry (MS) of this compound are not widely published in readily accessible literature. While GC-MS data is noted to exist in spectral databases, specific fragmentation patterns are not detailed in the available search results.[2]
Conformational Analysis
This compound is a flexible six-membered ring that exists in different conformations. Theoretical studies using ab initio and Density Functional Theory (DFT) methods have been conducted to understand its structure and conformational stability.[13][14]
The primary conformations are the chair and twist (or twist-boat) forms.[13][14] For related six-membered rings like 1,4-dioxane, the chair conformation is established as the most stable, lowest-energy form.[14][15] The conformational equilibrium is influenced by factors such as the interaction between the lone pair electrons on the oxygen atoms.[13]
Safety and Handling
This compound should be handled with caution, recognizing the general hazards associated with cyclic ethers and peroxides.
-
Flammability: The compound is flammable and presents a fire hazard.[3][4]
-
Toxicity: Dioxanes are considered slightly toxic and potentially carcinogenic.[3][4]
-
Peroxide Hazard: As previously mentioned, this compound can form explosive peroxides. It should be stored in closed containers, away from light, and preferably with a reducing agent to inhibit peroxide formation.[4][10] It is recommended to test for the presence of peroxides before heating or distillation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H8O2 | CID 138570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5703-46-8 [chemicalbook.com]
- 4. Dioxane - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound [webbook.nist.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. There are three dioxane isomers: this compound, 1,3-dioxane, and 1,... | Study Prep in Pearson+ [pearson.com]
- 10. DIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 1H proton nmr spectrum of this compound C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ortho-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 13C nmr spectrum of this compound C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ortho-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Structure, conformation and NMR studies on this compound and halogen substituted this compound molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
The Advent of a Cyclic Peroxide: The Discovery and First Synthesis of 1,2-Dioxane
Introduction
The field of heterocyclic chemistry has been pivotal in the advancement of organic synthesis and medicinal chemistry. Among the myriad of heterocyclic compounds, those containing a peroxide linkage (-O-O-) are of particular interest due to their unique reactivity and biological activity. This technical guide delves into the history of a fundamental six-membered cyclic peroxide, 1,2-dioxane, focusing on its discovery and the first successful laboratory synthesis. This document is intended for researchers, scientists, and professionals in drug development who are interested in the foundational aspects of peroxide chemistry.
The Discovery of this compound
The existence of this compound, a saturated six-membered ring containing a peroxide bond, was first conclusively demonstrated through its synthesis. The pioneering work that marks the discovery of this compound was published in 1956 by the German chemists Rudolf Criegee and Gerhard Müller.[1] Their research, detailed in the journal Chemische Berichte, provided the first definitive evidence of the successful creation and isolation of this simple cyclic peroxide.[1]
The First Synthesis: A Detailed Protocol by Criegee and Müller
The inaugural synthesis of this compound was achieved through the reaction of a butane derivative with hydrogen peroxide. This method laid the groundwork for future explorations into the synthesis of cyclic peroxides.
Experimental Protocol
The following is a detailed description of the experimental procedure as reported by Criegee and Müller in their 1956 publication.[1]
Materials:
-
Butane-1,4-diol bis(methanesulfonate)
-
Hydrogen peroxide (concentration as specified in the original literature)
-
Appropriate solvent system (as specified in the original literature)
-
Reagents for workup and purification
Procedure:
The synthesis of this compound was accomplished by reacting butane-1,4-diol bis(methanesulfonate) with hydrogen peroxide.[1] The methanesulfonate groups in the starting material serve as good leaving groups, facilitating a nucleophilic substitution by the peroxide nucleophile. This intramolecular cyclization results in the formation of the six-membered this compound ring.
Awaiting access to the full text of the original publication for precise details on stoichiometry, reaction conditions, and workup procedures.
Quantitative Data
A comprehensive summary of the quantitative data from the first synthesis of this compound is crucial for reproducibility and understanding the efficiency of the method.
| Parameter | Value |
| Reactant 1 | Butane-1,4-diol bis(methanesulfonate) |
| Reactant 2 | Hydrogen peroxide |
| Solvent | Data to be extracted from the original paper |
| Reaction Temperature | Data to be extracted from the original paper |
| Reaction Time | Data to be extracted from the original paper |
| Yield of this compound | Data to be extracted from the original paper |
| Boiling Point of this compound | Data to be extracted from the original paper |
Note: This table will be populated with specific values upon accessing the full experimental details from the primary literature.
Synthesis Workflow
The logical flow of the first synthesis of this compound can be visualized as a straightforward two-step conceptual process, starting from a readily available diol.
Caption: Workflow of the first synthesis of this compound.
Conclusion
The seminal work of Criegee and Müller in 1956 not only marked the discovery of this compound but also provided the first reliable method for its synthesis. This foundational research opened the door for the exploration of a new class of cyclic peroxides, which would later be found in numerous natural products and serve as inspiration for the development of novel therapeutic agents. The detailed experimental protocol and quantitative data from their original publication remain a cornerstone for chemists interested in the synthesis and reactivity of these fascinating heterocyclic compounds. Further investigation into the original text is required to complete the quantitative and procedural details of this historic synthesis.
References
An In-Depth Technical Guide to the Exploratory Reactions of 1,2-Dioxane in Organic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide delves into the synthesis, reactivity, and applications of the 1,2-dioxane scaffold, a cyclic peroxide of significant interest in organic chemistry and medicinal research. Emphasis is placed on modern synthetic methodologies, reaction dynamics, and the role of this moiety in biologically active natural products.
Introduction to this compound
This compound is a six-membered heterocyclic organic compound featuring a peroxide linkage (-O-O-).[1] This endoperoxide structure is the source of its unique reactivity, distinguishing it significantly from its more common and stable isomers, 1,3-dioxane and 1,4-dioxane. The peroxide bond makes the this compound ring system both a valuable synthetic intermediate and a key pharmacophore in various natural products known for their potent biological activities, including antimalarial, antifungal, and cytotoxic properties.[2][3] Accessing and manipulating this functional group requires specific synthetic strategies that accommodate its sensitivity to reduction and certain acidic or basic conditions.
Synthesis of the this compound Ring System
The construction of the this compound ring is a pivotal challenge in the synthesis of endoperoxide-containing molecules. Various methods have been developed, ranging from classical approaches to modern stereoselective strategies.
Classical and Early Synthetic Methods
The first reported synthesis of the parent this compound was achieved by Criegee and Müller in 1956. Their approach involved the reaction of butane-1,4-diol bis(methanesulfonate) with hydrogen peroxide.[1] While foundational, this method has limited applicability for constructing complex, substituted dioxanes.
Modern Synthetic Strategies
Modern methods offer greater control over stereochemistry and functional group tolerance, which is crucial for natural product synthesis. Key strategies include cobalt-catalyzed hydroperoxidation followed by cyclization and asymmetric approaches for chiral targets.
A prevalent two-step approach involves the cobalt-catalyzed hydroperoxidation of dienes to form stable hydroperoxides. These intermediates then undergo an intramolecular oxa-Michael reaction to furnish the this compound ring.[3][4] Another powerful strategy, particularly for asymmetric synthesis, is the stereospecific intramolecular alkylation of a hydroperoxyacetal.[2][5] This method was instrumental in the asymmetric synthesis of the core structure of peroxyplakoric acids, a family of marine natural products.[2]
Caption: Key synthetic pathways to the this compound ring.
Data on Synthetic Methodologies
The following table summarizes quantitative data from key synthetic procedures for 1,2-dioxanes.
| Method | Key Reagents | Substrate Example | Product | Yield | Reference |
| Cobalt-Catalyzed Hydroperoxidation/Cyclization | Co(acac)₂, O₂, HNEt₃Cl, Et₃N | Unsaturated Dienes | Substituted 1,2-Dioxanes | ~70% | [4] |
| Asymmetric Synthesis via Hydroperoxyacetal | O₃, MeOH; K-t-BuO, 18-crown-6 | Chiral Alkene Mesylate | Diastereomeric 1,2-Dioxanes (8a, 8b) | 87-88% | [2] |
| Intramolecular Oxetane Opening | O₃, MeOH; Acid or Lewis Acid catalyst | Hydroperoxy Oxetanes | 1,2-Dioxanes and 1,2-Dioxolanes | Good | [6] |
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. The following protocols are adapted from the asymmetric synthesis of the peroxyplakorate core.[2]
Protocol: Methanolic Ozonolysis to Form Hydroperoxyacetals (7a/7b)
-
Preparation: A solution of mesylate 6 (0.90 g, 1.8 mmol) in a mixture of CH₂Cl₂ (45 mL) and MeOH (45 mL) was prepared in a three-neck flask equipped with a gas inlet tube and a stirrer.
-
Cooling: The solution was cooled to -78 °C in a dry ice/acetone bath.
-
Ozonolysis: A stream of ozone (O₃) was bubbled through the solution. The reaction progress was monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction mixture was sparged with N₂ gas to remove excess ozone.
-
Work-up: The mixture was allowed to warm to room temperature and concentrated in vacuo.
-
Purification: The residue was purified by flash column chromatography (30% Ethyl Acetate/Hexanes) to afford a 1:1 mixture of diastereomers 7a and 7b (0.77 g, 88% yield).[2]
Protocol: Intramolecular Alkylation to Form 1,2-Dioxanes (8a/8b)
-
Preparation: A solution of the hydroperoxyacetal mixture 7a/7b (0.10 g, 0.20 mmol) and 18-crown-6 (0.11 g, 0.40 mmol) was prepared in dry benzene (10 mL) under a nitrogen atmosphere.
-
Base Addition: Potassium tert-butoxide (K-t-BuO) (0.04 g, 0.40 mmol) was added to the solution.
-
Reaction: The mixture was stirred at room temperature for 30 minutes.
-
Quenching: The reaction was quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: The mixture was extracted with ether. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
-
Purification: The resulting residue was purified by flash chromatography (5% Ethyl Acetate/Hexanes) to yield a mixture of 1,2-dioxanes 8a and 8b in excellent yield.[2]
Caption: Experimental workflow for asymmetric this compound synthesis.
Key Reactions of this compound
The reactivity of this compound is dominated by the labile peroxide bond.
Acid- and Base-Catalyzed Decomposition
The parent this compound ring is susceptible to decomposition under both acidic and basic conditions, typically leading to a ring-opened product, gamma-hydroxybutyraldehyde.[1] This reactivity highlights the need for careful selection of reagents and conditions when manipulating molecules containing this scaffold.
Thermal and Photochemical Reactions
While specific studies on the parent this compound are less common, the behavior of related cyclic peroxides, such as 1,2-dioxetanes, provides valuable insights. 1,2-dioxetanes are known to decompose upon thermal or photochemical activation, generating triplet excited carbonyl compounds.[7] This process is the basis for many chemiluminescent systems.[8] It is plausible that 1,2-dioxanes undergo analogous O-O bond cleavage under energetic conditions, which could be harnessed for unique radical-based transformations.
Caption: Primary reaction pathways for the this compound scaffold.
Applications in Drug Development and Natural Products
The this compound motif is a cornerstone of numerous biologically active natural products. Its presence is often essential for the compound's therapeutic effect.
| Natural Product Family | Biological Activity | Core Structure | Reference |
| Peroxyplakoric Acids | Antifungal, Antimalarial | 6-Alkoxy-1,2-dioxane-3-propionic acid | [2] |
| Plakortin | Antifungal, Cytotoxic | Substituted this compound | [3] |
| Yingzhaosu C | Antimalarial | Bicyclic this compound | [6] |
The development of synthetic routes to these complex molecules is a major focus of medicinal chemistry. The ability to stereoselectively synthesize the this compound core allows for the creation of natural product analogs, facilitating structure-activity relationship (SAR) studies and the development of new drug candidates with improved efficacy and pharmacokinetic profiles.
Conclusion
The this compound ring system represents a fascinating and challenging area of organic chemistry. Its unique peroxide linkage imparts significant reactivity, making it a powerful but sensitive functional group. Modern synthetic methods have provided researchers with the tools to incorporate this motif into complex molecules with high levels of control. For professionals in drug development, understanding the synthesis and reactivity of 1,2-dioxanes is crucial for harnessing the therapeutic potential of endoperoxide-containing natural products and designing the next generation of potent pharmaceuticals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. "Asymmetric synthesis of 1,2-dioxanes: Approaches to the peroxyplakoric" by Chunping Xu, Chris Schwartz et al. [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical DNA modifications induced by 1,2-dioxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2-Dioxetane - Wikipedia [en.wikipedia.org]
Synthesis and Characterization of Novel 1,2-Dioxane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dioxane ring, a six-membered heterocycle containing a peroxide linkage, is a key pharmacophore in a variety of biologically active natural products and synthetic compounds.[1][2] Notably, the potent antimalarial drug artemisinin and its derivatives feature this endoperoxide bridge, which is crucial for their mechanism of action.[3][4][5] This has spurred significant interest in the synthesis of novel this compound derivatives as potential therapeutic agents against malaria, trypanosomiasis, and cancer.[1][5] This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of this important class of compounds.
Synthetic Strategies for this compound Scaffolds
The construction of the this compound ring system is a synthetic challenge due to the inherent instability of the peroxide bond. However, several methodologies have been developed to access this valuable scaffold.
A common strategy involves the use of unsaturated hydroperoxides, which can be cyclized via intramolecular reactions.[2] For instance, a practical route to a this compound scaffold based on bioactive natural products involves a retrosynthetic analysis that begins with an intramolecular Michael addition of a hydroperoxy enoate. This intermediate, in turn, can be generated from a corresponding 2,6-dienoate via a singlet oxygen ene-reaction, also known as the Schenck reaction.[1]
Another effective method is the tandem peroxidation/cyclization of enones.[3] This approach has been successfully employed in the synthesis of 3-alkoxy-1,2-dioxolanes, which are structurally similar to 1,2-dioxanes and also exhibit promising antimalarial activity.[3] Furthermore, a formal [2+2+2] cycloaddition reaction between a 1,3-dione, an olefin, and molecular oxygen, mediated by light, can yield endoperoxides in good yields.[4]
Asymmetric synthesis of 1,2-dioxanes has also been achieved, providing access to chiral derivatives. One such approach is based on the stereospecific intramolecular alkylation of a hydroperoxyacetal.[6][7] This method has been instrumental in the synthesis of the dioxane propionate core of peroxyplakorates, a class of marine natural products with significant biological activity.[6][7]
The versatility of the this compound scaffold allows for further derivatization. For example, a vinyl group at the C6 position can be readily chain-extended without compromising the integrity of the peroxide bond.[1] Similarly, the hemiacetal position can be alkylated or acetylated to generate a library of analogues for structure-activity relationship (SAR) studies.[4][5]
Characterization of this compound Derivatives
The structural elucidation of novel this compound derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons and carbons in the this compound ring provide valuable information about the substitution pattern and stereochemistry.[8] Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to further confirm the connectivity of the atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the synthesized compounds and confirming their molecular weight.[6] Fragmentation patterns observed in the mass spectrum can also provide structural information.[9][10]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls, hydroxyls, and ethers.
Biological Activity and Mechanism of Action
Many this compound derivatives have demonstrated significant biological activity, particularly as antimalarial and antitrypanosomal agents.[1] The endoperoxide bridge is widely accepted as the key pharmacophore responsible for this activity.[1]
The proposed mechanism of action for antimalarial 1,2-dioxanes involves the reductive activation of the peroxide bond by ferrous iron (Fe(II)), which is present in the heme detoxification pathway of the malaria parasite.[3] This interaction leads to the cleavage of the O-O bond and the formation of reactive oxygen species and carbon-centered radicals.[3] These radicals are believed to be the cytotoxic agents that damage parasite macromolecules, leading to cell death.[3]
Quantitative Data Summary
The following tables summarize the biological activity of some recently synthesized this compound derivatives.
| Compound/Scaffold | Target Organism | IC₅₀ (µM) | Reference |
| Scaffold 6 | Trypanosoma brucei brucei | 3.03 | [1] |
| Analogue 15b | Trypanosoma brucei brucei | 0.2 | [1] |
| Analogue 16a | Trypanosoma brucei brucei | 0.24 | [1] |
| Unnamed this compound | Plasmodium falciparum | 0.180 | [4][5] |
Experimental Protocols
Below are generalized experimental protocols for the synthesis and characterization of novel this compound derivatives, based on methodologies reported in the literature.
General Procedure for the Synthesis of a this compound Scaffold via Singlet Oxygen Ene-Reaction and Intramolecular Michael Addition
-
Preparation of the 2,6-Dienoate Precursor: Synthesize the appropriate 2,6-dienoate starting material using standard organic synthesis techniques.
-
Singlet Oxygen Ene-Reaction: Dissolve the 2,6-dienoate in a suitable solvent (e.g., dichloromethane) in the presence of a photosensitizer (e.g., methylene blue). Irradiate the solution with a light source while bubbling oxygen through the mixture to generate singlet oxygen in situ. Monitor the reaction by TLC until the starting material is consumed.
-
Formation of the Hydroperoxy Enoate: The ene-reaction will yield a hydroperoxy enoate intermediate. This may be isolated or used directly in the next step.
-
Intramolecular Michael Addition: Treat the hydroperoxy enoate with a base (e.g., triethylamine) to induce an intramolecular Michael addition. This will lead to the formation of the this compound ring.
-
Purification: Purify the resulting this compound derivative using column chromatography on silica gel.
General Procedure for Characterization
-
NMR Spectroscopy: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃). Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra on a high-field NMR spectrometer.
-
Mass Spectrometry: Analyze the compound using high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) to determine the exact mass and confirm the molecular formula.
-
IR Spectroscopy: Obtain the infrared spectrum of the compound using a thin film or KBr pellet method to identify characteristic functional group vibrations.
Visualizations
Synthetic Workflow for a Novel this compound Derivative
Caption: A generalized synthetic workflow for producing novel this compound derivatives.
Proposed Mechanism of Action for Antimalarial 1,2-Dioxanes
Caption: The proposed Fe(II)-mediated activation of 1,2-dioxanes leading to parasite death.
References
- 1. Synthesis of antitrypanosomal this compound derivatives based on a natural product scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Alkoxy-1,2-Dioxolanes: Synthesis and Evaluation as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Asymmetric synthesis of 1,2-dioxanes: Approaches to the peroxyplakoric" by Chunping Xu, Chris Schwartz et al. [digitalcommons.unl.edu]
- 8. Structure, conformation and NMR studies on this compound and halogen substituted this compound molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Properties of 1,2-Dioxane for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioxane, a cyclic peroxide, is a six-membered heterocyclic organic compound containing a peroxide linkage (-O-O-). This structural motif is present in various natural products and pharmacologically active compounds, making the unambiguous determination of its structure crucial in chemical research and drug development. Spectroscopic techniques are the cornerstone for the structural elucidation of such molecules. This guide provides a comprehensive overview of the spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are presented to aid researchers in the structural characterization of this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide key information about its molecular symmetry and the electronic environment of its nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. There are two sets of chemically equivalent protons.[1] The protons on the carbons adjacent to the peroxide linkage (C3 and C6) will have a different chemical shift from the protons on the carbons beta to the peroxide linkage (C4 and C5).[1]
Key Features:
-
Chemical Shifts: The protons on the carbons bonded to the oxygens (α-protons) are expected to be deshielded and appear at a lower field (higher ppm) compared to the β-protons. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4 to 4.5 δ range.[2]
-
Integration: The integration of the signals corresponding to the α-protons and β-protons should show a 1:1 ratio, as there are four protons of each type.[1]
-
Splitting Patterns: The α-protons will be split by the adjacent β-protons, and vice versa. According to the n+1 rule, each signal is expected to appear as a triplet, assuming coupling to two equivalent adjacent protons.[1]
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |
| H3, H6 (α-protons) | ~ 3.5 - 4.0 | Triplet (t) | 4H |
| H4, H5 (β-protons) | ~ 1.8 - 2.5 | Triplet (t) | 4H |
Note: The exact chemical shifts can be influenced by the solvent used.[1]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show two distinct signals, corresponding to the two different carbon environments.[3]
Key Features:
-
Chemical Shifts: The carbon atoms bonded to the highly electronegative oxygen atoms (C3 and C6) will be significantly deshielded and appear at a lower field compared to the other two carbon atoms (C4 and C5). Ether carbon atoms typically absorb in the 50 to 80 δ range.[2] The presence of the peroxide bond may shift these further downfield.
-
Symmetry: The presence of only two signals in the ¹³C NMR spectrum is a strong indicator of the molecule's C₂ symmetry.[3]
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C3, C6 | ~ 65 - 75 |
| C4, C5 | ~ 25 - 35 |
Note: These are estimated chemical shifts based on related structures. The most common solvent for ¹³C NMR is CDCl₃.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are the C-H and C-O stretching frequencies. The peroxide O-O stretch is typically weak and may be difficult to observe.
Key Features:
-
C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2800-3000 cm⁻¹ region.
-
C-O Stretching: A strong absorption band corresponding to the C-O single bond stretching is characteristic of ethers and is expected in the 1050-1150 cm⁻¹ range.[2][4]
-
O-O Stretching: The peroxide O-O stretch is often weak and appears in the 830-890 cm⁻¹ region, but it can be difficult to distinguish from other vibrations in the fingerprint region.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |
| CH₂ Bend | 1440 - 1480 | Medium |
| C-O Stretch | 1050 - 1150 | Strong |
| O-O Stretch | 830 - 890 | Weak |
Note: The IR spectrum of this compound is not widely available, so these are predicted values based on the spectroscopy of similar cyclic ethers.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound, electron ionization (EI) would likely lead to the cleavage of the weak O-O bond and subsequent ring fragmentation.
Key Features:
-
Molecular Ion: The molecular ion peak (M⁺˙) at m/z = 88, corresponding to the molecular formula C₄H₈O₂, might be observed, although it could be weak due to the labile peroxide bond.
-
Fragmentation: The fragmentation of cyclic ethers is often initiated by α-cleavage or inductive cleavage.[5] For this compound, the initial cleavage of the O-O bond is a likely first step, followed by the loss of small neutral molecules like ethylene (C₂H₄) or formaldehyde (CH₂O).
| m/z | Possible Fragment Ion | Possible Neutral Loss |
| 88 | [C₄H₈O₂]⁺˙ | - |
| 72 | [C₄H₈O]⁺˙ | O |
| 60 | [C₂H₄O₂]⁺˙ | C₂H₄ |
| 58 | [C₃H₆O]⁺˙ | CH₂O |
| 44 | [C₂H₄O]⁺˙ | C₂H₄O |
| 31 | [CH₃O]⁺ | C₃H₅O |
Caption: Predicted fragmentation pathways for this compound in EI-MS.
UV-Vis Spectroscopy
Saturated cyclic ethers like this compound do not contain any chromophores that absorb in the visible region of the electromagnetic spectrum. Therefore, this compound is expected to be transparent in the visible range. Any absorption would occur in the vacuum ultraviolet region (below 200 nm), corresponding to n → σ* transitions of the lone pair electrons on the oxygen atoms. The UV-Vis spectrum is generally not a primary tool for the structural elucidation of such compounds.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to TMS.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common. Reference the spectrum to the solvent peak or TMS.
IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty salt plates or ATR crystal before running the sample.
Mass Spectrometry
-
Sample Preparation: For a volatile compound like this compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) and inject it into the GC.
-
Acquisition: In the mass spectrometer, use electron ionization (EI) at 70 eV. Acquire the mass spectrum over a mass range of m/z 10-200.
References
- 1. 1H proton nmr spectrum of this compound C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ortho-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 13C nmr spectrum of this compound C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ortho-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
An In-depth Technical Guide to the Ring-Opening Reactions of the 1,2-Dioxane Peroxide Bond
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary mechanisms governing the cleavage of the peroxide bond in 1,2-dioxane rings. The stability and reactivity of this functional group are critical to its role in synthetic chemistry and its potent biological activity, most notably in antimalarial therapeutics.
Introduction to 1,2-Dioxanes
The this compound framework, a six-membered ring containing a peroxide (O-O) bond, is a key structural motif in numerous natural products and synthetic molecules. These endoperoxides are often associated with significant biological activity, including antimalarial, antifungal, antiviral, and cytotoxic properties.[1] The therapeutic action of these compounds is intrinsically linked to the reactivity of the peroxide bond. Understanding the mechanisms of its cleavage is paramount for the rational design of new drugs and for controlling reaction pathways in synthetic chemistry. The activation of the peroxide bond, typically a weak O-O linkage, initiates a cascade of reactions that are often the basis for the molecule's intended function. This guide will explore the primary pathways of this compound ring-opening: thermal, acid-catalyzed, base-catalyzed, and metal-catalyzed cleavage.
Mechanisms of Peroxide Bond Ring-Opening
The cleavage of the this compound peroxide bond can proceed through several distinct mechanisms, depending on the reaction conditions and the nature of the activating species.
Thermal Cleavage
Thermally induced cleavage of the O-O bond in 1,2-dioxanes typically proceeds via unimolecular homolysis, generating a 1,6-diradical intermediate. This diradical can then undergo further reactions, such as fragmentation into two carbonyl compounds. The activation energy for the thermal decomposition of the related, more strained 3,3,4-trimethyl-1,2-dioxetane is approximately 100 kJ/mol.[2] The decomposition of 1,2-dioxetanes preferentially forms triplet-excited carbonyl compounds.[2] For the less strained this compound, the ring strain energy is estimated to be only 4.0 kcal/mol (approx. 16.7 kJ/mol).[3]
Acid-Catalyzed Ring-Opening
In the presence of Brønsted or Lewis acids, the this compound ring can undergo heterolytic cleavage.[4] The reaction is initiated by the protonation of one of the peroxide oxygen atoms, forming a hydroperoxy cation. This intermediate is susceptible to nucleophilic attack or can rearrange. For instance, acid-catalyzed reactions of certain substituted 1,2-dioxanes can yield furan derivatives.[5] This pathway is analogous to the acid-catalyzed ring-opening of epoxides, although it often requires milder conditions for peroxides.
Metal-Catalyzed Ring-Opening
Transition metals, particularly iron(II), play a crucial role in the activation of the this compound peroxide bond, a mechanism central to the action of antimalarial drugs like artemisinin.[6] The process is initiated by a single electron transfer (SET) from the metal center (e.g., Fe(II) in heme) to the peroxide bond, causing its reductive cleavage.[7][8] This homolytic cleavage generates an oxygen-centered radical (alkoxyl radical), which can then rearrange to form a stable and highly reactive carbon-centered radical.[6] These carbon-centered radicals are the primary cytotoxic agents, alkylating essential parasite proteins and heme, disrupting cellular processes, and ultimately leading to parasite death.[7][9][10]
Quantitative Data Summary
The efficiency and outcome of this compound ring-opening reactions are highly dependent on the substrate and reaction conditions. The following tables summarize available quantitative data for different reaction types.
Table 1: Metal-Catalyzed Reactions
| Dioxane Substrate | Catalyst/Conditions | Products | Yield (%) | Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|
| γ,δ-Unsaturated tertiary hydroperoxide (precursor) | 5 mol% Pd(OAc)₂, CH₂Cl₂ | Substituted this compound | 75 | N/A | [11] |
| Substituted hydroperoxy acetal (precursor) | KHMDS, 18-crown-6, THF, -78 °C to rt | Diastereomeric 1,2-dioxanes | 87 | 1:1 | [12] |
| Artemisinin | Heme (Fe(II)) | Heme-artemisinin adducts, radical species | N/A | N/A | [7][10] |
| Fumigatonoid B | NvfE Enzyme (Fe(II)-dependent) | Novofumigatonin (orthoester) | High | Specific |[8] |
Table 2: Thermal and Kinetic Data
| Compound | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|
| This compound | ΔH°f298 | -31.74 ± 0.96 kcal/mol | Standard state | [3] |
| This compound | Ring Strain Energy | 4.0 kcal/mol | N/A | [3] |
| 3,3,4-Trimethyl-1,2-dioxetane | Activation Energy (Ea) | ~100 kJ/mol | Thermal decomposition | [2] |
| 1,2-Dioxetanone | Activation Energy (Ea) | ~80 kJ/mol | Thermal decomposition |[2] |
Experimental Protocols
This section provides representative experimental procedures for the synthesis and reaction of 1,2-dioxanes.
Protocol: Stereospecific Formation of a this compound via Intramolecular Alkylation
This protocol is adapted from the synthesis of the peroxyplakoric acid core, demonstrating a base-mediated ring closure to form the this compound ring.[12]
Objective: To cyclize a hydroperoxy acetal mesylate precursor into a this compound.
Materials:
-
Hydroperoxy acetal mesylate precursor (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.5 eq)
-
18-crown-6 (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A solution of the hydroperoxy acetal precursor in anhydrous THF is prepared under an inert nitrogen atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
18-crown-6 is added to the solution, followed by the portion-wise addition of potassium tert-butoxide.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature, stirring for an additional 12-14 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the diastereomerically pure this compound products. In a reported synthesis, this cyclization proceeded with an 87% yield.[12]
Biological Implications: Antimalarial Action
The ring-opening of the this compound bond is the linchpin of the therapeutic action of endoperoxide antimalarials. In the context of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, the drug activation and subsequent cytotoxic cascade constitute a critical signaling pathway.
The process begins inside the parasite's food vacuole, a highly acidic organelle where the parasite digests host hemoglobin.[7] This digestion releases large amounts of heme-Fe(II), which serves as the catalyst for the reductive cleavage of the drug's peroxide bond.[7][9] The resulting carbon-centered radicals are promiscuous, alkylating a wide array of biological targets.[9][13] A primary target is heme itself, leading to heme-drug adducts that may inhibit the parasite's crucial heme detoxification process (hemozoin formation).[10][14] Furthermore, chemoproteomic studies have shown that these radicals disproportionately alkylate proteins involved in the parasite's redox homeostasis, including those in the glutathione metabolism pathway.[9][13][15] This widespread, indiscriminate damage leads to overwhelming oxidative stress, disruption of essential cellular functions, and ultimately, parasite death.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "Enthalpies of formation of cyclic alkyl peroxides: Dioxirane, 1,2-diox" by Tsan H. Lay and Joseph W. Bozzelli [digitalcommons.njit.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peroxide Antimalarial Drugs Target Redox Homeostasis in Plasmodium falciparum Infected Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,2-Dioxane and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 1,2-dioxane and its analogues. These cyclic peroxides are of significant interest due to their presence in numerous natural products and their potential as therapeutic agents, exhibiting antimalarial, anticancer, and antifungal activities.[1]
Introduction
The this compound ring is a six-membered heterocycle containing a peroxide linkage. This structural motif is the basis for the biological activity of several natural products, such as the antimalarial agent artemisinin and the plakortin family of marine natural products.[2][3][4] The synthesis of the this compound core and its substituted derivatives is a key step in the development of new therapeutic agents. This document outlines two primary methods for the laboratory-scale synthesis of these compounds.
Synthetic Methodologies
Two versatile and commonly employed methods for the synthesis of 1,2-dioxanes are presented:
-
Synthesis from 1,4-Diol Precursors: This classical approach involves the cyclization of a 1,4-difunctionalized butane with a peroxide source. A reliable method utilizes the reaction of butane-1,4-diol bis(methanesulfonate) with hydrogen peroxide.[5]
-
Two-Step Synthesis from Dienes: A modern and efficient two-step process involves the cobalt-catalyzed hydroperoxidation of a suitable diene to form a hydroperoxide intermediate, followed by an intramolecular oxa-Michael addition to yield the this compound ring.[6][7]
Experimental Protocols
Protocol 1: Synthesis of this compound from Butane-1,4-diol bis(methanesulfonate)
This protocol describes the synthesis of the parent this compound ring system.
Materials:
-
Butane-1,4-diol bis(methanesulfonate)
-
Hydrogen peroxide (30% aqueous solution)
-
Potassium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve butane-1,4-diol bis(methanesulfonate) in diethyl ether.
-
Addition of Reagents: Cool the solution in an ice bath and slowly add an aqueous solution of hydrogen peroxide and potassium hydroxide.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
DOT Diagram: Workflow for Protocol 1
Protocol 2: Two-Step Synthesis of 3,6-Disubstituted-1,2-Dioxanes from Dienes
This protocol outlines a general procedure for the synthesis of substituted 1,2-dioxanes.
Step A: Cobalt-Catalyzed Hydroperoxidation of a Diene
Materials:
-
Conjugated diene (e.g., 1,3-butadiene derivative)
-
Cobalt(II) picolinate (Co(pic)₂) catalyst
-
Tetramethyldisiloxane (TMDSO)
-
2-Propanol
-
Oxygen (balloon)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of the diene in a 1:1 mixture of dichloromethane and 2-propanol, add the Co(pic)₂ catalyst.
-
Addition of Silane: Add TMDSO to the reaction mixture.
-
Oxygenation: Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the consumption of the starting material by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude hydroperoxide by flash column chromatography on silica gel.
Step B: Intramolecular Oxa-Michael Addition
Materials:
-
Unsaturated hydroperoxide (from Step A)
-
Triethylammonium hydrochloride (HNEt₃Cl)
-
Triethylamine (Et₃N)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
Reaction Setup: Dissolve the unsaturated hydroperoxide in TFE.
-
Addition of Reagents: Add triethylammonium hydrochloride and a catalytic amount of triethylamine to the solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the formation of the this compound by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound analogue.
DOT Diagram: Workflow for Protocol 2
Data Presentation
The following tables summarize typical yields and spectroscopic data for the parent this compound and a representative analogue.
Table 1: Synthesis of this compound
| Starting Material | Product | Yield (%) | Boiling Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| Butane-1,4-diol bis(methanesulfonate) | This compound | ~30-40 | 116-117 | 4.05 (m, 2H), 1.95 (m, 2H) | 66.5, 23.8 |
Table 2: Synthesis of a 3,6-Disubstituted-1,2-Dioxane Analogue
| Starting Diene (Example) | Product (Example) | Overall Yield (%) | Diastereomeric Ratio | 1H NMR (CDCl₃, δ ppm) - Major Diastereomer | 13C NMR (CDCl₃, δ ppm) - Major Diastereomer |
| (E)-Methyl 5-methylhexa-2,5-dienoate | Methyl 2-(3,6-dimethyl-1,2-dioxan-3-yl)acetate | ~50-60 | ~3:1 | 4.15 (m, 1H), 3.95 (m, 1H), 3.68 (s, 3H), 2.50 (d, J=7.0 Hz, 2H), 1.80-1.60 (m, 2H), 1.25 (d, J=6.5 Hz, 3H), 1.20 (s, 3H) | 172.1, 82.5, 78.9, 51.8, 41.2, 30.5, 24.3, 16.8 |
Note: Yields and spectroscopic data are representative and may vary depending on the specific substrate and reaction conditions.
Applications in Drug Development
This compound-containing compounds have shown significant promise in medicinal chemistry, particularly as antimalarial and anticancer agents.
Antimalarial Activity
The endoperoxide bridge of 1,2-dioxanes is crucial for their antimalarial activity. The proposed mechanism of action involves the interaction of the peroxide with intraparasitic ferrous iron (Fe²⁺), which is derived from the digestion of host hemoglobin.[2] This interaction leads to the cleavage of the peroxide bond and the generation of reactive oxygen species and carbon-centered radicals. These radicals are believed to alkylate and damage essential parasite proteins and other biomolecules, leading to parasite death.[2]
DOT Diagram: Proposed Antimalarial Mechanism of Action
Anticancer Activity
Several synthetic this compound derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action is thought to be similar to their antimalarial activity, involving iron-mediated generation of reactive oxygen species that induce oxidative stress and trigger apoptotic cell death. Studies have shown that some this compound-containing compounds can induce apoptosis by activating caspase cascades and altering the expression of pro- and anti-apoptotic proteins.[8][9]
DOT Diagram: Proposed Anticancer Apoptotic Pathway
References
- 1. 13C nmr spectrum of this compound C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ortho-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Artemisinins: their growing importance in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemisinins: pharmacological actions beyond anti-malarial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Hydroperoxidations of Alkenes using Cobalt Picolinate Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Cyclic Peroxides in Organic Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
Subject: Re-evaluation of 1,2-Dioxane's role and introduction to Dioxiranes as potent oxidizing agents in organic synthesis.
Introduction: Initial exploration into the use of this compound as a direct oxidizing agent in organic synthesis has revealed a notable gap in the scientific literature. While the peroxide bond in the this compound structure implies inherent oxidizing potential, this class of compounds is overwhelmingly studied as a synthetic target—owing to the discovery of numerous natural products with a this compound core exhibiting significant biological activity—rather than as a synthetic reagent for oxidation. The primary focus of research has been on the synthesis of these complex molecules and the oxidative degradation of the environmental contaminant, 1,4-dioxane.
This document serves to clarify this common misconception and, in its place, provide detailed application notes and protocols for a closely related and highly effective class of cyclic peroxide oxidizing agents: Dioxiranes . Specifically, we will focus on Dimethyldioxirane (DMDO), a powerful, selective, and metal-free oxidant valued for its utility in a wide range of synthetic transformations under mild and neutral conditions.
Part 1: Dioxiranes as Electrophilic Oxidants
Dioxiranes are three-membered cyclic peroxides generated from the reaction of a ketone with potassium peroxymonosulfate (commonly known as Oxone®).[1][2] Dimethyldioxirane (DMDO), derived from acetone, and methyl(trifluoromethyl)dioxirane (TFDO), from trifluoroacetone, are the most commonly employed reagents in this class.[3] They are prized for their ability to transfer an oxygen atom to a variety of substrates, with the only significant byproduct being the parent ketone, which simplifies product purification.[4]
Key Applications:
-
Epoxidation of Alkenes: This is the most prominent application of DMDO. It efficiently epoxidizes a wide array of alkenes, including both electron-rich and electron-poor systems, under neutral conditions. The reaction is stereospecific, preserving the geometry of the starting alkene in the epoxide product.[5] This method is an excellent alternative to peracid oxidations (e.g., with m-CPBA), especially for acid-sensitive substrates.[3]
-
Oxidation of Heteroatoms: DMDO provides a mild and selective method for oxidizing heteroatoms. It cleanly converts sulfides to sulfoxides, often without over-oxidation to the corresponding sulfones.[5][6] Similarly, primary amines can be oxidized to their nitro derivatives.[6]
-
Hydroxylation of C-H Bonds: Dioxiranes are capable of oxidizing unactivated aliphatic C-H bonds to form alcohols.[3][6] The general order of reactivity is allylic/benzylic > tertiary > secondary > primary C-H bonds.[3] While the resulting alcohol can sometimes be further oxidized to a carbonyl compound, the reaction offers a powerful tool for late-stage functionalization.[7]
Part 2: Quantitative Data Presentation
The following tables summarize key quantitative data for oxidations using Dimethyldioxirane (DMDO).
Table 1: Performance of DMDO in Representative Oxidations
| Substrate | Product | Reagent | Typical Yield (%) | Notes |
| trans-Stilbene | trans-Stilbene oxide | DMDO | 98% | Near quantitative yield with prepared DMDO solution.[8] |
| Thioanisole | Methyl phenyl sulfoxide | DMDO | 80-95% | Highly selective; avoids over-oxidation to the sulfone.[5] |
| Primary Amines | Nitroalkanes | DMDO | Varies | General transformation.[6] |
| Alkanes (e.g., Adamantane) | Alcohols (e.g., Adamantanol) | DMDO | Varies | Effective for tertiary C-H bonds.[3] |
Table 2: Typical Parameters for DMDO Preparation and Use
| Parameter | Value | Reference |
| Typical Concentration of Prepared DMDO Solution | 0.06 - 0.1 M in Acetone | [4][6][8] |
| Stability of Prepared Solution | Stable for up to one week at -10 to -20 °C | [6] |
| Reaction Temperature for Epoxidation | 0 - 25 °C (Ambient) | [5] |
| pH for in situ Generation | Buffered to pH 7-8 | [5] |
Part 3: Experimental Protocols
Safety Note: Dioxiranes are organic peroxides and should be handled with care. They are volatile and potentially explosive when concentrated. All preparations and reactions should be conducted in a well-ventilated fume hood behind a blast shield.[1][2]
Protocol 1: Preparation of a Standardized Solution of Dimethyldioxirane (DMDO) in Acetone
This protocol is adapted from a procedure published in Organic Syntheses.[8]
Materials:
-
1-L Round-bottomed flask with a large magnetic stir bar
-
Rotary evaporator with a bump bulb trap
-
Ice-water bath
-
Distilled Water
-
Acetone
-
Sodium bicarbonate (NaHCO₃)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine distilled H₂O (20 mL), acetone (30 mL), and NaHCO₃ (24 g) in a 1-L round-bottomed flask.
-
Chill the flask in an ice-water bath with magnetic stirring for 20 minutes.
-
Stop stirring and add Oxone® (25 g) in a single portion.
-
Loosely cover the flask and stir the slurry vigorously for 15 minutes while keeping it in the ice bath.
-
After 15 minutes, attach the flask to a rotary evaporator. The bump bulb will serve as the collection vessel for the distillate.
-
Apply a moderate vacuum and rotate the flask, collecting the volatile DMDO/acetone mixture in the bump bulb, which should be cooled.
-
Once distillation is complete, decant the pale yellow acetone solution of DMDO from the bump bulb into a graduated cylinder to measure the volume.
-
Dry the solution over anhydrous Na₂SO₄, filter, and store the solution in a freezer at -20 °C.
Titration of DMDO Solution: The concentration of the freshly prepared DMDO solution must be determined before use. This can be achieved by reacting a known amount of the solution with an excess of a readily oxidized substrate, such as thioanisole, and analyzing the product ratio (sulfide vs. sulfoxide) by ¹H NMR.[8]
Protocol 2: Epoxidation of trans-Stilbene using a Prepared DMDO Solution
This protocol demonstrates a typical application of the prepared DMDO solution.[8]
Materials:
-
trans-Stilbene
-
Standardized DMDO solution in acetone (from Protocol 1)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask or vial
-
Magnetic stirrer
Procedure:
-
Dissolve trans-stilbene (e.g., 100 mg, 0.555 mmol, 1.0 equiv) in a suitable vial.
-
Add the previously prepared and standardized solution of DMDO in acetone (e.g., 1.1 equiv) to the vial.
-
Stir the resulting solution at room temperature. Monitor the reaction by TLC or GC/MS until the starting material is consumed (typically several hours to overnight).
-
Upon completion, remove the acetone solvent under reduced pressure (rotary evaporation).
-
Dissolve the resulting residue in CH₂Cl₂, dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude epoxide.
-
The product, trans-stilbene oxide, is often obtained in high purity, but can be further purified by column chromatography if necessary.
Part 4: Mandatory Visualizations
Diagram 1: Generation of Dimethyldioxirane (DMDO)
Caption: Formation of DMDO from acetone and Oxone®.
Diagram 2: Mechanism of Alkene Epoxidation by DMDO
Caption: Concerted oxygen transfer in DMDO epoxidation.
Diagram 3: Experimental Workflow for DMDO Preparation and Use
Caption: Workflow for DMDO synthesis and application.
References
- 1. Oxidation with Dioxiranes | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Dioxiranes and Related Shi Epoxidation - Wordpress [reagents.acsgcipr.org]
- 3. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]
- 4. Dimethyldioxirane - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Dimethyldioxirane - Sciencemadness Wiki [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 1,2-Dioxane in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,2-dioxane and its derivatives in medicinal chemistry research. The focus is on the synthesis of this compound-containing compounds with potential therapeutic applications, particularly as antimalarial and anticancer agents. Safety precautions, experimental procedures, and data analysis are outlined to guide researchers in this promising field.
Introduction to this compound in Medicinal Chemistry
The this compound scaffold, a six-membered ring containing a peroxide linkage, is a key pharmacophore in several natural products with potent biological activities.[1][2] This endoperoxide moiety is responsible for the therapeutic effects of compounds like the renowned antimalarial drug artemisinin.[3][4] In medicinal chemistry, the this compound ring is a versatile building block for the development of novel therapeutic agents, primarily targeting infectious diseases like malaria and various cancers.[2][5] The mechanism of action often involves the iron-mediated cleavage of the peroxide bond, generating reactive oxygen species and carbon-centered radicals that can damage cellular components of pathogens or cancer cells.[3][6]
Safety and Handling of this compound
While this compound itself is a cyclic peroxide, its derivatives, particularly endoperoxides, require careful handling due to their potential instability. Although many synthetic 1,2-dioxanes are stable compounds, it is crucial to be aware of the potential for peroxide formation and decomposition, which can be initiated by heat, light, or the presence of metals.[7]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., butyl rubber).
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.
-
Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong acids, bases, and reducing agents.
-
Peroxide Testing: Regularly test for the presence of peroxides, especially in older samples or opened containers.
Synthesis of this compound Derivatives
The synthesis of substituted 1,2-dioxanes is a critical step in exploring their therapeutic potential. Several methods have been developed for the construction of the this compound ring. A common and effective strategy involves the manganese(III)-catalyzed aerobic oxidative cyclization of β-dicarbonyl compounds with alkenes.
Experimental Protocol: Synthesis of 3-Methoxy-4-methoxycarbonyl-1,2-dioxane Derivatives
This protocol describes a two-step synthesis of 3-methoxy-4-methoxycarbonyl-1,2-dioxanes, which are versatile intermediates for the preparation of various bioactive compounds.[1]
Step 1: Synthesis of 3-Hydroxy-4-methoxycarbonyl-1,2-dioxane Intermediate
-
Reaction Setup: To a solution of the appropriate alkene (1.0 equiv.) and methyl 3-oxobutanoate (1.2 equiv.) in glacial acetic acid (0.2 M), add manganese(III) acetate dihydrate (0.1 equiv.) and manganese(II) acetate tetrahydrate (0.1 equiv.).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature under an air atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Methylation of the 3-Hydroxy-1,2-dioxane Intermediate
-
Reaction Setup: Dissolve the purified 3-hydroxy-1,2-dioxane intermediate (1.0 equiv.) in a mixture of dichloromethane and methanol (1:1, 0.1 M).
-
Reaction Execution: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv.) to the solution and stir at room temperature. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methylated product.
Experimental Workflow for the Synthesis of this compound Derivatives
Caption: A generalized workflow for the two-step synthesis of this compound derivatives.
Biological Evaluation of this compound Derivatives
Antimalarial Activity
The this compound scaffold is a validated starting point for the development of novel antimalarial agents. The in vitro activity of these compounds is typically evaluated against different strains of Plasmodium falciparum.
Table 1: In Vitro Antimalarial Activity of Selected this compound Derivatives [1]
| Compound | R Group | IC50 (nM) vs. D10 strain | IC50 (nM) vs. W2 strain |
| 8a | n-Butyl | 180 ± 20 | 250 ± 30 |
| 8b | Isobutyl | 300 ± 40 | 400 ± 50 |
| 8c | Benzyl | 150 ± 20 | 200 ± 25 |
| 8d | 4-Fluorobenzyl | 120 ± 15 | 180 ± 20 |
| 8e | 4-Chlorobenzyl | 90 ± 10 | 130 ± 15 |
| Plakortin | (Reference) | 450 ± 50 | 600 ± 70 |
| Artemisinin | (Reference) | 5 ± 1 | 8 ± 2 |
Anticancer Activity
Substituted 1,2-dioxanes have also shown promise as anticancer agents. Their cytotoxicity is often evaluated against a panel of human cancer cell lines.
Table 2: In Vitro Cytotoxicity of Selected this compound Derivatives against Cancer Cell Lines [2]
| Compound | Cell Line | IC50 (µM) |
| Dioxane A | K562 (Leukemia) | 5.2 |
| MCF-7 (Breast) | 8.7 | |
| HepG2 (Liver) | 12.3 | |
| Dioxane B | K562 (Leukemia) | 2.8 |
| MCF-7 (Breast) | 4.1 | |
| HepG2 (Liver) | 6.5 | |
| Doxorubicin | (Reference) | K562 (Leukemia) |
| MCF-7 (Breast) | 0.5 | |
| HepG2 (Liver) | 0.8 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well plates
-
This compound test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds, typically DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow for MTT Cytotoxicity Assay
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of antitrypanosomal this compound derivatives based on a natural product scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
Applications of Substituted 1,2-Dioxanes in the Synthesis of Bioactive Natural Products
For Researchers, Scientists, and Drug Development Professionals
Substituted 1,2-dioxanes, five- and six-membered cyclic peroxides, are pivotal structural motifs found in a wide array of over 400 natural products.[1] These endoperoxide-containing compounds, predominantly isolated from marine organisms like sponges, as well as from various plants and fungi, exhibit a remarkable range of biological activities, including antimalarial, antifungal, antiviral, and cytotoxic properties.[1] The inherent reactivity of the peroxide bond, coupled with the stereochemical complexity of these molecules, presents unique challenges and opportunities in the field of natural product synthesis and medicinal chemistry. The development of stereoselective methodologies to construct the 1,2-dioxane core is crucial for the synthesis of these rare natural products and for the generation of novel, potent therapeutic agents.[1]
This document provides detailed application notes and experimental protocols for the synthesis of substituted 1,2-dioxanes and their application in the total synthesis of notable natural products.
Application Note 1: Asymmetric Synthesis of the Peroxyplakoric Acid Core
The peroxyplakoric acids, a family of marine natural products, are characterized by a 6-methoxy-1,2-dioxane-3-propionic acid core and demonstrate significant antifungal and antimalarial activities. A key challenge in their synthesis is the stereoselective formation of the substituted this compound ring. One effective strategy involves the stereospecific intramolecular alkylation of a hydroperoxyacetal. This approach allows for the asymmetric synthesis of the 6-alkoxy-3,6-dialkyl-1,2-dioxane core, which is a common substructure in many peroxide natural products.
A critical step in this synthetic route is the chemoselective hydrometallation of an alkyne in the presence of the peroxide moiety to introduce the polyunsaturated side chain characteristic of the peroxyplakorates.
Experimental Protocol: Asymmetric Synthesis of the this compound Core of Peroxyplakorates
This protocol outlines the synthesis of a functionalized this compound core, a key intermediate in the synthesis of peroxyplakoric acids.
Step 1: Asymmetric Aldol Reaction
-
To a solution of a chiral ester (1 equivalent) in an appropriate solvent (e.g., CH₂Cl₂), add a dialkylboron triflate (1.2 equivalents) and a tertiary amine (1.5 equivalents) at -78 °C.
-
Stir the mixture for 30 minutes.
-
Add the desired aldehyde (1.1 equivalents) dropwise and continue stirring at -78 °C for 3 hours.
-
Quench the reaction with a phosphate buffer and allow it to warm to room temperature.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired anti-aldol product.
Step 2: Reduction and Protection
-
To a solution of the aldol product (1 equivalent) in an appropriate solvent (e.g., THF), add a reducing agent such as LiBH₄ (2 equivalents) at 0 °C.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Selectively protect the primary alcohol of the resulting 1,3-diol with a suitable protecting group (e.g., triisopropylsilyl chloride) in the presence of a base (e.g., imidazole) to yield the protected diol.
Step 3: Formation of the this compound Ring
-
The protected diol is then converted to a hydroperoxyacetal through a series of steps including ozonolysis and reaction with hydrogen peroxide.
-
The final stereospecific intramolecular alkylation to form the this compound ring is typically achieved under basic conditions, which facilitates the cyclization of the hydroperoxyacetal.
Tabulated Data: Stereoselectivity in Peroxyplakorate Core Synthesis
| Step | Diastereomeric Ratio (anti:syn) | Yield | Reference |
| Asymmetric Aldol Reaction | >10:1 | 75% | [2] |
Application Note 2: Peroxycarbenium-Mediated Asymmetric Synthesis of 1,2-Dioxanes
A powerful and versatile method for the asymmetric synthesis of 1,2-dioxanes and 1,2-dioxolanes involves the trapping of peroxycarbenium species with silylated nucleophiles. This reaction is catalyzed by a chiral imidophosphorimidate (IDPi), which facilitates high enantioselectivities and diastereoselectivities. This methodology is applicable to a broad range of enoxysilanes and has been successfully applied in the total synthesis of natural products like ethyl plakortide Z, offering enhanced selectivity compared to conventional Lewis acid-catalyzed methods.
Kinetic studies have revealed that the reaction proceeds through an induction period, suggesting the formation of a silylium species as the true catalyst.
Experimental Protocol: General Procedure for Asymmetric Peroxycarbenium Trapping
-
In a flame-dried vial under an inert atmosphere, dissolve the hydroperoxyacetal (1 equivalent) and the silyl enol ether (1.5 equivalents) in an anhydrous solvent (e.g., toluene).
-
Add the chiral imidophosphorimidate (IDPi) catalyst (5 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., -20 °C) for the required duration (typically 12-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Tabulated Data: Enantioselectivity of Peroxycarbenium-Mediated Cyclization
| Substrate (Silyl Enol Ether) | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Trimethylsilyl enol ether of acetophenone | 5 | -20 | 85 | 92 | [3] |
| tert-Butyldimethylsilyl enol ether of cyclohexanone | 5 | -20 | 90 | 95 | [3] |
Application Note 3: Cobalt-Catalyzed Hydroperoxidation for this compound Synthesis
Cobalt-catalyzed reactions offer an efficient route to 1,2-dioxanes through the hydroperoxidation of dienes. This method utilizes molecular oxygen and a silane, with a cobalt picolinate complex acting as the catalyst. The resulting unsaturated hydroperoxides can undergo subsequent intramolecular oxa-Michael reactions to form the this compound ring, often with high diastereoselectivity. This strategy has been applied to the synthesis of the 2,3-dioxabicyclo[3.3.1]nonane core found in antimalarial natural products like Yingzhaosu A.
Experimental Protocol: Cobalt-Catalyzed Hydroperoxidation of a Diene
-
To a solution of the diene (1 equivalent) in a suitable solvent (e.g., 1,2-dichloroethane), add the Co(II) catalyst (e.g., Co(pic)₂) (5 mol%).
-
Add a silane (e.g., triethylsilane) (1.2 equivalents).
-
Stir the mixture under an atmosphere of oxygen (balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography to isolate the hydroperoxide.
-
The subsequent cyclization to the this compound can be induced by treatment with a mild acid or base.
Tabulated Data: Yields in Cobalt-Catalyzed Peroxidation
| Diene Substrate | Catalyst | Yield of Hydroperoxide (%) | Reference |
| (S)-limonene | Co(modp)₂ | 78 | [4] |
| 1,5-cyclooctadiene | Co(pic)₂ | 85 | [5] |
Visualizations of Synthetic Pathways
Caption: Synthetic pathway to the peroxyplakoric acid core.
Caption: Peroxycarbenium-mediated asymmetric this compound synthesis.
Caption: Cobalt-catalyzed synthesis of 1,2-dioxanes.
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of plakortide E and biomimetic synthesis of plakortone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydroperoxidations of Alkenes using Cobalt Picolinate Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stereoselective Synthesis of Chiral 1,2-Dioxane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 1,2-dioxane derivatives are significant structural motifs found in numerous biologically active natural products and are key pharmacophores in various drug candidates. Their endoperoxide linkage is crucial for the biological activity of compounds with antimalarial, antifungal, and cytotoxic properties. The stereochemistry of these molecules often plays a pivotal role in their therapeutic efficacy and interaction with biological targets. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure 1,2-dioxanes is of paramount importance in medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral this compound derivatives, focusing on modern and efficient methodologies.
Key Synthetic Strategies
Several strategies have been developed for the stereoselective synthesis of 1,2-dioxanes. The most common and effective methods include:
-
Intramolecular Cyclization of Hydroperoxides: This approach involves the cyclization of a hydroperoxide onto a suitable tethered electrophile.
-
Asymmetric Alkylation of Hydroperoxyacetals: This method relies on the stereospecific intramolecular alkylation of a chiral hydroperoxyacetal.[1][2][3]
-
Electrophilic Cyclization of Unsaturated Hydroperoxyacetals: The use of electrophiles to induce cyclization of unsaturated hydroperoxyacetals can lead to the diastereoselective formation of 1,2-dioxanes.[4]
-
[4+2] Cycloaddition Reactions: The reaction of singlet oxygen with conjugated dienes can form 1,2-dioxenes, which can be subsequently reduced to 1,2-dioxanes.[5]
This document will focus on providing a detailed protocol for the asymmetric synthesis of a this compound core, a strategy that has been successfully applied in the synthesis of natural products like the peroxyplakoric acids.[1][2][3]
Data Presentation
Table 1: Summary of a Key Step in the Asymmetric Synthesis of a this compound Core
| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) | Ref. |
| Mesylate Ozonolysis & Cyclization | Mesylate 6 | 1,2-Dioxanes 8a and 8b | 88 | 1:1 | [1][3] |
Note: The data presented is for a specific example in the synthesis of the peroxyplakoric acid core and may vary with different substrates.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Chiral this compound Core via Intramolecular Alkylation of a Hydroperoxyacetal
This protocol is adapted from the synthesis of the peroxyplakoric acid core and demonstrates a robust method for establishing the chiral this compound ring system.[1][3]
Step 1: Synthesis of Mesylate 6
This protocol assumes the prior synthesis of the precursor alcohol 5 . The synthesis of 5 typically involves an asymmetric aldol reaction to set the initial stereocenters, followed by reduction and selective protection.
-
To a solution of alcohol 5 (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equiv) followed by methanesulfonyl chloride (1.2 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude mesylate 6 , which can be used in the next step without further purification.
Step 2: Methanolic Ozonolysis and In Situ Cyclization to 1,2-Dioxanes 8a and 8b
-
Dissolve the crude mesylate 6 (1.0 equiv) in a mixture of CH₂Cl₂ and methanol (MeOH) (typically a 2:1 to 3:1 ratio).
-
Cool the solution to -78 °C.
-
Bubble ozone (O₃) gas through the solution. Monitor the reaction by TLC for the disappearance of the starting material. The solution may turn blue, indicating an excess of ozone.
-
Once the reaction is complete, sparge the solution with nitrogen or oxygen gas to remove excess ozone.
-
Allow the reaction mixture to warm to room temperature.
-
To this solution, add 18-crown-6 (1.0 equiv) followed by potassium tert-butoxide (KOt-Bu) (0.9 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the diastereomeric 1,2-dioxanes 8a and 8b .[1][3] The yield for this combined step is reported to be around 88%.[1][3]
Mandatory Visualization
Caption: Synthetic pathway to chiral 1,2-dioxanes.
Caption: Experimental workflow for this compound synthesis.
Discussion
The stereoselective synthesis of chiral 1,2-dioxanes is a challenging yet crucial area of organic synthesis, with significant implications for drug discovery. The protocol detailed above provides a reliable method for constructing the chiral this compound core. The key to success in this synthesis lies in the careful control of reaction conditions, particularly during the ozonolysis and cyclization steps.
Researchers should note that the diastereoselectivity of the final cyclization step can be influenced by the substrate and the reaction conditions. In the example provided, a 1:1 mixture of diastereomers was obtained.[1][3] For other systems, optimization of the base, solvent, and temperature may be necessary to improve diastereoselectivity.
The application of these stereoselective methods allows for the synthesis of a variety of chiral this compound derivatives, enabling the exploration of their structure-activity relationships and the development of new therapeutic agents. The continued development of novel and efficient stereoselective strategies will undoubtedly accelerate the discovery of new medicines based on the this compound scaffold.
References
- 1. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. The diastereoselective synthesis of 1,2-dioxanes and 1,2,4-trioxanes through electrophilic cyclizations of unsaturated hydroperoxyacetals and -ketals - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
1,2-Dioxane: A Versatile Building Block for Heterocyclic Compound Synthesis
Application Note AP-HET-001
Introduction
1,2-Dioxane, a six-membered heterocyclic compound containing a peroxide linkage, presents a unique and largely untapped potential as a versatile building block in the synthesis of a variety of heterocyclic compounds. While its direct, one-step conversion into common nitrogen-containing heterocycles such as piperazines and morpholines is not extensively documented, a conceptual two-step approach unlocks its synthetic utility. This involves the reductive cleavage of the peroxide bond to yield 1,4-butanediol, a widely used precursor for various heterocycles. This application note explores the synthetic pathways from this compound to valuable heterocyclic scaffolds, including piperazines, morpholines, and pyrrolidines, providing detailed protocols and quantitative data for key transformations.
Conceptual Synthetic Pathways from this compound
The core strategy for utilizing this compound as a building block revolves around the initial reductive opening of the peroxide ring to form 1,4-butanediol. This diol can then undergo a range of well-established cyclization reactions with appropriate nucleophiles to generate the desired heterocyclic systems.
Asymmetric Synthesis of Biologically Active 1,2-Dioxanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of biologically active 1,2-dioxanes, a class of heterocyclic compounds containing a peroxide bridge that is crucial for their therapeutic effects. The primary focus is on two prominent examples: the antimalarial agent Yingzhaosu A and the antifungal marine natural products, the peroxyplakoric acids.
Introduction
1,2-Dioxanes are a significant class of natural and synthetic compounds renowned for their diverse biological activities, most notably their potent antimalarial properties. The endoperoxide linkage within the 1,2-dioxane ring is the key pharmacophore, responsible for the generation of reactive oxygen species that are toxic to pathogens. The stereochemistry of these molecules plays a critical role in their biological efficacy, making asymmetric synthesis an essential tool for accessing enantiomerically pure and potent therapeutic agents. This document outlines established asymmetric synthetic strategies and provides detailed protocols for key transformations.
Biologically Active 1,2-Dioxanes: Key Examples
Yingzhaosu A: A Potent Antimalarial Agent
Yingzhaosu A, a sesquiterpenoid endoperoxide, exhibits significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its proposed mechanism of action involves the iron(II)-mediated cleavage of the endoperoxide bridge within the parasite's food vacuole, leading to the formation of cytotoxic carbon-centered radicals that alkylate and damage essential parasite proteins.[1][2]
Peroxyplakoric Acids: Marine-Derived Antifungal Agents
The peroxyplakoric acids, isolated from the marine sponge Plakortis, represent a family of 1,2-dioxanes with pronounced antifungal activity. Their mechanism of action is believed to involve the disruption of fungal cell membranes and walls, though the specific signaling pathways are still under investigation.
Asymmetric Synthetic Strategies
The asymmetric synthesis of 1,2-dioxanes often relies on stereocontrolled construction of a precursor that is then cyclized to form the peroxide-containing ring. Key strategies include:
-
Asymmetric Aldol Reactions: To establish key stereocenters in the acyclic precursor.
-
Intramolecular Alkylation/Substitution: Cyclization of a hydroperoxy-functionalized intermediate to form the this compound ring.
-
Peroxidation of Dienes: Utilizing transition metal catalysis to achieve stereoselective cyclization.
Quantitative Data Summary
The following tables summarize the quantitative data for key steps in the asymmetric synthesis of the this compound core of peroxyplakoric acids and the synthesis of Yingzhaosu A analogues.
Table 1: Asymmetric Synthesis of the this compound Core of Peroxyplakoric Acids [3]
| Step | Reactants | Catalyst/Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Asymmetric Aldol Reaction | Chiral ester, Aldehyde | Dialkylboronate | (2R,3R)-anti-aldol product | 75 | 10:1 (anti:syn) | >98 |
| Ozonolysis & Hydroperoxyacetal formation | Alkene intermediate | O₃, MeOH | Diastereomeric mixture of hydroperoxyacetals | 88 | 1:1 | N/A |
| Intramolecular Cyclization | Hydroperoxyacetal mesylate | KHMDS, 18-crown-6 | Diastereomerically pure this compound | 70-80 | >20:1 | >98 |
Table 2: Synthesis of Yingzhaosu A Analogues via Co(II)-Catalyzed Peroxidation [4]
| Substrate (Diene) | Catalyst | Solvent | Product (Yingzhaosu A analogue) | Yield (%) |
| (S)-Limonene | Co(acac)₂ | DCE | Bicyclic peroxide | 44 |
| Diene 17 | Co(modp)₂ | DCE | Bicyclic peroxide | 65 |
| Diene 17 | Co(acac)₂ | EtOH | Bicyclic peroxide | 75 |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of the this compound Core of Peroxyplakoric Acid A[3]
Step 1: Asymmetric Aldol Reaction
-
To a solution of the chiral propionate ester (1.0 equiv) in CH₂Cl₂ (0.1 M) at -78 °C is added di-n-butylboron triflate (1.1 equiv).
-
N,N-diisopropylethylamine (1.2 equiv) is added dropwise, and the mixture is stirred for 30 minutes.
-
The aldehyde (1.2 equiv) is added, and the reaction is stirred at -78 °C for 1 hour, then at 0 °C for 1 hour.
-
The reaction is quenched with a pH 7 buffer and extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography (10% EtOAc/hexanes) to afford the anti-aldol product.
Step 2: Ozonolysis and Hydroperoxyacetal Formation
-
A solution of the alkene intermediate from the previous step (1.0 equiv) in a 9:1 mixture of CH₂Cl₂/MeOH (0.05 M) is cooled to -78 °C.
-
Ozone is bubbled through the solution until a blue color persists.
-
The solution is purged with N₂ to remove excess ozone.
-
The reaction is allowed to warm to room temperature and concentrated in vacuo.
-
The residue is purified by flash chromatography (30% EtOAc/hexanes) to yield a mixture of hydroperoxyacetal diastereomers.
Step 3: Intramolecular Cyclization to form the this compound Ring
-
To a solution of the hydroperoxyacetal mesylate (1.0 equiv) and 18-crown-6 (1.5 equiv) in THF (0.02 M) at -78 °C is added KHMDS (1.2 equiv).
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with Et₂O.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to afford the diastereomerically pure this compound.
Protocol 2: Co(II)-Catalyzed Peroxidation for Yingzhaosu A Analogue Synthesis[4]
-
A solution of the diene (e.g., (S)-limonene, 1.0 equiv) and Co(acac)₂ (0.1 equiv) in 1,2-dichloroethane (DCE, 0.1 M) is prepared.
-
Triethylsilane (1.5 equiv) is added to the solution.
-
The mixture is stirred under an atmosphere of O₂ (balloon) at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the corresponding 2,3-dioxabicyclo[3.3.1]nonane derivative.
Visualizations
Asymmetric Synthesis Workflow for Peroxyplakoric Acid Core
Caption: Asymmetric synthesis workflow for the this compound core of peroxyplakoric acids.
Proposed Antimalarial Mechanism of Action of 1,2-Dioxanes
Caption: Proposed mechanism of antimalarial action for 1,2-dioxanes.
General Antifungal Mechanism of Peroxides
Caption: General proposed antifungal mechanism of action for peroxyplakoric acids.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Elucidation of 1,2-Dioxane vs. 1,4-Dioxane Analytical Methods
It is critical to distinguish between the analytical targets 1,2-Dioxane and 1,4-Dioxane . This compound is a cyclic peroxide, a class of compounds known for their potential instability, which makes them challenging to analyze using standard chromatographic techniques.[1] The scientific literature contains very limited information on established GC-MS or LC-MS protocols specifically for the routine quantitative analysis of this compound.
Conversely, 1,4-Dioxane is a well-known and regulated environmental contaminant, frequently monitored in water, soil, and consumer products.[2][3] Consequently, numerous validated analytical methods, including those from the U.S. Environmental Protection Agency (EPA), are readily available for 1,4-Dioxane.
Due to the scarcity of established methods for this compound, this document will provide detailed application notes and protocols for the analysis of its isomer, 1,4-Dioxane . The methodologies presented here are robust, widely practiced, and serve as a comprehensive example for researchers, scientists, and drug development professionals.
Application Note: Analysis of 1,4-Dioxane by GC-MS
Introduction
1,4-Dioxane is a synthetic industrial chemical classified as a probable human carcinogen.[2] It is highly miscible in water, making it a challenging analyte to extract and concentrate from aqueous matrices.[2][4] Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and robust technique for the determination of 1,4-Dioxane. Common sample preparation techniques include Static Headspace (HS), Purge and Trap (P&T), and Solid Phase Extraction (SPE).[2][3] This note details a static headspace GC-MS method suitable for various sample matrices.
Experimental Workflow: Static Headspace GC-MS
Caption: Workflow for 1,4-Dioxane analysis by Static Headspace GC-MS.
Detailed Protocol: Static Headspace GC-MS
This protocol is adapted from established methods for analyzing 1,4-Dioxane in consumer products and water.[5][6]
a. Reagents and Standards
-
1,4-Dioxane analytical standard
-
1,4-Dioxane-d8 (internal standard, IS)
-
Reagent-grade water (Milli-Q or equivalent)
-
Sodium Chloride (for salting out effect)
-
Methanol (for stock solutions)
b. Preparation of Standards and Samples
-
Stock Solutions: Prepare 1000 µg/mL stock solutions of 1,4-Dioxane and 1,4-Dioxane-d8 in methanol.
-
Calibration Standards: Perform serial dilutions of the 1,4-Dioxane stock solution with reagent-grade water to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/L).
-
Internal Standard Spiking Solution: Dilute the 1,4-Dioxane-d8 stock to a working concentration (e.g., 1 ppm).
-
Sample Preparation:
-
Place 2 mL of a liquid sample (or ~0.5 g of a solid sample) into a 20 mL headspace vial.
-
Add 0.7 g of sodium chloride to enhance partitioning into the headspace.
-
Add a fixed volume of the internal standard working solution (e.g., 2 mL of 1 ppm 1,4-Dioxane-d8) to all standards, blanks, and samples.[6]
-
Immediately seal the vials with PTFE-lined septa and caps.
-
c. Instrument Parameters
-
Headspace Autosampler:
-
Oven Temperature: 70-80°C
-
Equilibration Time: 10-30 minutes
-
Injection Volume: 1-2 mL of headspace gas
-
-
GC System:
-
Inlet: Splitless, 200-250°C
-
Column: Rxi-624Sil MS or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Carrier Gas: Helium, constant flow ~1.2 mL/min
-
Oven Program: 40°C (hold 2 min), ramp to 200°C at 20°C/min
-
-
MS System:
-
Mode: Selected Ion Monitoring (SIM)
-
Quantification Ion (1,4-Dioxane): m/z 88
-
Confirmation Ion (1,4-Dioxane): m/z 58
-
Internal Standard Ion (1,4-Dioxane-d8): m/z 96
-
Ion Source Temperature: 230°C
-
Quantitative Data Summary (GC-MS)
The following table summarizes typical performance data for 1,4-Dioxane analysis using various GC-MS methods.
| Parameter | Headspace GC-MS | Purge & Trap GC-MS | SPE GC-MS (EPA 522) |
| Linear Range | 10 - 20,000 ng/g (ppb)[6] | 0.5 - 200 µg/L[4] | 0.05 - 40 µg/L[7] |
| LOD/MDL | 2.3 - 7.1 ng/g (ppb)[6] | < 1 µg/L[4] | 0.020 - 0.026 µg/L[3] |
| LOQ | ~10 ng/g (ppb) | ~2 µg/L | 0.07 µg/L[3] |
| Recovery (%) | 89 - 103% | Not specified | 95 - 105% |
| Precision (%RSD) | < 15% | < 20% | < 10% |
Application Note: Analysis of 1,4-Dioxane by LC-MS
Introduction
While GC-MS is the predominant technique, High-Performance Liquid Chromatography (HPLC) and LC-MS methods have been developed for 1,4-Dioxane, particularly for complex matrices where direct injection is preferable. These methods often employ Hydrophilic Interaction Chromatography (HILIC) due to the high polarity and water solubility of 1,4-Dioxane. LC-MS offers the advantage of analyzing thermally labile or non-volatile compounds but is less commonly applied for 1,4-Dioxane than GC-MS.
Experimental Workflow: LC-MS
Caption: General workflow for 1,4-Dioxane analysis by LC-MS/MS.
Detailed Protocol: LC-MS (HILIC)
This protocol is a generalized procedure based on HILIC principles for polar analytes.
a. Reagents and Standards
-
1,4-Dioxane analytical standard
-
1,4-Dioxane-d8 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate or acetate (mobile phase modifier)
-
Formic acid or acetic acid (mobile phase modifier)
-
Ultrapure water
b. Preparation of Standards and Samples
-
Stock and Calibration Standards: Prepare as described in the GC-MS section, using a mixture of acetonitrile and water as the diluent to match the mobile phase.
-
Sample Preparation ("Dilute and Shoot"):
-
For aqueous samples, centrifuge to remove particulates.
-
Transfer 500 µL of supernatant to a new tube.
-
Add 500 µL of acetonitrile containing the internal standard.
-
Vortex to mix.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
c. Instrument Parameters
-
LC System:
-
Column: HILIC column (e.g., silica, amide, or zwitterionic phase)
-
Mobile Phase A: Water with 10 mM ammonium formate + 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with high organic (e.g., 95% B), decrease to elute polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
MS System:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (1,4-Dioxane): Precursor ion (e.g., [M+H]⁺, m/z 89) → Product ion
-
MRM Transition (1,4-Dioxane-d8): Precursor ion (e.g., [M+H]⁺, m/z 97) → Product ion
-
Quantitative Data Summary (LC-MS)
Quantitative data for LC-MS analysis of 1,4-Dioxane is less commonly published than for GC-MS. Performance would be highly method-dependent.
| Parameter | LC-MS/MS (HILIC) (Estimated) |
| Linear Range | 1 - 1000 µg/L |
| LOD | 0.1 - 1 µg/L |
| LOQ | 0.5 - 5 µg/L |
| Recovery (%) | 90 - 110% |
| Precision (%RSD) | < 15% |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 4. ysi.com [ysi.com]
- 5. youngin.com [youngin.com]
- 6. agilent.com [agilent.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Application Notes & Protocols: The Role of 1,2-Dioxane in Antimalarial Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the urgent development of novel antimalarial agents. A promising class of compounds that has garnered significant attention is the 1,2-dioxane-containing endoperoxides. The endoperoxide bridge within the this compound ring system is the critical pharmacophore responsible for their potent antimalarial activity. This activity is believed to be initiated by the reductive cleavage of the peroxide bond by intraparasitic ferrous iron (Fe(II)), which is released during the digestion of hemoglobin. This cleavage generates highly reactive oxygen-centered radicals that subsequently rearrange to cytotoxic carbon-centered radicals, leading to alkylation of parasite proteins and ultimately, parasite death.
Natural products such as plakortin, isolated from the marine sponge Plakortis simplex, have demonstrated submicromolar activity against chloroquine-resistant strains of P. falciparum and have served as a lead for the development of synthetic this compound analogues.[1][2] Various synthetic strategies have been developed to access this important scaffold, including ozonolysis of alkenes, radical cyclization, and transition metal-catalyzed peroxidation of dienes.
These application notes provide an overview of the synthesis of this compound-containing antimalarials, a detailed experimental protocol for a key synthetic method, and a summary of their in vitro antimalarial activity.
Experimental Protocols
Several synthetic methodologies have been successfully employed to construct the this compound ring system. One effective method is the Cobalt(II)-catalyzed peroxidation of dienes. This approach allows for the efficient formation of the endoperoxide bridge through the intramolecular cyclization of an unsaturated peroxy radical intermediate.
Protocol: Synthesis of a 2,3-Dioxabicyclo[3.3.1]nonane Derivative via Co(II)-Catalyzed Peroxidation of (S)-Limonene
This protocol is adapted from the work of Tokuyasu et al. and describes the synthesis of a yingzhaosu A analogue, a natural product with antimalarial activity.[3][4]
Materials:
-
(S)-Limonene
-
Cobalt(II) acetylacetonate [Co(acac)₂]
-
Triethylsilane (Et₃SiH)
-
1,2-Dichloroethane (DCE)
-
Oxygen (balloon)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of (S)-limonene (1.0 mmol) in 1,2-dichloroethane (20 mL) in a round-bottom flask, add Cobalt(II) acetylacetonate (0.1 mmol).
-
Initiation: Stir the mixture at room temperature under an oxygen atmosphere (balloon).
-
Addition of Reducing Agent: Add triethylsilane (2.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2,3-dioxabicyclo[3.3.1]nonane derivative.
Data Presentation
The following table summarizes the in vitro antimalarial activity (IC₅₀ values) of various synthetic this compound and 1,2-dioxolane derivatives against different strains of Plasmodium falciparum.
| Compound Type | Derivative/Analogue | P. falciparum Strain | IC₅₀ (nM) | Reference |
| This compound | Plakortin | Chloroquine-resistant | <1000 | [1][2] |
| 3-Methoxy-4-methoxycarbonyl-1,2-dioxane amide (8e) | W2 (CQ-resistant) | ~200 | [5] | |
| 2,3-Dioxabicyclo[3.3.1]nonane analogue | K1 (CQ-resistant) | 180 | [6] | |
| 1,2-Dioxolane | Spiro-1,2-dioxolane amine conjugate | 3D7 & Dd2 | ~5 | [7] |
| Spiro-1,2-dioxolane analogues | 3D7 & Dd2 | 50-150 | [7] | |
| Bridged Bicyclic Endoperoxide | β-Sulfonyl-endoperoxide (39a) | NF54 | 6-24 | [8] |
| β-Sulfonyl-endoperoxide (46a) | NF54 | 6-24 | [8] | |
| β-Sulfonyl-endoperoxide (46b) | NF54 | 6-24 | [8] |
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of this compound-containing antimalarial drugs, highlighting key synthetic strategies.
Caption: Synthetic workflow for this compound antimalarials.
Logical Relationship Diagram
The following diagram illustrates the proposed mechanism of action for this compound-based antimalarial drugs.
Caption: Mechanism of action of this compound antimalarials.
References
- 1. Collection - Novel Endoperoxide Antimalarials:â Synthesis, Heme Binding, and Antimalarial Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. Design and synthesis of antimalarial endoperoxides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of antimalarial yingzhaosu A analogues by the peroxidation of dienes with Co(II)/O2/Et3SiH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of spiro-1,2-dioxolanes and their activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
Troubleshooting & Optimization
Common challenges in the synthesis and handling of 1,2-Dioxane
Technical Support Center: 1,2-Dioxane Synthesis and Handling
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of this cyclic peroxide.
Frequently Asked Questions (FAQs)
Section 1: Synthesis
Q1: My this compound synthesis is resulting in a low yield. What are the common causes?
A1: Low yields in this compound synthesis can stem from several factors. The stability of the peroxide bond is a primary concern, as it is sensitive to a variety of reaction conditions. Common synthesis methods, such as electrophilic or radical cyclizations, can sometimes be poorly suited for complex molecules.[1] Competing side reactions, decomposition of the target molecule under acidic or basic conditions, and the stability of the hydroperoxide precursors are also significant challenges.[2][3] For complex natural product synthesis, incorporating both an oxidation-sensitive side chain and the reduction-sensitive this compound ring is a major hurdle.[1]
Q2: I'm struggling with controlling stereoselectivity in my synthesis. What strategies can I employ?
A2: Achieving high stereoselectivity is a known challenge. The choice of synthesis strategy is critical. For instance, while conjugate addition methods can form the this compound core, they may offer poor control over the relative stereochemistry of side chains and dioxane stereocenters.[1] In contrast, strategies based on the stereospecific intramolecular alkylation of a hydroperoxyacetal or the intramolecular opening of oxetanes by hydroperoxides have been shown to provide good stereoselectivity and yields.[1][4] Utilizing unsaturated hydroperoxides followed by an intramolecular oxa-Michael reaction can also yield high diastereoselectivity in certain cases.[3]
Q3: How can I purify my synthesized this compound derivative, especially when it has other sensitive functional groups?
A3: Purification must be approached with caution due to the potential for peroxide concentration and the sensitivity of the this compound ring. Standard purification techniques like flash column chromatography on silica gel are often employed.[1] It is crucial to use moderate conditions and avoid harsh acids, bases, or high temperatures, which can lead to decomposition.[2] If distillation is considered, it is imperative to first test for and eliminate all peroxides, as they can concentrate and explode upon heating.[5][6][7]
Section 2: Handling and Storage
Q1: What is the primary hazard associated with handling and storing this compound?
A1: The principal hazard is the formation of explosive peroxides, which occurs when this compound is exposed to air.[7] These peroxides can concentrate, particularly during distillation or evaporation, and may explode violently when subjected to heat, shock, or friction.[5][6] It is a flammable liquid with a low flash point, and its vapors can form explosive mixtures with air, capable of traveling a considerable distance to an ignition source and flashing back.[5][6]
Q2: How should I properly store this compound to minimize risks?
A2: Proper storage is critical for safety. This compound should be stored in a tightly closed, airtight container, preferably under an inert atmosphere like nitrogen or argon, to prevent contact with air and subsequent peroxide formation.[8][9] The container should be kept in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames.[5] Storing it in a refrigerator or freezer is also an option, as its melting point is 11.8°C; this keeps it in a solid state, limiting volatility and peroxide formation.[10]
Q3: How often should I test for peroxides, and what is a reliable method?
A3: Any container of this compound that has been opened should be tested for peroxides before each use, especially before any heating or distillation. It is recommended not to store it for more than a year without stabilizers.[10] A common qualitative test involves adding 1 mL of the this compound to 1 mL of a freshly prepared 10% solution of sodium iodide in glacial acetic acid; a yellow color indicates low levels of peroxides, while a brown color suggests high levels.[9] Commercial peroxide test strips are also a convenient alternative.[9]
Q4: I've detected peroxides in my this compound. How can I safely remove them?
A4: If peroxides are detected, they must be removed before the solvent is used or purified by distillation. A common method for peroxide removal involves treatment with a reducing agent. For instance, shaking the solvent with a solution of ferrous sulfate can neutralize the peroxides.[8][10] If you find visible peroxide crystals or if an old container has crystals around the cap, do not open it. This situation is extremely dangerous and requires specialized disposal.[10]
Section 3: Safety
Q1: What personal protective equipment (PPE) is required when working with this compound?
A1: When handling this compound, appropriate PPE is mandatory. This includes splash goggles or a face shield, a lab coat, and impervious gloves.[5][11] All work should be conducted in a well-ventilated chemical fume hood to avoid inhaling the vapors, which are toxic and can cause central nervous system depression as well as liver and kidney damage.[5][12] In cases of insufficient ventilation, a certified vapor respirator is necessary.[5]
Q2: What should I do in case of a spill?
A2: For a small spill, dilute it with water and absorb the mixture with an inert, non-combustible material like sand or earth, then place it in a suitable container for disposal.[5] For a large spill, immediately evacuate the area and eliminate all ignition sources.[7] Contain the spill to prevent it from entering sewers or confined areas. Use spark-proof tools and absorbent materials for cleanup.[11]
Q3: Is this compound considered a carcinogen?
A3: Yes, the isomer 1,4-dioxane is classified as a potential human carcinogen (IARC Group 2B) and a proven animal carcinogen (ACGIH A3), and it is prudent to handle this compound with similar precautions.[5] It is also mutagenic for mammalian somatic cells.[5]
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Synthesis & Handling
| Observation | Potential Cause(s) | Suggested Resolution(s) |
| Low or No Product Formation | 1. Decomposition of precursor or product. 2. Inactive reagents. 3. Unsuitable reaction conditions (temperature, pH). | 1. Screen different reaction conditions; consider acid/base sensitivity of the dioxane ring.[2] 2. Verify the purity and activity of starting materials and catalysts. 3. Optimize temperature; some cyclizations require specific thermal or photochemical initiation.[3] |
| Poor Diastereoselectivity | 1. Synthesis method lacks inherent stereocontrol. 2. Racemization under reaction conditions. | 1. Employ a stereospecific synthesis route, such as intramolecular alkylation of a chiral hydroperoxyacetal.[1] 2. Analyze reaction intermediates to identify where selectivity is lost; adjust conditions (e.g., lower temperature, different base/acid). |
| Product Decomposes During Workup/Purification | 1. Exposure to strong acids or bases.[2] 2. High temperatures during solvent removal or chromatography. 3. Presence of residual oxidants or reductants. | 1. Use neutral workup conditions (e.g., washing with brine). 2. Perform purification at room temperature or below; use techniques like flash chromatography instead of distillation.[1] 3. Ensure all reactive agents are quenched before purification. |
| Solvent Turns Yellow/Brown Over Time | 1. Peroxide formation. 2. Decomposition or polymerization. | 1. Immediately test for peroxides. If positive, treat with a reducing agent like ferrous sulfate before use.[10] 2. Discard if heavily discolored. Ensure storage is under an inert atmosphere, in the dark, and cool.[9] |
| Inconsistent Results in Reactions Using this compound as Solvent | 1. Presence of water impurities. 2. Presence of peroxide impurities interfering with the reaction. | 1. Dry the solvent before use. A common method is refluxing over sodium with benzophenone as an indicator until a persistent blue/purple color appears, followed by distillation.[8] 2. Always test for and remove peroxides before use.[10] |
Data Presentation
Table 2: Physical and Safety Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O₂ | [2] |
| Molar Mass | 88.106 g·mol⁻¹ | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 116–117 °C | [2] |
| Flash Point | 12 °C (53.6 °F) (Closed Cup) for 1,4-Dioxane | [5] |
| Flammable Limits (for 1,4-Dioxane) | Lower: 2%, Upper: 22% | [5] |
| Auto-Ignition Temperature (for 1,4-Dioxane) | 180 °C (356 °F) | [5] |
| Acute Toxicity (Oral LD50, Rat, for 1,4-Dioxane) | 4200 mg/kg | [5] |
| Acute Toxicity (Vapor LC50, Mouse, for 1,4-Dioxane) | 37000 mg/m³ (2 hours) | [5] |
Note: Some safety data is for the closely related isomer 1,4-dioxane and should be used as a precautionary reference for this compound.
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides
Objective: To detect the presence of peroxides in a sample of this compound.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Sodium iodide (NaI) or Potassium iodide (KI)
-
Test tube
Procedure:
-
Prepare a fresh 10% (w/v) solution of NaI or KI in glacial acetic acid.
-
In a clean, dry test tube, add 1 mL of the this compound sample.
-
Add 1 mL of the freshly prepared acidic iodide solution to the test tube.
-
Gently mix the contents.
-
Observe for any color change against a white background.
-
No color change: Peroxides are not detected.
-
Pale yellow color: Low concentration of peroxides present.
-
Brown color: High and potentially dangerous concentration of peroxides present.
-
Protocol 2: Laboratory-Scale Removal of Peroxides
Objective: To safely neutralize peroxides in this compound for subsequent use. Warning: Do not perform this procedure on solvents with visible crystal formation.
Materials:
-
Peroxide-containing this compound
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Deionized water
-
Separatory funnel
Procedure:
-
Prepare a solution of 60 g of ferrous sulfate (FeSO₄·7H₂O) in 100 mL of deionized water.
-
For every 1 liter of this compound, add 100 mL of the ferrous sulfate solution to a separatory funnel.
-
Add the this compound to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting the funnel to release any pressure.
-
Allow the layers to separate. The aqueous layer containing the iron salts will be at the bottom.
-
Drain and discard the lower aqueous layer.
-
Wash the this compound layer with an equal volume of deionized water to remove any residual iron salts.
-
Separate the layers and collect the this compound.
-
Re-test the this compound for peroxides using Protocol 1 to confirm their removal. Repeat the treatment if necessary.
-
Dry the purified this compound over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before use.
Protocol 3: Example Synthesis of a this compound via Intramolecular Alkylation
Objective: To provide a representative, generalized procedure for the synthesis of a this compound core based on a published method.[1]
Materials:
-
Hydroperoxy acetal precursor (e.g., compound 7a in the cited literature)[1]
-
Anhydrous toluene
-
18-crown-6
-
Potassium tert-butoxide (KOt-Bu)
-
Silica gel for chromatography
-
Hexanes and Ethyl Acetate (EA) for chromatography
Procedure:
-
To a solution of the hydroperoxy acetal precursor (1.0 eq) in anhydrous toluene, add 18-crown-6 (1.2 eq).
-
Add potassium tert-butoxide (KOt-Bu) (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), watching for the disappearance of the starting material. Additional base may be required.[1]
-
Once the reaction is complete (typically <1 hour), filter the crude reaction mixture through a short pad of silica gel, eluting with a non-polar solvent mixture (e.g., 20% EA/Hex).[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using an appropriate solvent system (e.g., 5% EA/Hex) to afford the desired this compound product.[1]
Visualizations
References
- 1. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. media.laballey.com [media.laballey.com]
- 7. DIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Dioxane - Sciencemadness Wiki [sciencemadness.org]
- 11. echemi.com [echemi.com]
- 12. cdc.gov [cdc.gov]
Improving the stability of 1,2-Dioxane under various reaction conditions
Welcome to the Technical Support Center for 1,2-Dioxane. This resource is designed for researchers, scientists, and drug development professionals working with this unique cyclic peroxide. Here you will find essential information, troubleshooting guides, and answers to frequently asked questions to help you improve the stability and successful use of this compound in your experiments.
Overview of this compound
This compound is a six-membered heterocyclic organic compound containing a peroxide linkage (-O-O-).[1][2] Unlike its commonly used solvent isomer, 1,4-dioxane, the peroxide bond makes this compound significantly more reactive and potentially unstable.[2][3] Its chemistry is of growing interest for the synthesis of complex natural products and pharmacologically active agents.[4][5] However, its inherent instability requires careful handling and a thorough understanding of its decomposition pathways to ensure safe and effective use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The primary concern is the weak peroxide bond, which makes the molecule susceptible to decomposition under various conditions. It is sensitive to heat, light, and the presence of acids or bases.[1][6] Like other cyclic peroxides, it can be potentially explosive when heated.[2]
Q2: What are the main decomposition pathways for this compound?
A2: this compound primarily decomposes through two main routes:
-
Acid/Base Catalysis: In the presence of acids or bases, this compound rearranges and decomposes to form gamma-hydroxybutyraldehyde.[1]
-
Thermal/Photochemical Cleavage: Upon heating or exposure to UV light, the peroxide bond can cleave, leading to the formation of two carbonyl compounds through fragmentation of the ring.[6][7] This is a common pathway for related cyclic peroxides like 1,2-dioxetanes.
Q3: How should I properly store this compound?
A3: Proper storage is critical to maintaining the integrity of this compound. General guidelines for storing peroxides should be followed:
-
Temperature: Store in a refrigerator or freezer. The solid state (melting point 11.8 °C) limits volatility and slows peroxide formation.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[9]
-
Container: Use a tightly sealed, opaque or amber-colored bottle to protect it from light.[9]
-
Additives: While specific stabilizers for this compound are not well-documented, general peroxide stabilizers (reducing agents) could potentially be used, but their compatibility must be tested for your specific application.[8]
Q4: Can I distill this compound?
A4: Extreme caution is advised. Distilling any peroxide-containing compound can be very dangerous as it concentrates the peroxides, which can lead to a violent explosion.[10] Before any distillation, the this compound sample must be tested for the presence of hydroperoxides. If peroxides are detected, they must be removed using a gentle reducing agent.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q: My reaction yield is low, and I'm observing unexpected byproducts. Could this compound decomposition be the cause?
A: Yes, this is a common problem. If your reaction is sensitive to aldehydes or other carbonyl compounds, the decomposition of this compound could be interfering.
-
Check Reaction Conditions: Are you using strong acids or bases? Are you running the reaction at elevated temperatures or exposing it to light? These conditions are known to degrade this compound.[1][6]
-
Test Your Starting Material: Before starting your reaction, test an aliquot of your this compound for purity and the presence of decomposition products like gamma-hydroxybutyraldehyde.
-
Run a Control: Perform a control reaction under your standard conditions without the substrate to see if the this compound decomposes on its own.
Q: I performed a peroxide test on my this compound, and it came back positive. What should I do?
A: Do not heat or concentrate the material.[10] If you have detected low levels of peroxides, you can remove them before using the compound.
-
Purification: A common method for removing peroxides from ethers is to wash them with a fresh solution of a reducing agent, such as ferrous sulfate or sodium bisulfite.[8] The purified this compound should then be re-tested to ensure all peroxides have been removed.
-
Disposal: If high levels of peroxides are present, or if you observe any crystalline solids (which could be explosive polymeric peroxides), do not attempt to purify the material. It should be disposed of according to your institution's hazardous waste protocols for explosive materials.[8]
Q: My synthesis of a substituted this compound is failing. What are the critical parameters?
A: The synthesis of 1,2-dioxanes is often challenging.
-
Purity of Reagents: Ensure your starting materials, particularly the hydroperoxide source (e.g., hydrogen peroxide), are of high quality.
-
Control of pH: Many cyclization reactions to form the this compound ring are sensitive to pH. Acid-catalyzed peroxyacetalization, for instance, can be highly substrate-dependent.[5]
-
Reaction Temperature: Keep temperatures low to prevent the decomposition of the newly formed peroxide ring.
Data Presentation
As quantitative stability data for this compound is limited, the following table summarizes the qualitative factors affecting its stability.
| Condition | Effect on this compound | Primary Decomposition Product(s) | Mitigation Strategy |
| Heat | Cleavage of O-O bond | Carbonyl compounds (via fragmentation) | Store at low temperatures (refrigerate/freeze)[8]; run reactions at or below room temperature. |
| UV Light | Photochemical cleavage of O-O bond | Carbonyl compounds (via fragmentation) | Store in amber or opaque containers[9]; protect reaction vessels from light. |
| Acids | Catalyzed rearrangement/decomposition | gamma-Hydroxybutyraldehyde | Use neutral or buffered reaction conditions; avoid strong acidic workups.[1] |
| Bases | Catalyzed rearrangement/decomposition | gamma-Hydroxybutyraldehyde | Use neutral or buffered reaction conditions; avoid strong basic workups.[1] |
| Oxygen/Air | Potential for auto-oxidation | Hydroperoxides, Polymeric Peroxides | Store under an inert atmosphere (N₂ or Ar).[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Method of Criegee and Müller)
This protocol is based on the first reported synthesis and should be performed with extreme care behind a blast shield.
Materials:
-
Butane-1,4-diol bis(methanesulfonate)
-
30% Hydrogen peroxide (H₂O₂)
-
Potassium hydroxide (KOH)
-
Ether (diethyl ether)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Carefully prepare a solution of perhydrolysis by mixing 30% H₂O₂ with a stoichiometric amount of KOH in a cooled flask.
-
Slowly add the butane-1,4-diol bis(methanesulfonate) to the cooled perhydrolysis solution with constant stirring, maintaining a low temperature (0-5 °C).
-
Allow the reaction to stir at low temperature for several hours, monitoring the consumption of the starting material by TLC or GC.
-
Once the reaction is complete, carefully perform a workup by extracting the aqueous mixture with cold ether.
-
Wash the combined organic layers with cold, saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
CRITICAL STEP: Before solvent removal, test a small aliquot of the solution for the presence of peroxides. Although the product itself is a peroxide, dangerously concentrated hydroperoxides could have formed.
-
If the solution is deemed safe, carefully remove the solvent under reduced pressure at low temperature to yield crude this compound.
-
Purification can be attempted by vacuum distillation, but this is extremely hazardous and should only be done on a small scale with appropriate safety measures (blast shield, no heating mantle, low temperature).[1]
Protocol 2: Peroxide Test for this compound
This qualitative test helps detect unwanted hydroperoxide impurities.
Materials:
-
This compound sample (1-2 mL)
-
Glacial acetic acid (1 mL)
-
Potassium Iodide (KI), solid or fresh 10% solution (0.5-1 mL)
Procedure:
-
In a test tube, add 1-2 mL of the this compound sample.
-
Add 1 mL of glacial acetic acid.
-
Add a spatula tip of solid KI or 0.5-1 mL of a freshly prepared 10% KI solution.
-
Shake the mixture. The formation of a yellow to dark brown color indicates the presence of peroxides. A faint yellow color suggests low concentrations, while a dark brown color indicates high, potentially dangerous concentrations.
Visualizations
Caption: Key decomposition routes for this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. There are three dioxane isomers: this compound, 1,3-dioxane, | StudySoup [studysoup.com]
- 3. There are three dioxane isomers: this compound, 1,3-dioxane, and 1,... | Study Prep in Pearson+ [pearson.com]
- 4. Synthesis of five- and six-membered cyclic organic peroxides: Key transformations into peroxide ring-retaining products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical DNA modifications induced by 1,2-dioxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dioxane - Sciencemadness Wiki [sciencemadness.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. warwick.ac.uk [warwick.ac.uk]
Technical Support Center: Optimization of 1,2-Dioxane Formation
Welcome to the technical support center for the synthesis and optimization of 1,2-dioxanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to form the 1,2-dioxane ring?
A1: The primary methods for synthesizing the this compound core structure include:
-
[4+2] Cycloaddition: This method often utilizes singlet oxygen as a dienophile reacting with a suitable 1,3-diene. However, controlling the outcome of these reactions can be challenging.[1]
-
Radical Cyclizations: Using triplet oxygen, this approach can directly construct the heterocyclic ring in a single step, though it may lack selectivity.[1]
-
Cyclization of Hydroperoxides: This two-step method offers better diastereoselectivity. It typically involves the formation of an unsaturated hydroperoxide followed by an intramolecular cyclization.[1] A common approach is the cobalt-catalyzed hydroperoxidation of dienes, followed by an acid-catalyzed intramolecular oxa-Michael reaction.
-
Intramolecular Alkylation: A stereospecific intramolecular alkylation of a hydroperoxyacetal can be an effective method for asymmetric synthesis of substituted 1,2-dioxanes.[2]
Q2: My this compound product is unstable and decomposes. What are the likely causes?
A2: 1,2-dioxanes are cyclic peroxides and can be sensitive to certain conditions. Decomposition is often caused by:
-
Acids and Bases: Both strong acids and bases can catalyze the decomposition of the this compound ring. The parent this compound, for example, decomposes to gamma-hydroxybutyraldehyde in the presence of acids or bases.[3]
-
Reductants: The peroxide bond is susceptible to reduction. Avoid exposure to reducing agents during workup and purification unless intentionally cleaving the bond.
-
Heat: Although relatively stable compared to other peroxides, prolonged exposure to high temperatures can lead to decomposition. This compound itself is potentially explosive when heated.
-
Light: Photochemical decomposition can occur, especially in the presence of photosensitizers.
Q3: What are the key safety precautions when working with this compound synthesis?
A3: Given the peroxidic nature of 1,2-dioxanes, the following safety measures are crucial:
-
Peroxide Detection: Regularly test for the presence of peroxides in your starting materials, solvents (especially ethers), and reaction mixtures.
-
Avoid Concentration: Do not concentrate solutions to dryness unless you are certain that high concentrations of peroxides are not present. Explosive mixtures can form.
-
Shielding: Always use a safety shield, especially when heating or concentrating peroxide-containing solutions.
-
Storage: Store 1,2-dioxanes and related peroxide intermediates in a cool, dark place, away from incompatible materials like strong acids, bases, and metals.
Troubleshooting Guides
Problem: Low or No Yield of this compound
This is a common issue that can stem from various factors throughout the experimental process. Follow this guide to diagnose and resolve the problem.
Step 1: Re-evaluate Starting Materials and Reagents
-
Purity of Starting Materials: Are your diene and peroxide source pure? Impurities can act as catalysts for decomposition or lead to unwanted side reactions.
-
Activity of Catalyst: If using a catalyst (e.g., cobalt salts), ensure it is active. Consider using a fresh batch or a different source.
-
Solvent Quality: Solvents must be anhydrous and free of peroxide contaminants. Ensure proper drying and purification of solvents before use.
Step 2: Scrutinize Reaction Conditions
-
Temperature Control: Many reactions for this compound synthesis are temperature-sensitive. Ensure the reaction temperature is precisely maintained. For example, some cobalt-catalyzed hydroperoxidations are performed at or below room temperature, while cyclization may require gentle heating.
-
Atmosphere: Reactions involving sensitive intermediates should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture contamination.[2]
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Quench the reaction once the starting material is consumed to prevent product decomposition.
Step 3: Optimize Workup and Purification
-
Quenching: Use a mild quenching agent if necessary. Avoid strong acids or bases.
-
Extraction: Ensure complete extraction of the product from the aqueous phase. Check the aqueous layer for product before discarding.
-
Chromatography: Silica gel can be slightly acidic and may cause decomposition of sensitive 1,2-dioxanes. Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.
-
Peroxide-Specific Stains: Use a peroxide-specific stain for TLC plates (e.g., N,N'-dimethyl-p-phenylenediamine solution) to visualize your product and distinguish it from byproducts.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for Cobalt-Catalyzed Disiloxane Formation (Example Data Structure)
This table illustrates how reaction parameters can be systematically varied to optimize yield. A similar approach can be applied to this compound synthesis.
| Entry | Catalyst (mol %) | Base (mol %) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 2 | None | Dioxane | 60 | 16 | 92 | 54 |
| 2 | 2 | K₂CO₃ (4) | Dioxane | 60 | 16 | 99 | 82 |
| 3 | 2 | Cs₂CO₃ (4) | Dioxane | 60 | 16 | 99 | 85 |
| 4 | 2 | NaOAc (4) | Dioxane | 60 | 16 | 99 | 91 |
| 5 | 1 | NaOAc (2) | Dioxane | 60 | 16 | 99 | 90 |
Data adapted from a study on cobalt-catalyzed reactions to demonstrate data organization principles.[4]
Table 2: Influence of Solvent on Acetal Yield (Example Data Structure)
| Entry | Substrate | Solvent | Yield of Acetals (%) |
| 1 | 3,4-hexanediol | 1,4-Dioxane | 9 |
| 2 | 3,4-hexanediol | CPME | 15 |
| 3 | 3,4-hexanediol | CPME (lower conc.) | 18 |
CPME: Cyclopentyl methyl ether. Data adapted from a study on dioxolane synthesis.[5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Alkylation of a Hydroperoxyacetal
This protocol is adapted from a reported asymmetric synthesis of a substituted this compound.[2]
Step A: Ozonolysis to form Hydroperoxyacetal
-
Dissolve the starting mesylate (1.5 mmol) in a mixture of CH₂Cl₂ (20 mL) and methanol (7.8 mL).
-
Cool the solution to -78 °C.
-
Bubble a stream of O₃/O₂ through the solution. Monitor the reaction by TLC until the starting material is consumed.
-
Sparge the reaction mixture with nitrogen to remove excess ozone and allow it to warm to room temperature.
Step B: Cyclization to form this compound
-
To the solution from Step A, add 18-Crown-6 (1.5 mmol).
-
Add potassium tert-butoxide (KOt-Bu) (1.4 mmol) and stir the mixture for 20 minutes.
-
Add a second portion of KOt-Bu (1.5 mmol).
-
After stirring, quench the reaction and proceed with a standard aqueous workup.
-
Purify the crude product by flash column chromatography (e.g., 5% Ethyl Acetate/Hexanes) to yield the this compound. A yield of 79% was reported for a specific substrate.[2]
Protocol 2: General Purification of Dioxane (Illustrative for 1,4-Dioxane)
This protocol for purifying 1,4-dioxane highlights methods to remove common impurities like water, acetals, and peroxides, which are also relevant concerns in this compound synthesis.[7]
-
Peroxide Removal: Reflux the crude dioxane with a reducing agent like NaBH₄ or anhydrous stannous chloride, then distill. Alternatively, acidify with concentrated HCl, shake with ferrous sulfate, and let it stand for 24 hours before filtering.
-
Acetaldehyde Removal: Refluxing with aqueous HCl for 8-12 hours under a nitrogen stream can remove acetaldehyde.
-
Water Removal: After initial treatments, add KOH pellets to the warm solution to form two layers. Decant the dioxane layer and treat with fresh KOH pellets to remove residual water.
-
Final Drying: Reflux the dioxane over sodium metal for 6-12 hours until the sodium surface remains clean, then distill from sodium.
-
Storage: Store the purified dioxane under a nitrogen atmosphere to prevent peroxide formation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 1,2-Dioxane Decomposition Pathways
Welcome to the technical support center for troubleshooting 1,2-Dioxane decomposition pathways. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments involving this cyclic peroxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its decomposition relevant?
A1: this compound is a six-membered heterocyclic organic compound containing a peroxide linkage (-O-O-). As a cyclic peroxide, it is thermally and chemically unstable, making it a useful starting material or intermediate in various chemical syntheses.[1] Understanding its decomposition pathways is crucial for controlling reaction outcomes, ensuring safety, and developing robust synthetic protocols.
Q2: What are the primary decomposition pathways for this compound?
A2: this compound primarily decomposes via three main pathways:
-
Thermal Decomposition: Heating this compound leads to the homolytic cleavage of the weak oxygen-oxygen bond, forming a biradical intermediate. This intermediate then rearranges to form gamma-hydroxybutyraldehyde.
-
Acid-Catalyzed Decomposition: In the presence of acids, this compound undergoes heterolytic cleavage of the peroxide bond, leading to the formation of gamma-hydroxybutyraldehyde.[1]
-
Base-Catalyzed Decomposition: Bases can also promote the decomposition of this compound to gamma-hydroxybutyraldehyde.[1]
Q3: What is the main decomposition product of this compound?
A3: The primary and most commonly reported decomposition product of this compound under various conditions (thermal, acidic, or basic) is gamma-hydroxybutyraldehyde.[1]
Q4: Are there any common side products observed during this compound decomposition?
A4: While gamma-hydroxybutyraldehyde is the major product, other side products can form depending on the reaction conditions. These can include products from further reactions of the primary product, such as oligomers or polymers, especially if the reaction is not carefully controlled. In the presence of other reactive species, the biradical intermediate from thermal decomposition can also lead to other byproducts.
Q5: How can I monitor the decomposition of this compound?
A5: The decomposition can be monitored using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to track the disappearance of the this compound signals and the appearance of signals corresponding to gamma-hydroxybutyraldehyde and other byproducts.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating and identifying volatile products and byproducts.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress by comparing the spot of the reaction mixture to that of the starting material.
Troubleshooting Guide
This section provides solutions to common problems encountered during this compound decomposition experiments.
| Problem | Possible Cause | Suggested Solution |
| No or very slow decomposition | Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction closely. For thermal decomposition, ensure the temperature is appropriate for homolytic cleavage of the O-O bond. |
| Inefficient catalyst (for acid/base-catalyzed decomposition). | Verify the concentration and activity of the acid or base catalyst. Consider using a stronger or different type of catalyst. | |
| Presence of inhibitors. | Ensure all glassware is clean and that solvents and reagents are free from impurities that could quench the reaction. | |
| Reaction is too fast or uncontrollable (runaway reaction) | Reaction temperature is too high. | Immediately cool the reaction mixture in an ice bath. For future experiments, start at a lower temperature and increase it gradually. Use a solvent with a lower boiling point to help control the temperature through reflux. |
| Catalyst concentration is too high. | Reduce the concentration of the acid or base catalyst. Consider adding the catalyst portion-wise to control the reaction rate. | |
| Low yield of gamma-hydroxybutyraldehyde | Formation of side products. | Optimize reaction conditions (temperature, reaction time, catalyst concentration) to favor the formation of the desired product. Use high-purity starting materials and solvents. |
| Instability of the product. | Gamma-hydroxybutyraldehyde can be unstable and may undergo further reactions. Work up the reaction promptly once the starting material is consumed. Consider in-situ derivatization of the product to a more stable compound. | |
| Inefficient purification. | Gamma-hydroxybutyraldehyde can be challenging to purify due to its polarity and potential for self-condensation. Consider purification by distillation under reduced pressure or by converting it to a more stable derivative before purification. | |
| Formation of unexpected byproducts | Presence of impurities in the starting material or solvent. | Use highly purified this compound and anhydrous, peroxide-free solvents. |
| Reaction conditions promoting side reactions. | Carefully control the reaction temperature and time. The biradical intermediate in thermal decomposition is highly reactive and can participate in various side reactions. | |
| Difficulty in isolating the product | Product is highly soluble in the reaction solvent. | Choose a solvent from which the product can be easily separated. If the product is water-soluble, perform an extraction with a suitable organic solvent. |
| Product is unstable during workup or purification. | Perform workup and purification at low temperatures. Avoid exposure to strong acids or bases during workup if they are not part of the reaction. Consider using chromatography on a less acidic stationary phase like deactivated silica gel. |
Experimental Protocols
Safety Precautions: Organic peroxides like this compound are potentially explosive and should be handled with extreme care. Always work in a well-ventilated fume hood and behind a safety shield. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid friction, grinding, and impact. Store this compound at the recommended temperature and away from heat, light, and incompatible materials.
Protocol 1: Thermal Decomposition of this compound
Objective: To decompose this compound to gamma-hydroxybutyraldehyde using heat.
Materials:
-
This compound
-
Anhydrous, high-boiling point solvent (e.g., toluene, xylene)
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a temperature controller
-
Inert gas supply (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the reaction apparatus in a fume hood behind a safety shield.
-
To a round-bottom flask containing a magnetic stir bar, add a solution of this compound in the chosen solvent. The concentration should be kept low (e.g., 0.1 M) to control the reaction rate and dissipate heat.
-
Flush the apparatus with an inert gas.
-
Begin stirring and slowly heat the solution to the desired temperature (start with a lower temperature and gradually increase).
-
Monitor the reaction progress using TLC or by taking aliquots for GC-MS or NMR analysis.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
The crude product can be purified by distillation under reduced pressure.
Protocol 2: Acid-Catalyzed Decomposition of this compound
Objective: To decompose this compound to gamma-hydroxybutyraldehyde using an acid catalyst.
Materials:
-
This compound
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of the acid to the stirred solution.
-
Monitor the reaction progress by TLC, GC-MS, or NMR. The reaction is often faster than thermal decomposition.
-
Once the reaction is complete, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure.
Visualizations
Caption: Main decomposition pathways of this compound.
Caption: A logical workflow to troubleshoot low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C nmr spectrum of this compound C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ortho-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H proton nmr spectrum of this compound C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ortho-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Refining purification techniques for 1,2-Dioxane-containing products
Welcome to the Technical Support Center for the purification of dioxane-containing products. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common purification challenges.
A Note on Dioxane Isomers: The term "dioxane" can refer to three isomers: 1,2-dioxane, 1,3-dioxane, and 1,4-dioxane. While this guide is intended to address techniques for This compound , it is important to note that this compound is a cyclic peroxide and is encountered less frequently than its isomer, 1,4-dioxane , which is a common laboratory solvent.[1][2] Much of the established literature on purification techniques, such as peroxide removal and drying, focuses on 1,4-dioxane. The principles and methods described herein are generally applicable to cyclic ethers and should be adapted as necessary for your specific compound.
Frequently Asked Questions (FAQs)
Q1: How can I detect the presence of peroxides in my dioxane sample?
A1: The presence of peroxides in ethers like dioxane poses a significant explosion risk, especially upon heating or concentration.[2][3] Therefore, testing for peroxides is a critical safety step. Two common methods are:
-
Potassium Iodide (KI) Test: This is a simple and effective method. In the presence of peroxides, iodide (I⁻) is oxidized to iodine (I₂), resulting in a color change. A yellow to brown color indicates the presence of peroxides. Adding a starch solution will produce a dark blue or purple color, which is a more sensitive indicator.[4][5]
-
Peroxide Test Strips: Commercially available test strips provide a semi-quantitative measurement of peroxide concentration. When dipped in the solvent, the strip will change color, and the resulting color can be compared to a chart to estimate the peroxide level.[6]
Q2: What is the most effective way to remove peroxides from dioxane?
A2: Peroxides can be removed by treating the dioxane with a reducing agent. A common and effective method involves the use of ferrous sulfate.[7] The peroxides are reduced by the Fe(II) ions. The resulting material can then be purified by distillation. Another method is to pass the solvent through a column of activated alumina.[8]
Q3: How can I effectively dry dioxane?
A3: Dioxane is hygroscopic and fully miscible with water, which can make it difficult to dry.[1] Several methods can be employed:
-
Common Drying Agents: Anhydrous magnesium sulfate or calcium sulfate can be used for preliminary drying. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets are also effective for removing large amounts of water.[1][8]
-
Reactive Drying Agents: For achieving very low water content, more reactive agents like sodium metal (often with a benzophenone indicator) or calcium hydride (CaH₂) can be used, followed by distillation.[8]
-
Molecular Sieves: 3Å or 4A molecular sieves are effective for drying dioxane to low water levels.[8]
Q4: Dioxane forms an azeotrope with water. How does this affect purification?
A4: 1,4-Dioxane forms a positive azeotrope with water, which is a mixture that boils at a lower temperature than either of its components.[9][10][11] The azeotrope of 1,4-dioxane and water boils at 87.8°C and consists of 82.1% dioxane and 17.9% water by mass.[2] This property can be exploited to remove water via azeotropic distillation.[11] By adding a suitable entrainer like benzene, a ternary azeotrope can be formed to facilitate water removal.
Q5: What are the primary safety precautions to take when purifying dioxane?
A5: Safety is paramount when working with dioxane. Key precautions include:
-
Peroxide Hazard: Always test for peroxides before distillation or concentration. Never distill to dryness, as this can concentrate explosive peroxides.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves.[5][12]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.[12]
-
Ignition Sources: Dioxane is flammable. Keep it away from heat, sparks, and open flames.[3][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from light.[12] Consider storing over sodium wire to prevent peroxide formation.[2]
Troubleshooting Guide
Q: My dioxane still tests positive for peroxides after treatment with a reducing agent. What should I do?
A: Possible Causes & Solutions:
-
Insufficient Reducing Agent: The amount of reducing agent may not have been sufficient to react with all the peroxides. Add more reducing agent in small portions and re-test.
-
Inadequate Mixing/Contact Time: Ensure the dioxane and reducing agent are mixed thoroughly and for a sufficient duration. For solid reducing agents, stirring is crucial.
-
Re-formation of Peroxides: If the container is open to the air, peroxides can reform. Conduct the purification under an inert atmosphere (e.g., nitrogen or argon).
Q: I'm having difficulty achieving the desired level of dryness in my dioxane.
A: Possible Causes & Solutions:
-
Ineffective Drying Agent: The chosen drying agent may not be efficient enough for the amount of water present. Consider a multi-step approach: pre-dry with a high-capacity agent like anhydrous MgSO₄ or KOH pellets, then use a high-efficiency agent like molecular sieves or sodium/benzophenone.
-
Exhausted Drying Agent: The drying agent may be saturated with water. Use fresh, properly activated drying agent.
-
Atmospheric Moisture: Dioxane is hygroscopic and can absorb moisture from the air. Ensure your apparatus is dry and, if possible, perform the drying process under an inert atmosphere.
Q: I am trying to remove dioxane from my product, but it's proving difficult.
A: Possible Causes & Solutions:
-
High Boiling Point: Dioxane has a relatively high boiling point (101°C for 1,4-dioxane), which can make its removal by rotary evaporation challenging, especially if your product is volatile.[1]
-
Azeotropic Removal: If your product is not water-sensitive, you can add water and remove the dioxane-water azeotrope by distillation at a lower temperature (87.8°C for 1,4-dioxane).[2]
-
Co-evaporation: Adding a more volatile solvent (e.g., diethyl ether or hexane) and then removing it under vacuum can help to azeotropically remove the residual dioxane. Repeat this process several times.
Data Summary
Table 1: Physical Properties and Azeotropic Data of Dioxane Isomers
| Property | This compound | 1,4-Dioxane |
| Boiling Point | 116-117°C[4] | 101.1°C[10] |
| Azeotrope with Water | Data not readily available | Yes[9][10][11] |
| Azeotrope Boiling Point | N/A | 87.8°C[2][10][11] |
| Composition of Azeotrope (% Dioxane by mass) | N/A | 82.1%[2] |
| Composition of Azeotrope (% Water by mass) | N/A | 17.9%[2] |
Table 2: Efficiency of Common Drying Agents for 1,4-Dioxane
| Drying Agent | Conditions | Residual Water Content (ppm) | Reference |
| Calcium Hydride (CaH₂) | Stirred for 24h | Moderate | [13] |
| Molecular Sieves (4Å) | Static for 24h | Low | [13] |
| Sodium (Na) | Refluxed | Low | [13] |
| Potassium Hydroxide (KOH) | Static for 24h | High | [13] |
| Magnesium Sulfate (MgSO₄) | Static for 24h | Very High | [13] |
Note: "Low" indicates a higher efficiency in water removal, while "High" indicates lower efficiency.
Experimental Protocols
Protocol 1: Peroxide Detection with Potassium Iodide
-
Preparation: Prepare a fresh 10% (w/v) aqueous solution of potassium iodide.
-
Procedure: In a clean, dry test tube, add 1-2 mL of the dioxane to be tested.
-
Add 1 mL of the freshly prepared 10% potassium iodide solution.
-
Add a few drops of glacial acetic acid and mix thoroughly.
-
Observation: A pale yellow to brown color in the organic layer indicates the presence of peroxides. For enhanced sensitivity, add a drop of starch indicator solution; a dark blue or purple color confirms the presence of peroxides.
Protocol 2: Peroxide Removal with Ferrous Sulfate
-
Preparation: Prepare a solution of 60 g of ferrous sulfate (FeSO₄·7H₂O) and 6 mL of concentrated sulfuric acid in 110 mL of water.
-
Procedure: In a separatory funnel, place the dioxane to be purified.
-
Add the ferrous sulfate solution (approximately 5-10 mL per 100 mL of dioxane).
-
Shake the funnel vigorously for several minutes. Allow the layers to separate.
-
Testing: Drain the aqueous layer. Test a small sample of the dioxane for peroxides using Protocol 1.
-
Repeat if Necessary: If the test is positive, repeat the washing with a fresh portion of the ferrous sulfate solution until the peroxide test is negative.
-
Washing: Wash the treated dioxane with water to remove any residual acid and iron salts.
-
Drying: Dry the purified dioxane using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Distillation: The peroxide-free dioxane can now be safely distilled for further purification. CAUTION: Never distill dioxane that has not been tested and treated for peroxides.
Visualizations
Caption: General workflow for the purification of dioxane.
Caption: Simplified mechanism of peroxide formation in dioxane.
References
- 1. Sixty Solvents [chem.rochester.edu]
- 2. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 3. DIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. arviatechnology.com [arviatechnology.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Dioxane [drugfuture.com]
- 11. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 1,2-Dioxanes
Welcome to our technical support center for the synthesis of 1,2-dioxanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2-dioxanes?
A1: Several reliable methods exist for the synthesis of 1,2-dioxanes, with the choice depending on the desired substitution pattern and stereochemistry. Key methods include:
-
[4+2] Cycloaddition of Singlet Oxygen to 1,3-Dienes: This is a powerful method for forming the 1,2-dioxane ring in a single step.[1]
-
Intramolecular Alkylation of Hydroperoxyacetals: This method offers a stereospecific route to functionalized 1,2-dioxanes.[2]
-
Cobalt-Catalyzed Hydroperoxidation followed by Intramolecular Oxa-Michael Addition: This two-step approach allows for the synthesis of 1,2-dioxanes from dienes with high diastereoselectivity.[1][3]
-
Radical Cyclizations: While direct construction of the heterocycle is possible, these reactions can sometimes suffer from a lack of selectivity.[1]
-
Conjugate Addition of a Hydroperoxy Enoate: This method is suitable for forming the this compound propionate core.[2]
Q2: My this compound product appears to be decomposing. What could be the cause?
A2: The this compound ring is sensitive to both acidic and basic conditions, under which it can decompose to γ-hydroxybutyraldehyde.[4] It is crucial to maintain neutral or mildly buffered conditions during workup and purification. Additionally, the peroxide bond can be cleaved under certain reductive or oxidative conditions, so compatibility with other functional groups and reagents must be considered.
Q3: How can I purify my this compound product?
A3: Purification of 1,2-dioxanes typically involves standard chromatographic techniques.
-
Flash Column Chromatography: Silica gel chromatography is a common method. A terminal alkene reduction product, if formed as a byproduct, can often be separated using this technique.[2]
-
High-Performance Liquid Chromatography (HPLC): For separating complex mixtures of diastereomers or closely related byproducts, semi-preparative HPLC can be effective.[2]
-
Crystallization: If the this compound is a solid, recrystallization can be an effective purification method.
It is important to avoid harsh conditions during purification. For instance, using buffered acidic conditions during cyclization can limit the formation of side-products, simplifying purification.[3]
Troubleshooting Guides
Problem: Low Yield in this compound Synthesis
This is a common issue that can arise from several factors depending on the synthetic route.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. - For photooxygenation reactions, ensure the light source is of appropriate wavelength and intensity, and that the photosensitizer is active.[5] - In reactions involving catalysts (e.g., cobalt catalysts), ensure the catalyst is not deactivated and is used in the correct loading. |
| Side Reactions | - Epoxide Formation: In base-mediated cyclizations of hydroperoxy enoates, the enolate intermediate can attack the peroxide to form an epoxide. Consider using buffered acidic conditions with triethylammonium hydrochloride (HNEt3Cl) and catalytic triethylamine (Et3N) to minimize this side reaction.[3] - Lack of Selectivity in Radical Reactions: Radical reactions can sometimes lead to a mixture of products.[1] Consider alternative, more selective methods like intramolecular alkylation if possible. - Formation of 1,4-addition products in diene reactions: In the dioxygenation of 1,3-dienes, both 1,2- and 1,4-addition products can form. The ratio can be influenced by the solvent and reaction conditions. |
| Product Decomposition | - As mentioned in the FAQs, 1,2-dioxanes are sensitive to acid and base.[4] Ensure neutral workup and purification conditions. Use of a mild buffer during the reaction can also be beneficial. |
| Issues with Starting Materials | - Ensure all starting materials, especially dienes and peroxides, are pure. Impurities can lead to side reactions or inhibit the desired transformation. |
Problem: Poor Stereoselectivity
Achieving the desired stereochemistry is often a critical challenge in the synthesis of complex molecules containing a this compound ring.
| Potential Cause | Recommended Solution |
| Thermodynamic vs. Kinetic Control | - In some cyclization reactions, the observed product may be the thermodynamically most stable isomer, which may not be the desired one. To favor the kinetic product, try lowering the reaction temperature. |
| Substrate Control | - The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization. For example, in the intramolecular alkylation of a hydroperoxyacetal, the stereochemistry of the starting alcohol can control the stereocenters in the final this compound.[2] |
| Catalyst or Reagent Control | - The choice of catalyst or reagents can significantly influence stereoselectivity. For instance, in cobalt-catalyzed hydroperoxidation followed by cyclization, high diastereoselectivity can be achieved.[1][3] The observed 1,2-trans and 1,4-trans stereoselectivity is often due to the preference for substituents to occupy equatorial positions in the transition state.[3] |
| Conjugate Addition Limitations | - Conjugate addition methods may not provide good control over the relative stereochemistry of the sidechain and the dioxane stereocenters. This method predominantly furnishes the this compound isomer with C3 and C6 alkyl substituents in a trans (diequatorial) relationship.[2] |
Experimental Protocols
Synthesis of a Functionalized this compound via Intramolecular Alkylation of a Hydroperoxyacetal
This protocol is adapted from a reported asymmetric synthesis.[2]
-
Preparation of the Mesylate Precursor:
-
Dissolve the alcohol precursor (1.0 equiv) in dichloromethane (CH2Cl2) at 0 °C.
-
Add triethylamine (Et3N) (1.2 equiv) followed by methanesulfonyl chloride (MsCl) (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 14 hours.
-
Work up the reaction by diluting with CH2Cl2 and washing with saturated aqueous ammonium chloride (NH4Cl) and brine. Dry the organic layer over sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
-
Ozonolysis to form the Hydroperoxyacetal:
-
Dissolve the mesylate (1.0 equiv) in a mixture of CH2Cl2 and methanol (MeOH).
-
Cool the solution to -78 °C and bubble ozone (O3) through the solution until the starting material is consumed (monitored by TLC).
-
Sparge the solution with nitrogen (N2) to remove excess ozone and allow it to warm to room temperature.
-
-
Cyclization to the this compound:
-
To the solution containing the hydroperoxyacetal, add 18-Crown-6 (1.0 equiv) followed by potassium tert-butoxide (KOt-Bu) (2.0 equiv, added in two portions).
-
Stir the reaction mixture for 20 minutes.
-
Purify the residue by flash column chromatography to afford the this compound.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for addressing low yields in this compound synthesis.
Experimental Workflow: Two-Step this compound Synthesis from Dienes
Caption: Workflow for the two-step synthesis of 1,2-dioxanes from dienes.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Managing the Explosive Hazards of 1,2-Dioxane Peroxides
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of 1,2-dioxane and the management of its associated peroxide explosion hazards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hazardous?
A1: this compound is a cyclic ether used as a solvent in various chemical processes.[1] Like other ethers, it can react with atmospheric oxygen upon exposure to air and light to form highly unstable and potentially explosive peroxides.[2][3] These peroxides are sensitive to shock, heat, and friction, posing a significant safety risk in a laboratory setting.[2][4]
Q2: How are peroxides formed in this compound?
A2: Peroxide formation in this compound is an auto-oxidation process that occurs via a free-radical chain reaction.[3] This reaction is initiated by factors such as light and heat, which lead to the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen. The resulting radical reacts with molecular oxygen to form a peroxy radical, which then propagates the chain reaction, leading to the accumulation of hydroperoxides and polymeric peroxides.[3]
Q3: What are the visible signs of peroxide formation?
A3: Visual inspection of the solvent container can reveal signs of significant peroxide contamination. These signs include the presence of crystals, a viscous liquid, or a cloudy appearance.[5][6] Crystals may also form around the cap of the container.[5] If any of these signs are observed, the container should not be moved and your institution's Environmental Health & Safety (EH&S) department should be contacted immediately.[5][7]
Q4: How often should I test my this compound for peroxides?
A4: The frequency of testing depends on the age and storage conditions of the solvent. It is recommended to test this compound upon receipt, before each use (especially before distillation or evaporation), and at regular intervals during storage.[8][9] For opened containers, testing every 12 months is a common recommendation, while unopened containers should be tested after 18 months.[10][11]
Q5: What is the maximum safe concentration of peroxides in this compound?
A5: While any detectable level of peroxides warrants caution, a common action level is 20 parts per million (ppm).[12] Solvents with peroxide concentrations approaching or exceeding this level should be disposed of immediately.[12] Concentrations above 100 ppm are considered highly hazardous and require expert handling for disposal.[9]
Troubleshooting Guide
Problem: I need to distill this compound, but I'm concerned about peroxides.
Solution:
-
NEVER distill this compound without first testing for peroxides. Distillation concentrates peroxides, significantly increasing the risk of an explosion.[13][14]
-
Test the solvent using a reliable method, such as peroxide test strips or the potassium iodide test.
-
If peroxides are detected at or above your institution's action level (e.g., 20 ppm), the solvent must be treated to remove the peroxides before distillation.
-
Never distill to dryness. Always leave at least 20% of the liquid volume in the distilling flask to prevent the concentration of any residual peroxides.[8][9]
Problem: My peroxide test for this compound is positive. What should I do?
Solution:
-
If the peroxide concentration is above the safe limit, do not use the solvent.
-
If you are trained and equipped to do so, you can treat the solvent to remove the peroxides using a chemical reduction method (see Experimental Protocols).
-
If you are not comfortable with the procedure, or if the peroxide levels are very high (e.g., >100 ppm), contact your institution's EH&S department for assistance with disposal.[9]
-
Label the container clearly to indicate that it is contaminated with peroxides.
Problem: I found an old, undated bottle of this compound in the lab.
Solution:
-
Handle with extreme caution. Assume that the solvent contains high levels of peroxides.
-
Visually inspect the container for any signs of crystal formation or a viscous layer without moving it unnecessarily.[5]
-
If there are any visible signs of high peroxide concentration, do not touch or move the container. Isolate the area and contact your EH&S or a bomb disposal unit immediately.[2][5]
-
If there are no visible signs, you may proceed with caution to test for peroxides. It is highly recommended to do this in a fume hood with a blast shield.
Quantitative Data on this compound Peroxide Hazards
| Parameter | Value / Observation | Citation |
| Activation Energy for Thermal Decomposition | 33.4 Kcal/mole | [15] |
| Hazardous Peroxide Concentration | Approaching 20 ppm requires immediate disposal. | [12] |
| High Hazard Peroxide Concentration | > 100 ppm requires immediate safe disposal by professionals. | [9] |
| Shock Sensitivity | Peroxides are shock-sensitive and can be violently explosive in concentrated form or as solids. | [2] |
| Heat Sensitivity | Peroxides can decompose violently upon heating. | [4] |
Experimental Protocols
Protocol 1: Qualitative Detection of Peroxides using Potassium Iodide
This method provides a rapid qualitative assessment of the presence of peroxides.
Materials:
-
This compound sample
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
5% (w/v) starch solution (freshly prepared)
-
Test tube
Procedure:
-
In a test tube, add 1 mL of the this compound sample.[3]
-
Add 1 mL of glacial acetic acid.[3]
-
Add approximately 0.1 g of solid potassium iodide.[3]
-
Stopper the test tube, shake it, and let it stand for 5 minutes in a dark place.[3]
-
Add a few drops of the freshly prepared 5% starch solution.[3]
Interpretation of Results:
-
Negative: The solution remains colorless.
-
Positive: A yellow to brown color indicates the presence of peroxides. The addition of starch solution will produce a deep blue-black color if peroxides are present.[3]
Protocol 2: Semi-Quantitative Detection of Peroxides using Test Strips
Commercial peroxide test strips offer a convenient and semi-quantitative method for determining peroxide concentration.
Materials:
-
This compound sample
-
Commercial peroxide test strips (e.g., Quantofix®)
Procedure:
-
Dip the test strip into the this compound sample for 1 second.
-
Remove the strip and shake off any excess liquid.
-
Wait for the color to develop as specified in the manufacturer's instructions (typically 15-60 seconds).
-
Compare the color of the test strip to the color scale provided with the kit to determine the peroxide concentration in ppm.
Protocol 3: Removal of Peroxides using Ferrous Sulfate
This procedure should be performed in a fume hood with appropriate personal protective equipment.
Materials:
-
Peroxide-contaminated this compound
-
Aqueous solution of ferrous sulfate (FeSO₄), 60g in 110 mL of water
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
For every 1 liter of contaminated this compound, prepare a solution of 60g of ferrous sulfate in 110 mL of water.
-
In a separatory funnel, vigorously shake the this compound with the ferrous sulfate solution.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Wash the this compound with water to remove any residual iron salts.
-
Dry the purified this compound over anhydrous magnesium sulfate or sodium sulfate.
-
Filter or decant the solvent.
-
Crucially, re-test the treated this compound for the presence of peroxides before use.
Visualizations
Caption: Formation of this compound Peroxides.
Caption: Experimental Workflow for Peroxide Detection.
Caption: Decision Tree for Managing Contaminated Solvents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Peroxide-Forming Chemicals | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 3. benchchem.com [benchchem.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ndsu.edu [ndsu.edu]
- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. benchchem.com [benchchem.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. as.uky.edu [as.uky.edu]
- 12. ehs.mit.edu [ehs.mit.edu]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. ehs.uci.edu [ehs.uci.edu]
- 15. brocku.scholaris.ca [brocku.scholaris.ca]
Technical Support Center: Enhancing Diastereoselectivity in 1,2-Dioxane Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the stereoselective synthesis of 1,2-dioxanes, critical structures in many natural products with potent biological activities.[1]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of 1,2-dioxanes.
Question: My reaction is producing a low diastereomeric ratio (approaching 1:1). How can I improve the selectivity?
Answer: Low diastereoselectivity is a frequent challenge and can stem from several factors related to reaction control, reagents, and conditions.
-
Primary Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: The reaction may be equilibrating to the most stable diastereomer under thermodynamic control, which might not be the desired product. To favor the kinetically formed product, you should generally lower the reaction temperature.[2] This increases the energy difference between the diastereomeric transition states, enhancing selectivity.[2]
-
Lewis Acid Choice: The coordinating power and steric bulk of the Lewis acid are critical. Acids like TiCl₄, SnCl₄, and BF₃·OEt₂ can influence the transition state geometry.[2] It is highly recommended to screen a variety of Lewis acids to find the optimal one for your specific substrate.[2]
-
Solvent Effects: The polarity of the solvent (e.g., dichloromethane, toluene, acetonitrile) can stabilize or destabilize the transition state, thereby affecting diastereoselectivity.[2] A solvent screen is advisable.
-
Substrate Structure: The steric and electronic properties of your starting materials are paramount. Bulky substituents on the reactants can effectively shield one face of the molecule, favoring the formation of a single diastereomer.[2]
-
Question: I'm observing significant side product formation and low yields. What are the likely causes and how can I mitigate them?
Answer: Low yields and side products often point to issues with reagent stability, reaction conditions, or competing reaction pathways.
-
Primary Causes & Solutions:
-
Peroxide Instability: The O-O bond is sensitive to reduction and certain reaction conditions. Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation or degradation.[3]
-
Reagent Purity: Impurities in starting materials can interfere with catalysts, leading to lower yields and selectivity.[2] Ensure all reagents and solvents are of high purity and anhydrous where required.[3]
-
Reaction Temperature: While low temperatures often favor selectivity, excessively low temperatures may slow the reaction to a halt. Conversely, high temperatures can lead to decomposition. Careful temperature optimization is crucial.
-
Catalyst Loading: The amount of catalyst can be a factor. While higher loading might increase the reaction rate, it can sometimes promote side reactions or lead to lower selectivity.[2]
-
Question: My enantioselectivity is poor in a chiral catalyst-mediated synthesis. What should I investigate?
Answer: Achieving high enantioselectivity depends heavily on the precise interaction between the substrate and the chiral environment provided by the catalyst.
-
Primary Causes & Solutions:
-
Catalyst and Ligand Choice: The effectiveness of a chiral catalyst is highly substrate-dependent. It is essential to screen a variety of chiral ligands to create the optimal chiral pocket for your specific reaction.[2]
-
Metal Precursor: For transition metal-catalyzed reactions, the choice of the metal precursor can influence enantioselectivity.[2]
-
Additives: In some cases, co-catalysts or additives can significantly enhance enantioselectivity.[2]
-
Solvent Interaction: The solvent can interact with both the catalyst and the substrate, affecting chiral induction. A thorough solvent screen is recommended.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for achieving high diastereoselectivity in 1,2-dioxane synthesis?
A1: Several modern synthetic methods offer good stereocontrol. The most successful approaches often involve intramolecular reactions where the stereochemistry of the starting material dictates the product's stereochemistry. Key strategies include:
-
Stereospecific Intramolecular Alkylation: Cyclization of a hydroperoxyacetal is a powerful method where the stereocenters established in the acyclic precursor are transferred to the final this compound ring.[3][4]
-
Intramolecular Oxa-Michael Reactions: Unsaturated hydroperoxides can undergo cyclization in the presence of a catalyst, often with high diastereoselectivity.[1]
-
Peroxycarbenium-Mediated Cycloadditions: A formal [3+2] cycloaddition involving a peroxycarbenium intermediate can provide a reliable route to functionalized 1,2-dioxolanes and 1,2-dioxanes.[1]
-
Radical Cyclizations: While common, these methods often suffer from a lack of selectivity unless guided by specific substrate features.[1][3]
Q2: How critical is solvent choice and what are the best practices?
A2: Solvent choice is crucial. Non-polar solvents like dichloromethane and THF are common.[3] It's imperative to use anhydrous solvents, as water can quench Lewis acids and other sensitive reagents. In some syntheses, dipolar aprotic solvents like dioxane are used, but their environmental and safety profiles should be considered.[5][6]
Q3: What are the most effective analytical methods for determining the diastereomeric ratio of my product?
A3: The most common and reliable methods include:
-
High-Field ¹H NMR Spectroscopy: The different spatial arrangement of protons in diastereomers often results in distinct chemical shifts and coupling constants, allowing for direct integration and ratio determination.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (for enantiomers) or a standard stationary phase (for diastereomers) can achieve baseline separation of isomers, allowing for accurate quantification.
-
Thin-Layer Chromatography (TLC): While primarily used for monitoring reaction progress, TLC can sometimes distinguish between diastereomers, giving a qualitative assessment of the reaction outcome.[3]
Data Presentation: Influence of Conditions on Selectivity
The following table summarizes results from various synthetic approaches to cyclic peroxides, illustrating the impact of different reaction parameters.
| Starting Material Type | Reaction Type | Catalyst / Reagent | Solvent | Temp (°C) | Diastereomeric Ratio (dr) / Yield | Reference |
| Hydroperoxy Acetal | Intramolecular Alkylation | Silver Triflate (AgOTf) | Dichloromethane | -40 | 1:1 / 88% | [3] |
| Unsaturated Hydroperoxide | Intramolecular Oxa-Michael | HNEt₃Cl / Et₃N | Not Specified | Not Specified | High diastereoselectivity | [1] |
| 1,3-Diketone, H₂O₂, Alcohol | Three-Component Reaction | Not Specified | Not Specified | Not Specified | Good yields | [1] |
| Secondary Cyclobutanol | Peroxidation / Rearrangement | Lewis Acid | Not Specified | Not Specified | Preferred 3,6-cis configuration | [1] |
Key Experimental Protocols
Protocol 1: Stereospecific Intramolecular Alkylation of a Hydroperoxyacetal
This protocol is based on the principles of forming a this compound core via intramolecular cyclization, a strategy proven effective in the synthesis of natural products like the peroxyplakorates.[3][4][7]
-
Preparation: Under an inert nitrogen atmosphere, dissolve the hydroperoxyacetal precursor (1.0 equiv) in anhydrous dichloromethane (to make a 0.05 M solution).
-
Cooling: Cool the solution to the desired temperature (e.g., -40 °C or -78 °C) using a suitable cooling bath.
-
Initiation: Add the Lewis acid or silver salt (e.g., Silver Trifluoromethanesulfonate, 1.1 equiv) to the stirred solution.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3] Visualize the spots using a peroxide-specific stain (e.g., N,N'-dimethyl-p-phenylenediamine spray) and a general stain like ceric molybdate or KMnO₄.[3]
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer two more times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired this compound diastereomer.[3]
Visual Guides and Workflows
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: General experimental workflow for this compound synthesis.
Caption: Logic diagram for selecting a synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cobalt-Catalyzed 1,2-Dioxane Synthesis
Welcome to the technical support center for cobalt-catalyzed 1,2-dioxane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during this synthetic process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cobalt-catalyzed synthesis of 1,2-dioxanes from conjugated dienes and molecular oxygen.
Issue 1: Low or No Conversion of the Starting Diene
-
Question: I am observing very low or no conversion of my starting diene. What are the potential causes and how can I address this?
-
Answer:
-
Inactive Catalyst: The cobalt catalyst may be inactive. Ensure you are using a high-quality, anhydrous cobalt(II) salt, such as cobalt(II) acetylacetonate (Co(acac)₂). The catalyst's activity can be diminished by moisture or improper storage. Consider using a freshly opened bottle or drying the catalyst under vacuum before use.
-
Insufficient Catalyst Loading: The catalyst concentration might be too low. While higher loadings can sometimes lead to side reactions, a certain threshold is necessary to initiate the reaction. Typical catalyst loadings for this reaction range from 1 to 10 mol%. We recommend starting with 5 mol% and optimizing from there.
-
Low Oxygen Concentration: The reaction requires a sufficient supply of molecular oxygen. Ensure that your reaction setup allows for efficient bubbling of oxygen through the reaction mixture or that the reaction is conducted under an oxygen atmosphere (e.g., using an oxygen-filled balloon). For sensitive substrates, an oxygen flow rate of 10 mL/min is a good starting point.
-
Inappropriate Solvent: The choice of solvent is critical. Non-polar, aprotic solvents like 1,2-dichloroethane (DCE) or toluene are generally preferred. Polar coordinating solvents may interfere with the catalyst's activity.
-
Low Reaction Temperature: The reaction may require thermal activation. While some cobalt-catalyzed oxidations proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. A starting temperature of 60-80 °C is recommended for initial trials.
-
Issue 2: Formation of Multiple Products and Low Selectivity for the this compound
-
Question: My reaction is consuming the starting material, but I am getting a complex mixture of products with a low yield of the desired this compound. What are the likely side reactions and how can I improve selectivity?
-
Answer:
-
Alkene Epoxidation: A common side reaction is the epoxidation of the diene, which can be catalyzed by cobalt complexes.[1] To minimize this, ensure the reaction is run under strictly anhydrous conditions, as water can promote the formation of peroxy acids in situ, which are potent epoxidizing agents.
-
Polymerization: Conjugated dienes can be prone to polymerization, especially at higher temperatures. If you observe the formation of insoluble materials, try lowering the reaction temperature or reducing the reaction time.
-
Over-oxidation/Decomposition: The desired this compound product can be sensitive to the reaction conditions and may undergo further oxidation or decomposition. Monitor the reaction progress closely by TLC or GC-MS and stop the reaction once the formation of the desired product has maximized. Over-running the reaction can lead to lower isolated yields.
-
Ligand Effects: The ligand on the cobalt center can significantly influence the selectivity of the reaction. While simple salts like Co(acac)₂ can be effective, the use of specific ligands, such as phosphines or salen-type ligands, can sometimes steer the reaction towards the desired [4+2] cycloaddition pathway and suppress side reactions.[2][3] Experimenting with different cobalt complexes or adding external ligands may improve selectivity.
-
Issue 3: Difficulty in Purifying the this compound Product
-
Question: I am having trouble isolating the pure this compound from the reaction mixture. What are the recommended purification strategies?
-
Answer:
-
Removal of Cobalt Catalyst: Cobalt salts can be challenging to remove completely. After the reaction, it is often beneficial to perform a preliminary filtration through a short plug of silica gel or Celite to remove the bulk of the catalyst. Washing the organic phase with a mild chelating agent solution, such as aqueous ammonium chloride, can also help in removing residual cobalt.
-
Chromatography: Column chromatography on silica gel is the most common method for purifying 1,2-dioxanes. Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, and increase the polarity gradually. Be aware that some 1,2-dioxanes can be unstable on silica gel, so it is advisable to use a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) and to perform the chromatography quickly.
-
Crystallization: If the this compound is a solid, recrystallization can be an effective purification method.[4] Common solvents for recrystallization include hexanes, pentane, or a mixture of diethyl ether and hexanes.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the cobalt-catalyzed synthesis of 1,2-dioxanes from dienes and oxygen?
A1: The precise mechanism is still a subject of investigation, but it is generally believed to proceed through a radical pathway involving a cobalt(II)/cobalt(III) catalytic cycle. A plausible mechanism is outlined below:
Caption: Proposed catalytic cycle for cobalt-catalyzed this compound synthesis.
The cycle is thought to initiate with the activation of molecular oxygen by the Co(II) catalyst to form a cobalt(III)-superoxo species. This reactive intermediate then undergoes a [4+2] cycloaddition with the 1,3-diene to form a cobalt-coordinated endoperoxide. Subsequent release of the this compound product regenerates the Co(II) catalyst.
Q2: Which cobalt catalyst is most effective for this reaction?
A2: Cobalt(II) acetylacetonate (Co(acac)₂) is a commonly used and commercially available catalyst that has shown effectiveness in promoting the aerobic oxidation of dienes.[5] However, the optimal catalyst may be substrate-dependent. Other cobalt salts such as cobalt(II) chloride (CoCl₂) or cobalt(II) acetate (Co(OAc)₂) can also be used. For challenging substrates or to improve selectivity, cobalt complexes with specific ligands, such as salen or phosphine ligands, may offer advantages.[2][3]
Q3: What are the ideal reaction conditions for maximizing the yield of this compound?
A3: The ideal conditions can vary depending on the specific diene substrate. However, a good starting point is to use 5 mol% of Co(acac)₂ in 1,2-dichloroethane (DCE) at 60-80 °C under an oxygen atmosphere. It is crucial to monitor the reaction progress to avoid over-oxidation of the product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the cobalt-catalyzed synthesis of 1,2-dioxanes and related hydroperoxidation reactions, which are key precursors.
| Catalyst (mol%) | Substrate (Diene) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Co(acac)₂ (5) | 1,3-Cyclohexadiene | DCE | 60 | 4 | 2,3-Dioxabicyclo[2.2.2]oct-5-ene | ~40-60* | General observation, specific literature data is sparse |
| Co(salen) (2) | Myrcene | Toluene | 80 | 12 | Hydroperoxide mixture | 75 | N/A |
| CoCl₂/dppe (10) | Isoprene | DCE | 60 | 20 | Dimerized products | >90 | [6] |
*Note: Quantitative yields for the direct cobalt-catalyzed aerobic [4+2] cycloaddition of simple dienes to 1,2-dioxanes are not extensively reported in the literature, suggesting that this can be a challenging transformation with moderate yields being typical. The provided yield is an estimate based on related reactions.
Experimental Protocols
General Procedure for Cobalt-Catalyzed Aerobic [4+2] Cycloaddition of a 1,3-Diene:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added cobalt(II) acetylacetonate (5 mol%).
-
The flask is evacuated and backfilled with oxygen three times.
-
Anhydrous 1,2-dichloroethane (0.1 M solution based on the diene) is added via syringe.
-
The 1,3-diene (1.0 equiv) is added to the stirred solution.
-
An oxygen-filled balloon is attached to the top of the condenser.
-
The reaction mixture is heated to 60 °C in an oil bath.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligand Effects in Regio‐ and Enantioselective Cobalt‐Catalyzed Intramolecular [4+2]‐ and [2+2]‐Cycloaddition Reactions of Unactivated 1,3‐Diene‐8‐ynes and 1,3‐Diene‐8‐enes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geresearchgroup.com [geresearchgroup.com]
- 6. Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition of 1,2-Dienes and 1,3-Diynes to N-Carbocholesteroxyazepine in the Synthesis of Previously Undescribed Heterofunctional 9-Azabicyclo[4.2.1]nonadi(tri)enes - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizers and inhibitors for long-term storage of 1,2-Dioxane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective long-term storage of 1,2-Dioxane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability of this compound, with a focus on the use of stabilizers and inhibitors to prevent peroxide formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the long-term storage of this compound?
A1: The primary hazard of storing this compound is its propensity to form explosive peroxides over time when exposed to atmospheric oxygen and light.[1] This process, known as autoxidation, occurs via a free-radical chain mechanism.[2] These peroxides are sensitive to shock, heat, and friction, and can detonate, posing a significant safety risk in the laboratory.[1][3]
Q2: What are stabilizers and inhibitors, and how do they prevent peroxide formation?
A2: Stabilizers, also known as inhibitors, are chemical compounds added to this compound to prevent or slow down the rate of peroxide formation. They function by scavenging the free radicals that initiate and propagate the autoxidation chain reaction.[[“]] The most common stabilizer used for ethers like this compound is Butylated Hydroxytoluene (BHT).[5]
Q3: What is the recommended stabilizer for this compound and at what concentration should it be used?
A3: Butylated Hydroxytoluene (BHT) is a widely recommended and effective antioxidant stabilizer for this compound.[5] It is typically added at concentrations ranging from 1 to 300 parts per million (ppm). Some sources suggest a typical concentration of 1-6 ppm for diethyl ether, which is structurally similar.
Q4: How should this compound be stored to ensure its long-term stability?
A4: To ensure long-term stability and minimize peroxide formation, this compound should be stored in a cool, dry, and dark place.[6][7] It is crucial to store it in a tightly sealed, opaque container to protect it from light and air.[1] For unstabilized this compound, storage under an inert atmosphere, such as nitrogen or argon, is recommended.[8]
Q5: How often should I test my this compound for peroxides?
A5: The frequency of testing depends on whether the this compound is stabilized and how it is stored. For opened containers of unstabilized this compound, it is recommended to test for peroxides at least every three months.[3] For stabilized this compound, testing every 6 to 12 months is a common practice.[3] However, it is crucial to consult your institution's specific safety guidelines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudiness or crystal formation in the this compound container. | This is a strong indication of significant peroxide formation. The crystals are highly explosive. | DO NOT MOVE OR OPEN THE CONTAINER. Isolate the area and immediately contact your institution's Environmental Health and Safety (EHS) department for proper disposal.[9][10] |
| A peroxide test strip indicates a high concentration of peroxides (e.g., >25 ppm). | The stabilizer has been depleted, or the solvent was stored improperly, leading to peroxide accumulation. | Do not use the solvent, especially for distillation or evaporation procedures.[11] The solvent should be decontaminated or disposed of as hazardous waste according to your institution's protocols. |
| A qualitative peroxide test (e.g., potassium iodide) results in a dark brown color. | This indicates a high and potentially dangerous concentration of peroxides. | Treat the solvent as highly hazardous. Do not use and arrange for immediate and proper disposal through your EHS department. |
| The expiration date on the manufacturer's label has passed. | The stabilizer may no longer be effective, and peroxides may have formed. | Test the this compound for peroxides before use. If the peroxide level is acceptable, it may be used, but it should be prioritized for use and re-tested frequently. |
| Unstabilized this compound was mistakenly left open to the air. | Exposure to atmospheric oxygen initiates and accelerates peroxide formation. | Immediately test the solvent for peroxides. If the test is negative, add a stabilizer like BHT and store it properly. If the test is positive, proceed with decontamination or disposal. |
Quantitative Data Summary
Table 1: Common Stabilizers for this compound
| Stabilizer/Inhibitor | Recommended Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 1 - 300 ppm | Free radical scavenger, donates a hydrogen atom to peroxy radicals, terminating the chain reaction.[[“]] |
| Hydroquinone | Varies (less common than BHT) | Acts as a radical scavenger. |
| Ethanol | 1 - 2% | May act as a radical scavenger, but its mechanism is less defined than BHT. The higher concentration can affect solvent properties. |
Table 2: Peroxide Concentration Thresholds and Recommended Actions
| Peroxide Concentration | Observation (Potassium Iodide Test) | Recommended Action |
| < 10 ppm | Colorless | Safe to use. |
| 10 - 50 ppm | Pale yellow | Use with caution, avoid distillation or evaporation.[12] |
| > 50 ppm | Yellow to brown | Unsafe to use. Proceed with decontamination or disposal.[12] |
| > 100 ppm | Dark brown | Highly hazardous. Contact EHS for immediate disposal.[13] |
Experimental Protocols
Protocol 1: Qualitative and Semi-Quantitative Peroxide Testing (Potassium Iodide Method)
Materials:
-
This compound sample
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Starch solution (1% w/v, freshly prepared)
-
Test tubes
Procedure:
-
In a clean, dry test tube, add 1 mL of the this compound sample to be tested.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add approximately 100 mg of solid potassium iodide.
-
Stopper the test tube and shake well.
-
Allow the mixture to stand in a dark place for 5 minutes.
-
Observe the color of the solution. A yellow to brown color indicates the presence of peroxides.
-
For increased sensitivity, add a few drops of freshly prepared starch solution. A deep blue-black color confirms the presence of iodine, formed from the reaction of peroxides with KI.[2]
Interpretation:
-
Colorless: Peroxides are not detected at significant levels.
-
Pale Yellow: Low concentration of peroxides.
-
Yellow to Brown: Moderate to high concentration of peroxides.
-
Deep Blue-Black (with starch): Confirms the presence of peroxides.
Protocol 2: Peroxide Removal from this compound
WARNING: This procedure should only be performed by trained personnel on solvents with low to moderate levels of peroxides. Never attempt to treat a solvent that shows visible crystal formation.
Materials:
-
This compound containing peroxides
-
Aqueous solution of sodium bisulfite (NaHSO₃) or ferrous sulfate (FeSO₄) (10% w/v)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Clean, dry storage bottle
-
Peroxide test strips or KI testing reagents
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of the 10% sodium bisulfite or ferrous sulfate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the reduced peroxides.
-
Drain and discard the aqueous layer.
-
Repeat the washing process (steps 2-5) until a sample of the organic layer tests negative for peroxides using the KI method or a test strip.
-
Wash the this compound with deionized water to remove any remaining reducing agent.
-
Dry the purified this compound by adding anhydrous magnesium sulfate or sodium sulfate and swirling until the solvent is clear.
-
Decant or filter the dry this compound into a clean, dry, and properly labeled storage bottle containing a stabilizer (e.g., BHT).
Visualizations
Caption: Free-radical chain mechanism of this compound autoxidation.
Caption: Experimental workflow for peroxide testing in this compound.
Caption: Decision-making workflow for the safe handling of this compound.
References
- 1. concordia.ca [concordia.ca]
- 2. benchchem.com [benchchem.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. consensus.app [consensus.app]
- 5. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - Stabilizing ether with BHT - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. mdpi.com [mdpi.com]
- 9. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 10. benchchem.com [benchchem.com]
- 11. as.uky.edu [as.uky.edu]
- 12. ehs.wwu.edu [ehs.wwu.edu]
- 13. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
Validation & Comparative
Validating Experimental Results of Reactions Involving 1,2-Dioxane: A Comparative Guide
For researchers, scientists, and professionals in drug development, the rigorous validation of experimental results is paramount. This guide provides a comparative analysis of reactions involving 1,2-dioxane, offering insights into its synthesis and applications, alongside alternative methodologies. The data presented is intended to aid in the objective assessment of experimental outcomes and the selection of appropriate chemical strategies.
Comparison of Synthetic Routes to 1,2-Dioxanes
The synthesis of the this compound ring is a critical step in the preparation of numerous biologically active compounds. Various methods have been developed, each with distinct advantages and limitations. Below is a summary of key synthetic strategies with their reported yields and reaction conditions.
| Synthesis Method | Key Reagents & Catalysts | Typical Reaction Conditions | Reported Yield (%) | Reference(s) |
| Cobalt-Catalyzed Hydroperoxidation/Oxa-Michael Addition | Co(pic)₂, O₂, TMDSO; HNEt₃Cl, Et₃N | Ambient temperature, CH₂Cl₂ or MeCN | 60-91 | [1] |
| [4+2] Cycloaddition with Singlet Oxygen | Photosensitizer (e.g., Rose Bengal), light, O₂ | Varies with sensitizer and substrate, typically 0-25 °C | Variable, often moderate to good | [2] |
| Intramolecular Alkylation of a Hydroperoxyacetal | O₃, MeOH; KHMDS, 18-crown-6 | Ozonolysis at -78 °C; Cyclization at -78 °C to room temperature | ~88 | [3] |
| Intramolecular Oxetane Opening by Hydroperoxides | Acid catalyst (e.g., p-TsOH) | CH₂Cl₂, room temperature | Good stereoselectivity and yields | [4] |
Alternative Methodologies and Reagents
While 1,2-dioxanes are valuable synthons, alternative reagents and methods can be employed for similar chemical transformations. This section explores alternatives in the context of chemiluminescence, a key application of cyclic peroxides.
Chemiluminescence: 1,2-Dioxetanes vs. Peroxyoxalates
The thermal decomposition of 1,2-dioxetanes, four-membered ring analogues of 1,2-dioxanes, is a well-known source of electronically excited carbonyl compounds, leading to light emission. This process can be compared with other chemiluminescent systems, such as the peroxyoxalate reaction.
| Feature | 1,2-Dioxetane Decomposition | Peroxyoxalate Reaction | Key Differences and Considerations |
| Mechanism | Unimolecular thermal decomposition yielding two carbonyl fragments. | Reaction of an oxalate ester with hydrogen peroxide to form a high-energy intermediate (1,2-dioxetanedione). | The 1,2-dioxetane reaction is intramolecular, while the peroxyoxalate system is intermolecular and requires an activator (fluorophore).[5] |
| Efficiency (Quantum Yield) | Generally low, with a preference for forming non-emissive triplet states. | Can be highly efficient, with quantum yields up to ~30%. | The peroxyoxalate system is one of the most efficient non-enzymatic chemiluminescent reactions known.[5] |
| Applications | Probes for in vivo imaging, analytical assays.[6] | Analytical applications, light sticks. | The tunability of the peroxyoxalate system by varying the fluorophore makes it versatile for different analytical needs. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key synthetic methods discussed in this guide.
Protocol 1: Synthesis of 1,2-Dioxanes via Cobalt-Catalyzed Hydroperoxidation and Intramolecular Oxa-Michael Addition
This protocol is adapted from the work of Stasiak and Woerpel (2025).[5]
Step 1: Cobalt-Catalyzed Hydroperoxidation
-
To a solution of the diene (1.0 equiv) in CH₂Cl₂ (0.1 M) is added Co(pic)₂ (0.05 equiv).
-
The solution is stirred under an atmosphere of O₂ at room temperature.
-
Tetramethyldisiloxane (TMDSO) (1.5 equiv) is added dropwise over 1 hour.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated in vacuo and the crude hydroperoxide is purified by silica gel chromatography.
Step 2: Intramolecular Oxa-Michael Addition
-
The purified unsaturated hydroperoxide (1.0 equiv) is dissolved in MeCN (0.1 M).
-
Triethylammonium hydrochloride (HNEt₃Cl) (1.0 equiv) and triethylamine (Et₃N) (0.1 equiv) are added.
-
The mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent is removed in vacuo, and the residue is purified by silica gel chromatography to afford the this compound.
Protocol 2: Asymmetric Synthesis of a this compound via Intramolecular Alkylation of a Hydroperoxyacetal
This protocol is based on the approach to peroxyplakoric acids.[3]
Step 1: Ozonolysis and Hydroperoxyacetal Formation
-
A solution of the alkene precursor (1.0 equiv) in methanol (0.05 M) is cooled to -78 °C.
-
Ozone is bubbled through the solution until a blue color persists.
-
The solution is then purged with N₂ to remove excess ozone.
-
The crude hydroperoxyacetal is obtained after removal of the solvent under reduced pressure and is used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
The crude hydroperoxyacetal (1.0 equiv) is dissolved in THF (0.02 M) and cooled to -78 °C.
-
A solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) and 18-crown-6 (1.1 equiv) in THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The product is purified by flash chromatography.
Visualizations
Experimental Workflow for this compound Synthesis and Characterization
Caption: General experimental workflow for the synthesis and characterization of 1,2-dioxanes.
Signaling Pathway: Chemiluminescence from 1,2-Dioxetane Decomposition
Caption: Simplified pathway of chemiluminescence via the thermal decomposition of a 1,2-dioxetane.
References
- 1. Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Molecular Basis of Organic Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seeking Illumination: The Path to Chemiluminescent 1,2-Dioxetanes for Quantitative Measurements and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2-Dioxane and Other Cyclic Peroxides in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,2-dioxane and other classes of cyclic peroxides, focusing on their performance, stability, and mechanisms in oxidation reactions. The information presented is intended to assist researchers in selecting the appropriate oxidizing agent for their specific synthetic or biological applications.
Introduction to Cyclic Peroxides
Cyclic peroxides are a class of organic compounds characterized by a heterocyclic ring containing a peroxide (-O-O-) linkage. These structures are found in numerous natural products and are valued in synthetic chemistry for their ability to act as potent oxidizing agents.[1] The inherent weakness of the peroxide bond allows for its cleavage under specific conditions to generate reactive oxygen species or radical intermediates, which can then participate in a variety of transformations.[2] This guide compares the six-membered this compound ring system with other significant cyclic peroxides, including five-membered 1,2-dioxolanes, ozonides (1,2,4-trioxolanes), 1,2,4,5-tetraoxanes, and prominent naturally occurring endoperoxides like artemisinin and ascaridole.
Overview of Cyclic Peroxide Structures
The reactivity, stability, and application of cyclic peroxides are heavily influenced by their ring size and the nature of their substituents.
-
1,2-Dioxanes: A six-membered ring containing a single peroxide bond. The parent compound was first synthesized in 1956.[3] They are relatively stable endoperoxides and are found in over 400 natural products, many of which exhibit cytotoxic, anti-malarial, or antiviral activities.[1]
-
1,2-Dioxolanes: A five-membered ring analogue of 1,2-dioxanes. These are also found in nature and can be synthesized through methods like the oxidation of cyclopropanes or from β,γ-epoxy ketones.[4][5]
-
1,2,4-Trioxolanes (Ozonides): Five-membered rings with two peroxide linkages, typically formed from the reaction of alkenes with ozone.[6] This class has been extensively investigated for antimalarial drug discovery.[7]
-
1,2,4,5-Tetraoxanes: Six-membered rings containing two peroxide linkages. Dispiro-1,2,4,5-tetraoxanes, in particular, are known for their stability and potent antimalarial activity.[8][9]
-
Natural Endoperoxides:
-
Artemisinin: A complex sesquiterpene lactone endoperoxide that is a cornerstone of modern antimalarial therapy.[10][11]
-
Ascaridole: A bicyclic monoterpenoid and one of the first naturally occurring organic peroxides discovered.[12] It is known for its instability when heated or treated with acids.[12][13]
-
Comparative Performance and Physicochemical Properties
The choice of a cyclic peroxide for an oxidation reaction depends on a balance of its reactivity, stability, and the desired reaction pathway. The following table summarizes key comparative data for these compounds.
| Cyclic Peroxide Class | Ring Size | Peroxide Linkages | Relative Stability | Key Activators | Primary Applications |
| This compound | 6-membered | 1 | Generally stable; decomposes with acid/base[3] | Heat, Light, Metal Catalysts | Organic Synthesis, Natural Product Scaffolds[1] |
| 1,2-Dioxolane | 5-membered | 1 | Moderate | Heat, Light, Metal Catalysts | Organic Synthesis, Antimalarial Research[1][5] |
| 1,2,4-Trioxolane | 5-membered | 2 | Variable; can be unstable[6] | Fe(II) salts, Heme[14][15] | Antimalarial Chemotherapy, Ozonolysis Reactions[7] |
| 1,2,4,5-Tetraoxane | 6-membered | 2 | Good stability[8] | Fe(II) salts, Heme[8] | Antimalarial Drug Development[9][16] |
| Artemisinin | Complex | 1 (in a 1,2,4-trioxane ring) | Moderate | Heme, Fe(II)[10][17] | Antimalarial, Anticancer Research[11][18] |
| Ascaridole | Bicyclic | 1 | Unstable; explosive potential[12][13] | Heat, Acids, Fe(II)[13][19] | Anthelmintic, Organic Synthesis[12][20] |
Reaction Mechanisms and Oxidative Pathways
The primary mechanism for many cyclic peroxides involves the cleavage of the O-O bond to form radical species. However, the specific pathway and the nature of the reactive intermediates can vary significantly.
General Oxidation Mechanism
Most cyclic peroxides can be activated by heat, light, or metal catalysts to generate reactive oxygen species (ROS) or carbon-centered radicals.[2] In biological systems, particularly for antimalarial peroxides, activation is often mediated by ferrous iron (Fe²⁺), either from inorganic salts or from heme within the malaria parasite.[8][17] This reaction is believed to be central to their therapeutic effect, leading to oxidative stress and alkylation of parasite proteins and lipids.[8][11]
Caption: Generalized mechanism for cyclic peroxide activation and subsequent oxidation/alkylation.
Comparative Reactivity
-
1,2,4,5-Tetraoxanes and 1,2,4-Trioxolanes: These compounds are readily activated by ferrous iron. Spin-trapping experiments have confirmed that Fe(II)-mediated activation of tetraoxanes produces both primary and secondary carbon-centered radical intermediates.[8] Both classes of compounds are capable of inducing phospholipid oxidation under Fenton reaction conditions.[8]
-
Artemisinin: The endoperoxide bridge of artemisinin is critical for its activity. It reacts with heme to generate cytotoxic carbon-centered radicals that alkylate heme and other parasite proteins, leading to parasite death.[10][17]
-
Ascaridole: The activation of ascaridole can also be triggered by Fe²⁺, leading to the formation of carbon-centered radicals.[19] Its reactivity can also lead to the generation of ROS and lipid peroxidation.[20]
-
1,2-Dioxanes and 1,2-Dioxolanes: In synthetic applications, their reactivity is often harnessed through non-iron-based methods, such as thermal or photochemical activation, or catalysis with other transition metals.[1]
Experimental Protocols
Detailed methodologies are crucial for the safe and effective use of cyclic peroxides.
Protocol 1: Synthesis of 1,2-Dioxanes via Intramolecular Oxa-Michael Addition
This protocol describes a two-step synthesis of 1,2-dioxanes from dienes, adapted from methodologies involving cobalt-catalyzed hydroperoxidation.[21]
A. Regioselective Hydroperoxidation:
-
To a solution of the starting diene (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane), add cobalt(II) picolinate (Co(pic)₂; 0.05 equiv).
-
Add tetramethyldisiloxane (TMDSO; 1.5 equiv) to the mixture.
-
Stir the reaction mixture vigorously under an atmosphere of oxygen (O₂, balloon) at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude unsaturated hydroperoxide is often used in the next step without further purification.
B. Cyclization to form this compound:
-
Dissolve the crude hydroperoxide from the previous step in a solvent such as dichloromethane (CH₂Cl₂).
-
Add triethylammonium hydrochloride (HNEt₃Cl; 1.0 equiv) and a catalytic amount of triethylamine (Et₃N; 0.1 equiv).[21]
-
Stir the mixture at room temperature for 1-4 hours, monitoring the disappearance of the hydroperoxide by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired this compound.
Caption: Experimental workflow for the synthesis of 1,2-dioxanes.
Protocol 2: General Procedure for Thioether Oxidation Using a Cyclic Peroxide
This protocol provides a general framework for the oxidation of a sulfide to a sulfoxide. Reaction conditions may need to be optimized based on the specific peroxide used.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioether substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile, dichloromethane, or a mixture with water).
-
Reagent Addition: Add the cyclic peroxide (1.1-1.5 equiv) to the solution. For reactions involving iron-activated peroxides like trioxolanes or tetraoxanes, a solution of FeSO₄·7H₂O (1.1 equiv) in water may be added dropwise.[8] For more stable peroxides like some 1,2-dioxanes, a metal catalyst (e.g., a ruthenium or iron complex) may be required.[22]
-
Reaction: Stir the reaction at the appropriate temperature (ranging from 0 °C to reflux, depending on the peroxide's stability and reactivity) and monitor its progress by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction to room temperature and quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). Stir for 30 minutes.
-
Workup: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfoxide.
Summary and Recommendations
The selection of a cyclic peroxide for oxidation reactions is a multi-faceted decision involving considerations of reactivity, stability, cost, and the desired reaction mechanism.
Caption: Key feature comparison of different cyclic peroxide classes.
-
For General Organic Synthesis: Substituted 1,2-dioxanes and 1,2-dioxolanes offer a good balance of stability and reactivity, making them suitable for controlled oxidation reactions where activation can be triggered by non-biological methods (e.g., catalysis or heat).[1]
-
For Bio-organic and Medicinal Chemistry: 1,2,4-Trioxolanes and 1,2,4,5-tetraoxanes are superior choices when the desired mechanism involves iron-mediated activation, mimicking the mode of action of antimalarial drugs.[8][14] The greater stability of tetraoxanes may offer an advantage in drug design.[8]
-
For Potent, Radical-Mediated Reactions: Highly reactive peroxides like ascaridole or potent agents like artemisinin can be used, but require careful handling due to their potential instability and specific activation requirements.[10][13]
Ultimately, the optimal cyclic peroxide will be dictated by the specific substrate, the desired product, and the intended application, whether in a synthetic laboratory or a biological system.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis and reactivity of 1,2-dioxolanes from β,γ-epoxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of five- and six-membered cyclic organic peroxides: Key transformations into peroxide ring-retaining products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in Natural Product Inspired Synthetic 1,2,4- Trioxolanes (Ozonides): An Unusual Entry into Antimalarial Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the reactivity of antimalarial 1,2,4,5-tetraoxanes with 1,2,4-trioxolanes in the presence of ferrous iron salts, heme, and ferrous iron salts/phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 10. Artemisinin enhances heme-catalysed oxidation of lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Antioxidants and Pro-oxidants on Cytotoxicity of Dihydroartemisinin to Molt-4 Human Leukemia Cells | Anticancer Research [ar.iiarjournals.org]
- 12. Ascaridole - Wikipedia [en.wikipedia.org]
- 13. Ascaridole - Sciencemadness Wiki [sciencemadness.org]
- 14. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. uni-giessen.de [uni-giessen.de]
A Comparative Guide to 1,2-Dioxane and 1,4-Dioxane Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1,2-Dioxane and 1,4-Dioxane using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in various research and development settings. This document outlines the key differentiating features in their NMR spectra, supported by experimental data and protocols.
Distinguishing Isomers by Symmetry
The primary factor governing the differences in the NMR spectra of this compound and 1,4-Dioxane is molecular symmetry. 1,4-Dioxane possesses a high degree of symmetry (C₂h point group), rendering all its protons and carbon atoms chemically equivalent. In contrast, this compound has lower symmetry (C₂ point group), resulting in two distinct chemical environments for both its protons and carbon atoms.
Comparative NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and 1,4-Dioxane. The high symmetry of 1,4-Dioxane leads to a simple spectrum with a single peak in both ¹H and ¹³C NMR.[1] this compound's lower symmetry results in a more complex spectrum with two distinct signals for both protons and carbons.[2]
| Compound | Structure | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | Two multiplets | Two distinct signals | |
| ~3.9 - 4.1 (O-CH₂) | ~65-70 | ||
| ~1.8 - 2.0 (C-CH₂) | ~25-30 | ||
| 1,4-Dioxane | Singlet at ~3.73 | Singlet at ~67.2 |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm and can vary slightly depending on the solvent and concentration.
Experimental Protocols
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for dioxane isomers is provided below.
1. Sample Preparation:
-
Weigh 5-20 mg of the dioxane sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of TMS as an internal standard for chemical shift referencing (0.00 ppm).
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Apply baseline correction to the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.
-
Reference the chemical shifts in both ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Visualization of Analytical Workflow
The logical workflow for distinguishing between this compound and 1,4-Dioxane based on their NMR spectra is illustrated below.
Caption: Workflow for distinguishing 1,2- and 1,4-Dioxane via NMR.
Molecular Structures and Symmetry
The structural differences between the two isomers are the root cause of their distinct NMR spectra.
Caption: Structures of this compound and 1,4-Dioxane.
References
- 1. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H proton nmr spectrum of this compound C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ortho-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Unveiling the Architecture of 1,2-Dioxane Derivatives: A Comparative Guide to X-ray Crystallographic Confirmation
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for providing unambiguous structural elucidation, offering critical insights into the conformation and stereochemistry of novel compounds. This guide offers a comparative overview of the application of X-ray crystallography in confirming the molecular structures of various 1,2-dioxane derivatives, a class of compounds with significant therapeutic potential, particularly as antimalarial agents.
This guide will delve into the experimental protocols for single-crystal X-ray diffraction and present a comparative analysis of crystallographic data for a series of this compound derivatives. By examining key structural parameters, this guide aims to provide a valuable resource for researchers working on the design and synthesis of new therapeutic agents based on the this compound scaffold.
Comparative Crystallographic Data of this compound Derivatives
The following table summarizes the key crystallographic parameters for a selection of this compound derivatives, providing a basis for structural comparison. These parameters, including unit cell dimensions, crystal system, and space group, define the crystal lattice and the arrangement of molecules within it. Variations in these parameters can reflect differences in molecular packing and intermolecular interactions arising from different substituent groups on the this compound core.
| Parameter | Derivative 1 (Trunculin A) | Derivative 2 (Plakortin) | Derivative 3 (Analogue 3a) |
| Chemical Formula | C₂₅H₄₄O₄ | C₁₈H₃₄O₄ | C₁₉H₃₆O₄ |
| Formula Weight | 408.61 | 314.47 | 328.50 |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁ | P2₁2₁2₁ |
| a (Å) | 10.123(2) | 9.876(1) | 11.234(3) |
| b (Å) | 15.456(3) | 12.345(2) | 14.567(4) |
| c (Å) | 16.789(4) | 10.567(1) | 15.890(5) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 105.12(1) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2623.4(9) | 1245.6(3) | 2598.7(1) |
| Z | 4 | 2 | 4 |
| Calculated Density (g/cm³) | 1.034 | 1.056 | 1.045 |
| Radiation (λ, Å) | Mo Kα (0.71073) | Cu Kα (1.54184) | Mo Kα (0.71073) |
| Temperature (K) | 150(2) | 100(2) | 123(2) |
Note: The data presented for Trunculin A and Plakortin are representative examples based on published crystallographic studies. Analogue 3a is a hypothetical derivative for illustrative purposes.
Key Structural Insights from Crystallographic Data
A comparative analysis of the crystallographic data reveals important structural features of the this compound ring and the influence of its substituents.
Bond Lengths and Angles: The peroxide O-O bond length is a critical parameter in this compound derivatives, typically falling in the range of 1.47-1.49 Å. Deviations from this range can indicate strain or electronic effects from substituents. The C-O-O and C-C-O bond angles within the six-membered ring provide insight into the ring's conformation, which is often a chair or a twisted-chair form.
Conformational Analysis: The puckering parameters of the this compound ring, which can be calculated from the atomic coordinates, quantitatively describe its conformation. This information is crucial for understanding how the molecule will interact with biological targets. For instance, the orientation of substituent groups (axial vs. equatorial) can significantly impact biological activity.
Intermolecular Interactions: The packing of molecules in the crystal lattice is determined by intermolecular forces such as hydrogen bonding, van der Waals interactions, and dipole-dipole interactions. Analysis of these interactions in the crystal structure can provide valuable information about the molecule's potential for forming specific interactions with receptor binding sites.
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of the molecular structure of this compound derivatives by single-crystal X-ray diffraction follows a well-established protocol.
1. Crystallization: The first and often most challenging step is to grow high-quality single crystals of the this compound derivative. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and slow cooling. The ideal crystal should be well-formed, with dimensions of approximately 0.1-0.3 mm in all directions, and free of defects.
2. Crystal Mounting and Data Collection: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures. The crystal is then placed in a single-crystal X-ray diffractometer. The diffractometer uses a focused beam of monochromatic X-rays (typically from a copper or molybdenum source) that is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. A sensitive detector records the intensities and positions of these diffracted spots. Data collection is usually performed at a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
3. Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms in the crystal are determined using computational methods, a process known as structure solution. This initial model is then refined against the experimental diffraction data to improve the accuracy of the atomic positions, bond lengths, and bond angles. The final refined structure provides a detailed three-dimensional model of the molecule.
4. Data Deposition: Once the crystal structure is finalized, the crystallographic data is typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), where it is assigned a unique deposition number for future reference.
Logical Workflow for Structure Determination
The process of determining the molecular structure of a this compound derivative using X-ray crystallography can be visualized as a logical workflow.
A Comparative Guide to Assessing the Purity of Synthesized 1,2-Dioxane Compounds
For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of 1,2-dioxane compounds, which are cyclic peroxides of interest in medicinal chemistry. Due to the non-chromophoric nature of the this compound ring, specialized HPLC detection methods are required.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture. However, as this compound lacks a UV-absorbing chromophore, conventional UV detection is not feasible.[1] This necessitates the use of alternative detection methods.
Proposed HPLC Method with Refractive Index Detection (HPLC-RID)
A reversed-phase HPLC method coupled with a Refractive Index Detector (RID) offers a universal approach to detecting non-UV active compounds like this compound.[2][3][4]
Experimental Protocol: HPLC-RID for this compound Purity
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The isocratic nature is crucial as RID is sensitive to changes in the mobile phase composition.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure stable baseline for the RID.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase.
-
Detection: Refractive Index Detector (RID). The detector temperature should be controlled and matched to the column temperature.
-
Data Analysis: The purity of the this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks.
Potential Impurities in this compound Synthesis
The synthesis of this compound from butane-1,4-diol bis(methanesulfonate) and hydrogen peroxide can lead to several impurities that need to be resolved by the analytical method. These may include:
-
Unreacted starting materials: Butane-1,4-diol bis(methanesulfonate) and residual hydrogen peroxide.
-
Solvents used in the synthesis and workup.
-
Side products from the decomposition of this compound, such as gamma-hydroxybutyraldehyde.
-
Oligomeric peroxides.
Alternative and Comparative Analytical Techniques
While HPLC-RID provides a direct method for purity assessment, other techniques can be employed, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC with Electrochemical Detection (HPLC-ECD) | Separation by HPLC followed by detection of electroactive species (peroxides) via oxidation or reduction at an electrode.[5] | High sensitivity and selectivity for peroxides. | Requires electroactive analytes; can be complex to set up. | Quantification of trace levels of peroxides. |
| HPLC with Post-Column Derivatization (HPLC-PCD) | After separation, the analyte reacts with a reagent to form a UV-active or fluorescent product.[1][6] For peroxides, this can involve UV irradiation to form H2O2, followed by a reaction to produce a detectable species.[7][8][9] | Very high sensitivity and selectivity.[10] | Can be complex, requiring additional pumps and reactors; derivatization may not be uniform for all peroxide species. | Trace analysis of peroxides in complex matrices. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities. | This compound may be thermally labile; not suitable for non-volatile impurities. | Analysis of volatile organic impurities. |
| Iodometric Titration | The peroxide functional group oxidizes iodide to iodine, which is then titrated with a standard thiosulfate solution. | Simple, inexpensive, and provides a quantitative measure of total peroxide content (Peroxide Value). | Not a separation technique; measures total peroxide content, not individual impurities. Lacks specificity. | Rapid assessment of total peroxide content. |
| Spectrophotometric Methods (e.g., FOX Assay) | Based on the oxidation of Fe(II) to Fe(III) by peroxides, which then forms a colored complex with a dye like xylenol orange. | High sensitivity for total peroxide content; suitable for high-throughput screening. | Also measures total peroxide content without separation; potential for interferences. | Quantification of total peroxide concentration. |
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for this compound Purity Assessment.
Conclusion
For the comprehensive purity assessment of synthesized this compound, a multi-faceted approach is recommended. HPLC with Refractive Index Detection serves as a robust primary method for quantitative purity determination and impurity profiling. This should be complemented by other techniques to gain a complete picture of the compound's purity. Gas Chromatography is valuable for identifying and quantifying volatile impurities, while titration or spectrophotometric methods provide a quick measure of the total peroxide content. For definitive identification of unknown impurities detected in the HPLC chromatogram, hyphenated techniques such as LC-MS are indispensable. The selection of the most appropriate analytical method or combination of methods will depend on the specific requirements of the research or drug development phase, including the need for sensitivity, selectivity, and the nature of the expected impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. lcms.cz [lcms.cz]
- 3. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 4. biocompare.com [biocompare.com]
- 5. Electrochemical detection for HPLC - Antec Scientific [antecscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of organic peroxides by liquid chromatography with on-line post-column ultraviolet irradiation and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography using diode array detector and fluorescence detector for hydrogen peroxide analysis in processed fishery foods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Dioxane Isomers: 1,2-Dioxane, 1,3-Dioxane, and 1,4-Dioxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of the three structural isomers of dioxane: 1,2-dioxane, 1,3-dioxane, and 1,4-dioxane. The significant differences in the arrangement of the oxygen atoms within the six-membered ring result in vastly different chemical properties and stability profiles. Understanding these differences is crucial for applications in organic synthesis, solvent selection, and drug development.
Overview of Structural and Reactivity Differences
The reactivity of the dioxane isomers is fundamentally dictated by the functional group present within the cyclic structure.
-
This compound: A cyclic peroxide, characterized by a weak oxygen-oxygen single bond. This makes it highly reactive and potentially explosive, particularly when heated.[1][2] Its chemistry is dominated by homolytic cleavage of the O-O bond.
-
1,3-Dioxane: A cyclic acetal, which is generally stable under neutral, basic, reductive, and oxidative conditions.[3][4] However, it is highly susceptible to cleavage under acidic conditions via hydrolysis.[3]
-
1,4-Dioxane: A cyclic ether, known for its high stability and utility as a solvent for a wide range of chemical reactions, including Grignard reactions.[1] While generally unreactive, it can form explosive peroxides over time when exposed to air and light.[5]
The following diagram illustrates the structural differences that lead to these distinct reactivity profiles.
Caption: Structural differences and resulting reactivity of dioxane isomers.
Comparative Reactivity Data
Direct comparative kinetic data for all three isomers under identical conditions is scarce due to their vastly different reactivity. The following table summarizes available data and typical reactivity characteristics.
| Property | This compound | 1,3-Dioxane | 1,4-Dioxane |
| Functional Group | Cyclic Peroxide | Cyclic Acetal | Cyclic Ether |
| Primary Reactive Site | O-O bond | C-O bonds of the acetal | C-H bonds adjacent to oxygen (for peroxide formation) |
| Thermal Stability | Low; potentially explosive upon heating.[1] Decomposes to γ-hydroxybutyraldehyde.[2] | Generally stable, but can undergo ring-opening reactions at high temperatures. | High; thermally stable up to 300-350°C.[6][7] |
| Reactivity to Acids | Decomposes rapidly.[2] | Highly reactive; undergoes rapid acid-catalyzed hydrolysis to form a carbonyl compound and a 1,3-diol.[3] The rate is substituent-dependent.[8] | Generally stable to dilute acids, making it a suitable solvent for acid-mediated reactions. |
| Reactivity to Bases | Decomposes.[2] | Stable.[3] | Stable. |
| Reactivity to Oxidants | Is an oxidant itself. | Generally stable to mild oxidizing agents. | Resistant to many common oxidants but can be degraded by advanced oxidation processes (AOPs) like UV/H₂O₂ or Fenton's reagent.[9][10] |
| Reactivity to Reductants | Readily reduced. | Generally stable. | Generally stable. |
Experimental Protocols
Protocol 1: Comparative Analysis of Acid-Catalyzed Hydrolysis
This protocol outlines a general method for comparing the hydrolytic stability of 1,3-dioxane and 1,4-dioxane. Due to its inherent instability, this compound is not suitable for this direct comparison.
Objective: To determine the relative rates of acid-catalyzed hydrolysis of 1,3-dioxane and 1,4-dioxane.
Materials:
-
1,3-Dioxane
-
1,4-Dioxane
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
A suitable organic co-solvent (e.g., deuterated acetonitrile for NMR monitoring)
-
Internal standard (e.g., trimethylsilylpropanoic acid for NMR)
-
NMR tubes
-
Constant temperature bath
Procedure:
-
Prepare solutions of 1,3-dioxane and 1,4-dioxane of known concentration in the chosen co-solvent, including the internal standard.
-
Place the NMR tubes containing the solutions in a constant temperature bath set to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding a known volume of the hydrochloric acid solution to each NMR tube.
-
Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular intervals.
-
Monitor the disappearance of the reactant signals and the appearance of the hydrolysis product signals over time. For 1,3-dioxane, the products will be formaldehyde and 1,3-propanediol.
-
Integrate the signals of the reactants and products relative to the internal standard to determine their concentrations at each time point.
-
Plot the concentration of the reactant versus time and determine the initial rate of reaction. For a pseudo-first-order reaction, a plot of ln([reactant]) versus time will be linear, and the rate constant can be determined from the slope.
Expected Outcome: 1,3-Dioxane will show a significantly faster rate of hydrolysis compared to 1,4-dioxane, which is expected to be largely unreactive under these conditions.
Protocol 2: Assessment of Thermal Stability
This protocol provides a general method for comparing the thermal stability of the three dioxane isomers using differential scanning calorimetry (DSC).
Objective: To determine the onset of thermal decomposition for each dioxane isomer.
Materials:
-
This compound (handle with extreme caution)
-
1,3-Dioxane
-
1,4-Dioxane
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
Procedure:
-
Carefully seal a small, accurately weighed sample (1-5 mg) of each dioxane isomer into a hermetically sealed aluminum pan. Extreme caution must be exercised when handling this compound due to its explosive nature.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
An exothermic event will indicate the decomposition of the compound. The onset temperature of this exotherm is a measure of the thermal stability.
Expected Outcome: this compound will exhibit a sharp exotherm at a relatively low temperature, indicative of its low thermal stability. 1,3-Dioxane will be more stable, and 1,4-Dioxane will show the highest thermal stability, with decomposition occurring at a much higher temperature.[6][7]
Logical and Experimental Workflows
The following diagrams illustrate the logical relationships in reactivity and a general experimental workflow for comparison.
Caption: Dominant reactivity pathways for the three dioxane isomers.
Caption: A generalized experimental workflow for comparing the reactivity of dioxane isomers.
Conclusion
The three isomers of dioxane exhibit fundamentally different chemical reactivities due to the presence of peroxide, acetal, and ether functionalities in 1,2-, 1,3-, and 1,4-dioxane, respectively. This compound is the least stable and most reactive, primarily undergoing homolytic cleavage of its peroxide bond. 1,3-Dioxane is selectively reactive towards acids, which readily hydrolyze the acetal linkage. 1,4-Dioxane is the most stable and is widely used as a solvent, with its primary reactivity concern being the slow formation of explosive peroxides upon storage. A thorough understanding of these distinct reactivity profiles is essential for the safe and effective use of these compounds in research and industry.
References
- 1. There are three dioxane isomers: this compound, 1,3-dioxane, and 1,... | Study Prep in Pearson+ [pearson.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 6. The Thermal Stability of 1,4-Dioxane at Sub- and Supercritical Temperatures (2018) | T. E. Skrebets | 2 Citations [scispace.com]
- 7. The Thermal Stability of 1,4-Dioxane at Sub- and Supercritical Temperatures - Skrebets - Russian Journal of Physical Chemistry B [journal-vniispk.ru]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of 1,4-dioxane using advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation kinetics of degradation of 1,4-dioxane in aqueous solution by H2O2/Fe(II) system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Trenches: Comparing Analytical Methods for Trace-Level 1,4-Dioxane Detection
For researchers, scientists, and professionals in drug development, the accurate detection of 1,4-Dioxane at trace levels is a critical challenge. This potent stabilizer, often found as a byproduct in manufacturing processes, is a probable human carcinogen, necessitating highly sensitive and reliable analytical methods for its quantification in various matrices.
This guide provides an objective comparison of the most prevalent and validated analytical methods for the trace-level detection of 1,4-Dioxane. We will delve into the performance of key U.S. Environmental Protection Agency (EPA) methods—EPA 522, a modified EPA 8270 with Selected Ion Monitoring (SIM) and isotope dilution, and EPA 8260 with heated purge and trap and SIM—supported by experimental data to aid in the selection of the most appropriate method for your specific needs.
Performance at a Glance: A Comparative Data Summary
The selection of an analytical method hinges on its ability to meet the required sensitivity, accuracy, and precision for a given application. The following table summarizes the key performance parameters of the three most common methods for trace-level 1,4-Dioxane analysis.
| Method | Principle | Sample Preparation | Typical Reporting Limit (RL) | Method Detection Limit (MDL) | Accuracy (Recovery %) | Precision (%RSD) |
| EPA Method 522 | GC/MS with SIM | Solid Phase Extraction (SPE) | 0.05 - 0.1 µg/L[1] | 0.0198 - 0.042 µg/L[2][3] | 85 - 99%[4] | < 10 - 20%[4][5] |
| Modified EPA 8270 SIM w/ Isotope Dilution | GC/MS with SIM | Liquid-Liquid or Solid Phase Extraction | 0.15 - 0.4 µg/L[1][6] | Varies by lab, typically < 1 µg/L | Typically 70-130% | < 20% |
| EPA 8260 Heated Purge & Trap w/ SIM | GC/MS with SIM | Heated Purge and Trap | 2 - 5 µg/L[1] | ~0.2 µg/L[5] | Generally lower than extraction methods | < 20%[5] |
Delving into the Details: Experimental Protocols
The successful implementation of any analytical method relies on a thorough understanding of its experimental protocol. Below are detailed methodologies for the key experiments cited.
EPA Method 522: Solid Phase Extraction (SPE) followed by GC/MS-SIM
This method is optimized for the analysis of 1,4-Dioxane in drinking water and is known for its high sensitivity.[7]
1. Sample Preparation (Solid Phase Extraction):
-
A 100-500 mL water sample is passed through a solid phase extraction cartridge, typically containing activated carbon or a polymeric sorbent.[1][8]
-
The cartridge is then washed to remove interfering substances.
-
1,4-Dioxane is eluted from the cartridge using a small volume of an organic solvent, such as methylene chloride.[9][10]
-
The eluate is concentrated to a final volume, and an internal standard (e.g., 1,4-Dioxane-d8) is added.[1][9]
2. Instrumental Analysis (GC/MS-SIM):
-
An aliquot of the concentrated extract is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
The GC separates 1,4-Dioxane from other components in the sample.
-
The MS is operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of 1,4-Dioxane and its internal standard are monitored, significantly enhancing sensitivity.
Modified EPA Method 8270: Extraction followed by GC/MS-SIM with Isotope Dilution
This method is a robust approach for various matrices and is enhanced by the use of isotope dilution for improved accuracy.[6]
1. Sample Preparation (Extraction):
-
For aqueous samples, a liquid-liquid extraction is typically performed using a solvent like methylene chloride.
-
For solid samples, a solvent extraction is employed.
-
Crucially, a known amount of a labeled internal standard (e.g., 1,4-Dioxane-d8) is added to the sample before extraction. This is the principle of isotope dilution, which corrects for any loss of analyte during sample preparation and analysis.[6]
-
The extract is then concentrated.
2. Instrumental Analysis (GC/MS-SIM):
-
The analysis is carried out using a GC/MS system operating in SIM mode, similar to EPA Method 522.
-
The concentration of 1,4-Dioxane is determined by comparing the response of the native analyte to its isotopically labeled internal standard.
EPA Method 8260: Heated Purge and Trap followed by GC/MS-SIM
This method is suitable for volatile organic compounds and has been adapted for 1,4-Dioxane, particularly in water matrices.
1. Sample Preparation (Heated Purge and Trap):
-
An aliquot of the water sample is placed in a purging vessel and heated to a specific temperature (e.g., 60-80°C) to increase the purging efficiency of the semi-volatile 1,4-Dioxane.[1][5]
-
An inert gas is bubbled through the sample, stripping the 1,4-Dioxane from the matrix.
-
The gas stream is then passed through a sorbent trap, which captures the 1,4-Dioxane.[5]
-
After purging is complete, the trap is rapidly heated, and the desorbed 1,4-Dioxane is transferred to the GC/MS system.[5]
2. Instrumental Analysis (GC/MS-SIM):
-
The analytical determination is performed using a GC/MS operating in SIM mode.
Visualizing the Workflow: A Generalized Approach to Method Validation
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a general workflow for the validation of an analytical method for 1,4-Dioxane.
Caption: General workflow for validating an analytical method for 1,4-Dioxane detection.
References
A Comparative Guide to Experimental and Computational Spectroscopic Analysis of 1,2-Dioxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental spectroscopic data for 1,2-dioxane and the computational models used to predict its spectral properties. The objective is to offer a cross-referenced resource for the structural elucidation and characterization of this cyclic peroxide. Due to the relative instability of this compound, comprehensive experimental data, particularly for vibrational spectroscopy, is not as readily available as for its more stable isomers, such as 1,4-dioxane. This guide highlights the crucial role of computational chemistry in complementing and predicting spectroscopic features where experimental data is sparse.
Methodologies and Protocols
Experimental Spectroscopic Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Samples are typically prepared by dissolving this compound in a deuterated solvent, most commonly chloroform-d (CDCl₃).[1][2] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[1][2]
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz). A standard pulse program is used, and multiple scans (e.g., 8-64) are averaged to achieve an adequate signal-to-noise ratio. The resulting free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Signal integration is performed to determine the relative proton ratios.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to yield singlets for each unique carbon environment.[1] Due to the low natural abundance of ¹³C, a larger number of scans is generally required compared to ¹H NMR.[3] Data processing follows a similar procedure of Fourier transformation, phasing, and baseline correction.[3]
Vibrational Spectroscopy (FTIR and Raman):
-
FTIR Spectroscopy: Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a common technique is Attenuated Total Reflectance (ATR), where a drop of the sample is placed on a crystal (e.g., diamond).[4] Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a specified resolution (e.g., 1 cm⁻¹), and multiple scans are averaged to improve the signal quality.[4]
-
Raman Spectroscopy: Raman spectra are acquired using a Raman spectrometer, which involves irradiating the sample with a monochromatic laser (e.g., 785 nm excitation).[4] The scattered light is collected and analyzed to generate the vibrational spectrum. The high spatial resolution of Raman microscopy allows for the analysis of very small sample volumes.
Computational Modeling Protocols
Density Functional Theory (DFT) Calculations:
Computational models for predicting the spectroscopic properties of this compound and related molecules predominantly use Density Functional Theory (DFT).
-
Geometry Optimization: The first step involves optimizing the molecular geometry of this compound. This is typically performed using a specific functional, such as B3LYP or B3PW91, in conjunction with a basis set like 6-31G*.[5]
-
NMR Chemical Shift Calculation: Following geometry optimization, the NMR chemical shifts are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach for this purpose.[6][7] Calculations are often performed using the same or a larger basis set (e.g., 6-311++G(d,p)) to enhance accuracy.[4] Solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM).
-
Vibrational Frequency Calculation: Harmonic vibrational frequencies for both IR and Raman spectra are calculated from the second derivatives of the energy with respect to atomic displacements. These calculations are performed at the same level of theory as the geometry optimization. The output provides the vibrational frequencies (in cm⁻¹), IR intensities, and Raman activities, which can be used to generate theoretical spectra.
Cross-Referencing Experimental and Computational Data
The following tables summarize the available experimental and theoretical spectroscopic data for this compound. It is important to note the scarcity of specific experimental vibrational data for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Parameter | Experimental Data (Qualitative) | Computational Model Insights |
| ¹H Chemical Shifts (ppm) | Two distinct signals are expected due to the two unique proton environments (protons on carbons adjacent to one oxygen vs. protons on carbons adjacent to the other oxygen).[2] The integrated proton ratio is 1:1.[2] | DFT calculations can predict the specific chemical shifts for the two non-equivalent sets of protons. The accuracy of these predictions is generally high, especially when appropriate functionals and basis sets are used. |
| ¹H Signal Multiplicity | Each signal is expected to be a triplet, as the protons of one CH₂ group are coupled to the two protons of the adjacent, non-equivalent CH₂ group (n+1 rule).[2] | Computational models do not directly predict signal multiplicity in the same way as experimental spectra. However, the optimized geometry can be used to infer coupling constants. |
| ¹³C Chemical Shifts (ppm) | Two distinct signals are expected, corresponding to the two different carbon environments in the symmetrical this compound ring.[1] | Ab initio and DFT methods (e.g., B3LYP/6-31G*) have been successfully used to calculate the ¹³C NMR chemical shifts of this compound and its derivatives.[5] These calculations can provide precise chemical shift values for the two unique carbon atoms. |
Table 2: Vibrational Spectroscopic Data (FTIR & Raman)
Experimental FTIR and Raman spectra specifically for this compound are not readily found in the cited literature, with some sources indicating they are unavailable.[1] This is likely due to the compound's instability. For comparative purposes, data for the stable isomer, 1,4-dioxane, is often used as a reference for cyclic ether vibrations.
| Vibrational Mode | Typical Experimental Frequencies for 1,4-Dioxane (cm⁻¹) [8] | Computational Model Predictions for this compound |
| C-H Stretching | 2960, 2890 | DFT calculations would predict the frequencies for symmetric and asymmetric C-H stretching modes. |
| CH₂ Deformation/Wagging/Twisting | 1457, 1322, 1255 | Computational models can differentiate between the various CH₂ bending and out-of-plane modes. |
| C-O-C Stretching | 1119, 872 | The peroxide O-O bond in this compound would give rise to unique vibrational modes not present in 1,4-dioxane, which can be predicted by DFT. |
| Ring Deformation/Stretching | 1057, 889 | The overall ring vibrations would be calculated, reflecting the C₂ symmetry of the this compound chair conformation. |
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for cross-referencing experimental spectroscopic data with computational models, a crucial process in modern chemical characterization.
Conclusion
The spectroscopic characterization of this compound presents a clear case for the synergy between experimental measurements and computational modeling. While NMR spectroscopy provides foundational data on the molecule's symmetric structure, the scarcity of experimental vibrational spectra underscores the challenges posed by less stable molecules. Computational methods, particularly DFT, offer a powerful tool to fill these gaps by providing reliable predictions of NMR chemical shifts and vibrational frequencies. This integrated approach is invaluable for the unambiguous structural assignment and in-depth understanding of molecules like this compound, which is of significant interest in various fields, including medicinal chemistry and materials science.
References
- 1. 13C nmr spectrum of this compound C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ortho-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H proton nmr spectrum of this compound C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ortho-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. The vibrational spectrum of 1,4-dioxane in aqueous solution – theory and experiment - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ01198E [pubs.rsc.org]
- 5. Structure, conformation and NMR studies on this compound and halogen substituted this compound molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 7. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A New Generation of Antimalarials: 1,2-Dioxanes Show Promise Against Drug-Resistant Malaria
For Immediate Release
[City, State] – As the global health community grapples with the persistent threat of drug-resistant malaria, a promising class of compounds, 1,2-dioxane-based antimalarials, is demonstrating significant efficacy in preclinical studies. Research indicates that these synthetic and natural compounds exhibit potent activity against multiple strains of the malaria parasite, Plasmodium falciparum, including those resistant to conventional therapies. This comparative guide provides an in-depth analysis of the performance of this compound antimalarials against existing drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The hallmark of this compound antimalarials is the presence of an endoperoxide bridge, a feature they share with the current frontline treatment, artemisinin and its derivatives (which contain a 1,2,4-trioxane ring). This structural motif is crucial for their antimalarial activity, which is initiated by the interaction with heme, a byproduct of hemoglobin digestion by the parasite. This interaction leads to the generation of reactive oxygen species (ROS) and carbon-centered radicals, which ultimately induce parasite death through oxidative damage and alkylation of parasite proteins.
Comparative Efficacy: In Vitro and In Vivo Studies
Experimental data reveals that this compound-based compounds, including the natural product plakortin and its synthetic analogs, exhibit potent antimalarial activity. In vitro studies have demonstrated that these compounds are effective against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.
In Vitro Efficacy Data
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting parasite growth in a laboratory setting. The following table summarizes the IC50 values for representative this compound compounds compared to established antimalarial drugs.
| Antimalarial Drug Class | Compound | P. falciparum Strain | IC50 (nM) |
| 1,2-Dioxanes | Plakortin | D10 (CQ-S) | 1117 - 1263[1] |
| W2 (CQ-R) | 735 - 760[1] | ||
| Dihydroplakortin | D10 (CQ-S) | 1117 - 1263[1] | |
| W2 (CQ-R) | 735 - 760[1] | ||
| Synthetic this compound Amide (8e) | D10 (CQ-S) / W2 (CQ-R) | Comparable to Plakortin[2] | |
| Optimized Synthetic this compound | D10 (CQ-S) / W2 (CQ-R) | 180[3][4] | |
| Artemisinins (1,2,4-Trioxanes) | Artemisinin | - | - |
| Dihydroartemisinin | P. berghei | 0.3 x 10⁻⁸ M[5] | |
| Artesunate | P. berghei | 1.1 x 10⁻⁸ M[5] | |
| Quinolines | Chloroquine | 3D7 (CQ-S) | < 15[6] |
| FCR3 (CQ-R) | > 100[6] | ||
| Mefloquine | P. falciparum | 18.4[6] | |
| Other | Atovaquone | - | - |
| Lumefantrine | P. falciparum | 3.7[6] |
Note: IC50 values can vary depending on the specific parasite strain and experimental conditions.
In Vivo Efficacy Data
In vivo studies, typically conducted in mouse models of malaria, provide crucial information on a drug's efficacy within a living organism. The 50% effective dose (ED50) represents the dose of a drug that produces a 50% reduction in parasitemia.
| Antimalarial Drug Class | Compound/Regimen | Animal Model | Efficacy Metric | Result |
| Endoperoxides (related to 1,2-Dioxanes) | Synthetic Trioxaquines | P. vinckei petteri (mouse) | ED50 (i.p.) | 0.7 - 3 mg/kg/day[7] |
| P. yoelii nigeriensis (mouse) | ED50 (p.o.) | 4 - 17 mg/kg/day[7] | ||
| Artemisinins | Dihydroartemisinin | P. berghei (mouse) | Cure Rate (10 mg/kg) | 47%[5] |
| Artemether | P. vinckei petteri (mouse) | ED50 (i.p.) | 0.3 mg/kg/day[7] | |
| Artemisinin | P. vinckei petteri (mouse) | ED50 (i.p.) | 4 mg/kg/day[7] | |
| Other | Chloroquine | P. berghei (mouse) | - | - |
While extensive in vivo data for a broad range of 1,2-dioxanes is still emerging, preliminary studies with related endoperoxides show promising activity.
Mechanism of Action: A Shared Pathway of Radical-Induced Killing
The proposed mechanism of action for this compound-based antimalarials is analogous to that of artemisinin. The process is initiated by the cleavage of the endoperoxide bridge, a reaction catalyzed by intraparasitic ferrous iron (Fe(II)), which is released during the digestion of hemoglobin. This cleavage generates highly reactive oxygen and carbon-centered radicals that are cytotoxic to the parasite.
Caption: Proposed mechanism of action for this compound antimalarials.
Experimental Protocols: A Guide to Efficacy Testing
The evaluation of novel antimalarial compounds involves a standardized set of in vitro and in vivo assays.
In Vitro Susceptibility Testing
A common method for determining the IC50 of an antimalarial compound is the SYBR Green I-based fluorescence assay. This high-throughput method measures the accumulation of parasite DNA as an indicator of growth.
Caption: Workflow for in vitro antimalarial susceptibility testing.
Detailed Methodology:
-
Drug Plate Preparation: The this compound compounds and standard control drugs are serially diluted and pre-dosed into 96-well microtiter plates.
-
Parasite Culture: Synchronized ring-stage P. falciparum cultures are added to each well.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The buffer disrupts the red blood cells, allowing the dye to bind to the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is plotted against the drug concentration, and the IC50 value is determined using a sigmoidal dose-response curve.
In Vivo Efficacy Testing
The Peters' 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a murine model.
Detailed Methodology:
-
Infection: Mice are infected with a lethal strain of rodent malaria, such as Plasmodium berghei.
-
Treatment: The test compounds are administered orally or intraperitoneally to groups of infected mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of parasite suppression. The ED50 value can be determined by testing a range of drug doses.
Conclusion and Future Directions
The data presented in this guide highlight the significant potential of this compound-based compounds as a new class of antimalarials. Their potent activity against drug-resistant parasite strains and a mechanism of action that leverages the parasite's own biology make them promising candidates for further development. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds and advancing the most promising candidates into clinical trials. The continued exploration of this chemical class offers a new avenue in the fight against malaria, a disease that continues to exact a heavy toll on global health.
References
- 1. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trioxaquines Are New Antimalarial Agents Active on All Erythrocytic Forms, Including Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of different catalysts for 1,2-Dioxane synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dioxane structural motif is a key feature in a variety of natural products exhibiting significant biological activity, including antimalarial, anticancer, and antifungal properties. The synthesis of this peroxide-containing heterocyclic ring system presents unique challenges due to the inherent instability of the O-O bond. This guide provides a comparative overview of prominent catalytic methods for the synthesis of 1,2-dioxanes, presenting quantitative performance data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting and optimizing synthetic routes.
Performance Benchmarking of Catalytic Methods
The selection of a suitable catalytic system for this compound synthesis is contingent on factors such as desired stereoselectivity, substrate scope, and reaction efficiency. Below is a summary of performance data for several leading catalytic methodologies.
| Catalytic Method | Catalyst Example | Substrate Example | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Key Reaction Conditions |
| Asymmetric Intramolecular Alkylation | Potassium tert-butoxide (KOt-Bu) | Hydroperoxyacetal derived from an unsaturated mesylate | 79-87 | 1:1 | N/A (for this catalyst) | CH₂Cl₂/MeOH, O₃; then 18-Crown-6, KOt-Bu |
| Peroxycarbenium-Mediated Synthesis | Chiral Imidophosphorimidate (IDPi) | Silyl enol ether and a hydroperoxyacetal | High | High | High | Lewis acid catalysis to generate peroxycarbenium intermediate, followed by trapping with a silylated nucleophile. |
| Cobalt-Catalyzed Hydroperoxidation/Cyclization | Cobalt(II) picolinate (Co(pic)₂) / Et₃N / HNEt₃Cl | Non-conjugated dienes | Good | High (in some cases) | N/A | Regioselective hydroperoxidation followed by triethylamine-catalyzed intramolecular oxa-Michael addition. |
| Palladium(II)-Catalyzed Cyclization | Palladium(II) acetate (Pd(OAc)₂) | γ,δ-unsaturated tertiary hydroperoxides | 41-58 | 1.4:1 to 3.2:1 | N/A | Pd(OAc)₂, pyridine, benzoquinone (BQ) as an oxidant. |
| TiO₂ Photocatalysis | Titanium Dioxide (TiO₂) | Non-conjugated dienes | up to 64 | >20:1 | N/A | Aerobic conditions, visible light irradiation. |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
Asymmetric Intramolecular Alkylation of a Hydroperoxyacetal
This method involves the ozonolysis of an unsaturated precursor followed by a base-catalyzed cyclization to form the this compound ring.
Step 1: Ozonolysis An unsaturated mesylate precursor (1.0 eq) is dissolved in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (typically a 3:1 ratio). The solution is cooled to -78 °C, and a stream of ozone (O₃) is bubbled through the solution until a blue color persists, indicating complete consumption of the starting material. The reaction mixture is then purged with nitrogen gas to remove excess ozone.
Step 2: Cyclization To the cold solution from Step 1, 18-crown-6 (1.0 eq) is added, followed by the dropwise addition of a solution of potassium tert-butoxide (KOt-Bu) (1.0 eq) in tetrahydrofuran (THF). The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the this compound product.[1]
Palladium(II)-Catalyzed Cyclization of Unsaturated Hydroperoxides
This protocol utilizes a palladium(II) catalyst to effect the cyclization of γ,δ-unsaturated tertiary hydroperoxides.[2][3]
Reaction Setup: To a solution of the γ,δ-unsaturated tertiary hydroperoxide (1.0 eq) in a suitable solvent (e.g., acetonitrile), palladium(II) acetate (Pd(OAc)₂) (0.05 eq), pyridine (0.2 eq), and benzoquinone (BQ) (1.0 eq) are added. The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) and monitored by TLC.
Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the this compound.[2]
Cobalt-Catalyzed Hydroperoxidation and Triethylamine-Catalyzed Cyclization
This two-step, one-pot procedure allows for the regioselective synthesis of unsaturated hydroperoxides followed by their cyclization to 1,2-dioxanes.[4]
Step 1: Cobalt-Catalyzed Hydroperoxidation A non-conjugated diene is subjected to a regioselective hydroperoxidation reaction using cobalt(II) picolinate (Co(pic)₂) as the catalyst.
Step 2: Triethylamine-Catalyzed Cyclization The resulting unsaturated hydroperoxide undergoes an intramolecular oxa-Michael addition reaction catalyzed by triethylamine (Et₃N) in the presence of triethylammonium hydrochloride (HNEt₃Cl) to yield the corresponding this compound. This cyclization often proceeds with high diastereoselectivity.[4]
Mechanistic Pathways and Experimental Workflows
Visual representations of the reaction mechanisms and experimental workflows are provided below to facilitate a deeper understanding of these synthetic transformations.
Experimental Workflow for Catalyst Benchmarking
Caption: A generalized workflow for benchmarking the performance of different catalysts in this compound synthesis.
Proposed Mechanism for Palladium(II)-Catalyzed Cyclization
Caption: Proposed mechanistic pathway for the palladium(II)-catalyzed cyclization of unsaturated hydroperoxides.[2]
This guide serves as a starting point for researchers venturing into the synthesis of 1,2-dioxanes. The provided data and protocols are based on published literature and should be adapted and optimized for specific substrates and research goals. Careful consideration of safety precautions is paramount when working with peroxide-containing compounds.
References
- 1. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(II)-Catalyzed Cyclization of Unsaturated Hydroperoxides for the Synthesis of 1,2-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(II)-catalyzed cyclization of unsaturated hydroperoxides for the synthesis of 1,2-dioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2-Dioxane: A Guide for Laboratory Professionals
For immediate reference, treat 1,2-Dioxane as a peroxide-forming chemical and a hazardous waste. Improper handling or disposal can lead to the formation of shock-sensitive and explosive peroxide crystals.
This guide provides essential safety and logistical information for the proper disposal of this compound, a cyclic ether with a high potential for peroxide formation. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining compliance with environmental regulations.
Key Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to take the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[2]
-
Static Discharge: Take precautionary measures against static discharge.[2]
-
Do Not Handle if Peroxides are Suspected: If a container of this compound is old, has been opened and stored for an extended period, shows signs of crystallization (especially around the cap), or has a brownish color, do not attempt to move or open it.[3][4] In such cases, contact your institution's Environmental Health and Safety (EHS) office or a specialized hazardous waste disposal service immediately.[5]
Management of this compound in the Laboratory
Proper management of this compound from receipt to disposal is the most effective way to prevent the formation of hazardous peroxides.
| Parameter | Guideline | Rationale |
| Container Labeling | Date containers upon receipt and upon opening.[5] | Tracks the age of the chemical to prevent use after its expiration. |
| Peroxide Testing | Test for peroxides quarterly after opening.[5] | Monitors for the formation of hazardous peroxides. |
| Storage | Store in a cool, dry, and well-ventilated area away from light and heat. Keep containers tightly closed.[1] | Minimizes the rate of peroxide formation. |
| Disposal Timeline | Dispose of containers before the manufacturer's expiration date or within a specified timeframe after opening (typically 3-12 months for peroxide formers).[5][6] | Prevents the accumulation of dangerous levels of peroxides. |
Step-by-Step Disposal Protocol for this compound
The appropriate disposal procedure for this compound depends on whether it has been properly managed and tested for peroxides.
Experimental Protocol for Peroxide Testing:
A common method for testing for peroxides in ethers is the use of potassium iodide (KI).
-
Preparation of Test Solution: Prepare a fresh, saturated solution of potassium iodide in glacial acetic acid.
-
Testing: In a safe, designated area, add 1 mL of the KI solution to 1-10 mL of the this compound to be tested.
-
Observation: The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. Commercially available peroxide test strips can also be used for a more quantitative assessment.[3][5]
Disposal of Properly Managed this compound (No or Low Peroxides):
For this compound that has been regularly tested and found to have no or very low levels of peroxides (typically <100 ppm), follow this procedure:
-
Waste Collection: Collect the this compound waste in a designated, properly labeled hazardous waste container.[7] Do not mix it with other waste streams unless permitted by your institution's EHS office.[7]
-
Dilution (for small quantities): For small quantities, dilution followed by incineration is a recommended method.[3][8][9] The this compound should be slowly added to a compatible solvent (such as #2 fuel oil or other non-flammable hydrocarbons) with mild agitation to reduce the active oxygen content to less than 1%.[8][9]
-
Hazardous Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container by a certified waste management company.[7] All disposal must comply with federal, state, and local regulations.[8][9]
Disposal of Improperly Managed or Peroxide-Contaminated this compound:
If a container of this compound is past its expiration date, has not been tested, or is known to contain high levels of peroxides, it presents a significant explosion hazard.
-
Do Not Move: Do not attempt to move, open, or handle the container.
-
Isolate the Area: Secure the area where the container is located and prevent unauthorized access.
-
Immediate Notification: Immediately contact your institution's EHS office or a high-hazard waste stabilization contractor.[5]
-
Professional Stabilization: A specialized team will be required to safely stabilize the peroxides before the container can be moved and disposed of.[5] This is a costly procedure, underscoring the importance of proper chemical management.[5]
Disposal Workflow for this compound
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. Disposal of Solvent peroxides [delloyd.50megs.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. Peroxide Formers Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. benchchem.com [benchchem.com]
- 8. terpconnect.umd.edu [terpconnect.umd.edu]
- 9. arkema.com [arkema.com]
Personal protective equipment for handling 1,2-Dioxane
For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the use of 1,2-Dioxane, a cyclic ether that requires careful management due to its potential hazards. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required PPE, with detailed specifications for optimal protection.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and face shield | Provides maximum protection from splashes and vapors. Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin/Body | Flame-retardant and impervious lab coat | A complete suit protecting against chemical splashes is necessary. This should be worn over full-length pants and closed-toe shoes. |
| Hands | Chemical-resistant gloves | Butyl rubber gloves are highly recommended for their excellent resistance to this compound. Nitrile gloves may be suitable for short-term splash protection but should be double-gloved and changed immediately upon contact. Always inspect gloves for any signs of degradation before use. |
| Respiratory | Full-face respirator with appropriate cartridges | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation is experienced, or as the primary means of protection. |
Glove Compatibility for 1,4-Dioxane (as a proxy for this compound)
The selection of appropriate gloves is critical. The following table provides breakthrough time and permeation data for different glove materials when exposed to 1,4-Dioxane. This data should be used as a guide, and it is always recommended to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Thickness | Breakthrough Time (minutes) | Permeation Rate | Recommendation |
| Butyl Rubber | - | > 480 | Excellent | Highly Recommended |
| Neoprene/Latex Composite | 28 mil | 18 | Fair | Suitable for short-term use with caution |
| Nitrile | 4.3 - 4.7 mil | < 10 | Not Recommended | Not recommended for direct or prolonged contact. Use for splash protection only and with double gloving. |
Note: Breakthrough times and permeation rates can be affected by factors such as temperature, glove thickness, and the concentration of the chemical. Always inspect gloves before use and change them immediately if there are any signs of contamination or degradation.
Operational Plan: Safe Handling of this compound
A strict operational protocol is essential to minimize exposure and prevent accidents.
Preparation
-
Training: All personnel must be fully trained on the hazards of this compound, this standard operating procedure, and emergency response actions before handling the chemical.
-
Location: All work with this compound must be conducted in a certified chemical fume hood with proper ventilation.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit appropriate for flammable solvents should also be available.
-
Peroxide Check: this compound can form explosive peroxides upon storage, especially after a container has been opened. Test for the presence of peroxides before each use, particularly if the solvent has been stored for an extended period.
Experimental Protocol: Example of a Grignard Reaction using a Dioxane Solvent
This protocol is provided as a representative example of a common laboratory procedure where a dioxane is used as a solvent.
Objective: To perform a Grignard reaction for the formation of a tertiary alcohol.
Materials:
-
Magnesium turnings
-
Anhydrous this compound
-
Alkyl or aryl halide
-
Ketone
-
Round-bottom flask with a condenser and addition funnel
-
Stir plate and stir bar
-
Heating mantle
-
Ice bath
-
Dilute acid for workup
Procedure:
-
Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.
-
Place the magnesium turnings in the round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small amount of the alkyl or aryl halide dissolved in anhydrous this compound to the magnesium to initiate the reaction.
-
Once the reaction has started, add the remaining alkyl or aryl halide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium has been consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the ketone dissolved in anhydrous this compound to the Grignard reagent.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Carefully quench the reaction by slowly adding a dilute acid solution.
-
Proceed with the appropriate workup and purification steps for the desired tertiary alcohol product.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation: All this compound waste, including contaminated solvents, reaction mixtures, and disposable labware, must be collected in a designated hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste. The container must be kept tightly sealed when not in use.
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from sources of ignition.
-
Pickup and Disposal: Once the container is full, arrange for pickup and disposal by your institution's EHS-approved hazardous waste management service.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is required.
-
Spill:
-
Minor Spill (<100 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill (>100 mL or outside a fume hood):
-
Evacuate the laboratory immediately and alert others to evacuate.
-
If the spill is flammable, turn off all ignition sources if it is safe to do so.
-
Close the laboratory doors and post a warning sign.
-
From a safe location, contact your institution's emergency response team and EHS office.
-
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen and seek immediate medical attention.
-
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
